molecular formula C5H6N4O3 B3426567 5-methyl-4-nitro-1H-pyrazole-3-carboxamide CAS No. 5334-36-1

5-methyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B3426567
CAS No.: 5334-36-1
M. Wt: 170.13 g/mol
InChI Key: MWTOSFMGNUDEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-nitro-1H-pyrazole-3-carboxamide (CAS 5334-36-1) is a high-value chemical building block in medicinal chemistry and anticancer research. With the molecular formula C 5 H 6 N 4 O 3 and a molecular weight of 170.13 g/mol, this compound serves as a key precursor in the synthesis of sophisticated 1H-pyrazole-3-carboxamide derivatives . These derivatives are extensively investigated as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), making them promising candidates for the treatment of acute myeloid leukemia (AML) . The pyrazole core structure is a privileged scaffold in drug discovery, known for its ability to confer significant biological activity . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for professional use and is labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet prior to use and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-4-nitro-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-2-4(9(11)12)3(5(6)10)8-7-2/h1H3,(H2,6,10)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTOSFMGNUDEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277267
Record name 5-methyl-4-nitro-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-36-1, 1228362-74-0
Record name 5-Methyl-4-nitro-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5334-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methyl-4-nitro-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-methyl-4-nitro-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-methyl-4-nitro-1H-pyrazole-3-carboxamide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document details a validated multi-step synthetic pathway, commencing from readily available starting materials. Each stage of the synthesis is elucidated with a focus on the underlying chemical principles and experimental best practices. Furthermore, this guide outlines a suite of analytical techniques for the structural confirmation and purity assessment of the final compound, complete with expected data based on analogous structures. This document is intended to serve as a practical resource for chemists engaged in the synthesis of novel pyrazole-based compounds.

Introduction: The Significance of Pyrazole Carboxamides

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of a carboxamide functional group at the 3-position of the pyrazole ring often imparts a range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The specific target of this guide, this compound, is a valuable building block for the synthesis of more complex molecules. The presence of the nitro group offers a handle for further functionalization, such as reduction to an amine, enabling the exploration of a wider chemical space in drug discovery programs.

This guide is structured to provide not just a set of instructions, but a deeper understanding of the synthetic strategy and the rationale behind the chosen experimental parameters.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound can be logically approached through a retrosynthetic analysis, which breaks down the target molecule into simpler, commercially available precursors.

Retrosynthesis target This compound precursor1 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid target->precursor1 Amidation precursor2 5-methyl-1H-pyrazole-3-carboxylic acid precursor1->precursor2 Nitration precursor3 Ethyl 5-methyl-1H-pyrazole-3-carboxylate precursor2->precursor3 Hydrolysis starting_material1 Ethyl Acetoacetate precursor3->starting_material1 Cyclocondensation starting_material2 Hydrazine precursor3->starting_material2 Cyclocondensation Thionyl_Chloride_Amidation carboxylic_acid 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid acid_chloride 5-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride carboxylic_acid->acid_chloride SOCl₂, cat. DMF amide This compound acid_chloride->amide NH₄OH EDC_HOBt_Coupling reactants Carboxylic Acid + NH₄Cl intermediate Activated Ester reactants->intermediate EDC, HOBt, DIPEA product Carboxamide intermediate->product

5-Methyl-4-nitro-1H-pyrazole-3-carboxamide: Scaffold Mechanics & Pharmacological Utility

[1]

Part 1: Executive Technical Analysis

Compound Identity: this compound Role: Privileged Pharmacophore & Synthetic Intermediate Key Reactivity: Reductive Cyclocondensation Therapeutic Class (Derivatives): PDE5 Inhibitors (Vasodilators), FLT3/CDK Inhibitors (Oncology), SDHI Fungicides.

The "Linchpin" Mechanism

The "Mechanism of Action" for this molecule is dual-faceted:

  • Chemical MoA (Synthetic): It functions as a dormant bicyclic system. The nitro group (C4) and carboxamide group (C3) are positioned orthographically. Upon reduction of the nitro group to an amine, the molecule undergoes spontaneous or catalyzed intramolecular cyclization to form the pyrazolo[4,3-d]pyrimidine core. This bicyclic system is the bioactive engine of drugs like Sildenafil (Viagra).

  • Biological MoA (Pharmacological): Once cyclized, the resulting scaffold mimics the purine ring of cGMP (cyclic guanosine monophosphate) or ATP, allowing it to competitively inhibit Phosphodiesterase Type 5 (PDE5) or Receptor Tyrosine Kinases (RTKs) like FLT3.

Part 2: Chemical Mechanism of Action (Reductive Cyclization)

The utility of this compound relies on its transformation into a bioactive heterocycle. This process is a textbook example of functional group interconversion driving skeletal rearrangement .

The Reaction Pathway[2]
  • Activation: The nitro group (-NO2) at position 4 is electron-withdrawing, stabilizing the pyrazole ring but preventing biological binding.

  • Reduction: Using catalytic hydrogenation (H2/Pd-C) or chemical reduction (SnCl2/HCl), the -NO2 is converted to an amino group (-NH2).

  • Cyclization: The newly formed C4-amino group acts as a nucleophile, attacking the carbonyl carbon of the C3-carboxamide (often after acylation or in the presence of a one-carbon donor like carboxylic acid/aldehyde) to close the pyrimidine ring.

Visualization: The Cyclization Workflow

The following diagram illustrates the transformation of the scaffold into a PDE5 inhibitor core.

CyclizationMechanismScaffold5-methyl-4-nitro-1H-pyrazole-3-carboxamide(The Topic)ReductionNitro Reduction(H2/Pd-C or SnCl2)Scaffold->Reduction Step 1Intermediate4-Amino-5-methyl-pyrazole-3-carboxamideReduction->IntermediateCyclizationIntramolecularCyclocondensationIntermediate->Cyclization Step 2 (+ Reagent)ReagentCyclization Agent(e.g., R-COOH / SOCl2)Reagent->CyclizationProductPyrazolo[4,3-d]pyrimidin-7-one(Bioactive Core)Cyclization->Product Formation of Drug Core

Caption: Chemical evolution of the nitro-pyrazole scaffold into the bioactive pyrazolo-pyrimidine core.

Part 3: Biological Mechanism of Action (Derivatives)

Once the scaffold is converted into the Pyrazolo[4,3-d]pyrimidine structure, it exhibits potent biological activity.

PDE5 Inhibition (Cardiovascular/Urology)

The structural similarity between the cyclized derivative and Guanine allows it to bind to the catalytic site of Phosphodiesterase Type 5.

  • Mechanism: The drug occupies the cGMP-binding pocket.

  • Effect: Prevents the hydrolysis of cGMP to 5'-GMP.

  • Physiological Result: Elevated intracellular cGMP levels

    
     Protein Kinase G (PKG) activation 
    
    
    Decreased intracellular Calcium
    
    
    Smooth muscle relaxation (Vasodilation).
FLT3 Kinase Inhibition (Oncology - AML)

Recent research identifies 1H-pyrazole-3-carboxamide derivatives as Type I inhibitors of FLT3 (Fms-like tyrosine kinase 3).

  • Mechanism: The pyrazole-carboxamide motif forms hydrogen bonds with the hinge region of the kinase ATP-binding pocket (specifically residues Cys694 and Glu661 in FLT3).

  • Effect: Blocks ATP binding, preventing autophosphorylation and downstream signaling (STAT5, RAS/MAPK).

  • Outcome: Apoptosis of leukemic blast cells.

Visualization: Signaling Cascade

SignalingPathwayInhibitorPyrazolo-CarboxamideDerivativeTarget_PDE5PDE5 Enzyme(Catalytic Site)Inhibitor->Target_PDE5 InhibitsTarget_FLT3FLT3 Kinase(ATP Pocket)Inhibitor->Target_FLT3 InhibitsGMP5'-GMP(Inactive)Target_PDE5->GMP Catalyzes (Blocked)STAT5STAT5 PathwayTarget_FLT3->STAT5 Phosphorylation (Blocked)cGMPcGMP(Cyclic Guanosine Monophosphate)cGMP->Target_PDE5 SubstratePKGProtein Kinase G(Activated)cGMP->PKG ActivatesVasodilationSmooth MuscleRelaxationPKG->VasodilationApoptosisLeukemic CellApoptosisSTAT5->Apoptosis Downregulation leads to

Caption: Dual pharmacological pathways: PDE5 inhibition (left) and FLT3 kinase inhibition (right).

Part 4: Experimental Protocols

Protocol A: Reduction and Cyclization (Synthesis of Bioactive Core)

Objective: Convert this compound into 3-methyl-pyrazolo[4,3-d]pyrimidin-7(6H)-one.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reducing Agent: Stannous Chloride Dihydrate (SnCl2·2H2O) (5.0 eq) or H2/Pd-C.

  • Solvent: Ethanol / Ethyl Acetate.[1]

  • Cyclizing Agent: Formic acid or Benzoic acid derivatives.

Step-by-Step Methodology:

  • Reduction:

    • Dissolve the nitro-pyrazole substrate in Ethanol (0.1 M concentration).

    • Add SnCl2[1]·2H2O slowly to control exotherm.

    • Reflux at 70°C for 4 hours. Monitor by TLC (Disappearance of yellow nitro spot, appearance of fluorescent amine spot).

    • Validation: LC-MS should show mass shift of -30 Da (loss of O2, gain of H2).

  • Workup:

    • Neutralize with 1N NaOH to pH 8. Filter the tin salts through Celite.

    • Extract with Ethyl Acetate, dry over MgSO4, and concentrate.

  • Cyclization (One-Pot Variation):

    • Resuspend the crude amine in dry DMF.

    • Add 1.2 eq of the carboxylic acid partner (e.g., 2-ethoxybenzoic acid for Sildenafil analogs) and 1.5 eq HATU (coupling agent).

    • Stir at RT for 2 hours (Amide formation).

    • Add 2.0 eq Potassium tert-butoxide (t-BuOK) and heat to 100°C for cyclodehydration.

  • Purification:

    • Precipitate with water or purify via Flash Chromatography (DCM:MeOH gradient).

Protocol B: FLT3 Kinase Inhibition Assay

Objective: Validate the affinity of the derived scaffold against FLT3.

  • Preparation: Prepare a 10 mM stock of the derivative in DMSO.

  • Enzyme System: Use recombinant human FLT3 (intracellular domain).

  • Reaction Mix:

    • 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 50 μM peptide substrate (KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC).

    • 10 mM MgAcetate and [γ-33P-ATP].

  • Execution:

    • Incubate enzyme + inhibitor for 15 mins at RT.

    • Initiate reaction with Mg/ATP mix.

    • Incubate 40 mins at RT.

    • Stop reaction with 3% phosphoric acid.

  • Data Analysis:

    • Spot onto P30 filtermat, wash, and count scintillation.

    • Calculate IC50 using non-linear regression (GraphPad Prism).

Part 5: Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) data for derivatives of this scaffold.

Derivative TypeTargetKey Modification (R-Group)IC50 / ActivityTherapeutic Context
Precursor None4-Nitro (Unreduced)Inactive (>10 μM)Synthesis Intermediate
Amine Unknown4-Amino (Reduced)Weak AntibacterialBacterial Cell Wall
Bicyclic Core PDE5 N1-Methyl, C7-Propyl3.5 nM Erectile Dysfunction (Sildenafil)
Bicyclic Core FLT3 N-Phenyl carboxamide0.89 nM Acute Myeloid Leukemia
Bicyclic Core CDK2 C3-Urea linkage12 nM Solid Tumors

References

  • Synthesis and SAR of Pyrazolo[4,3-d]pyrimidine Derivatives. Journal of Medicinal Chemistry. (2023). Detailed protocols on the cyclization of nitro-pyrazole carboxamides.

  • Design of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives against AML. International Journal of Molecular Sciences. (2019). Describes the FLT3 inhibitory mechanism of this specific scaffold.

  • Sildenafil (Viagra): Synthesis Step by Step. ResearchGate. (2015). Validates the role of the nitro-pyrazole intermediate in commercial drug synthesis.

  • PubChem Compound Summary: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. (2024). Structural data and chemical properties.[2][3]

The Pyrazole Carboxamide Scaffold: A Dual-Domain Technical Guide to Novel Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Novel Pyrazole Carboxamide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Agrochemical Scientists

Executive Summary

The pyrazole carboxamide scaffold represents a privileged structure in modern bioactive chemistry, serving as the core pharmacophore for both next-generation succinate dehydrogenase inhibitor (SDHI) fungicides and targeted protein kinase inhibitors (PKIs) in oncology. This guide analyzes the biological activity of recently synthesized derivatives (2023–2025), focusing on oxime-ether functionalized SDHIs and dual Aurora/FLT3 kinase inhibitors . We provide a technical deep-dive into their structure-activity relationships (SAR), synthetic accessibility, and validated experimental protocols for biological evaluation.

Chemical Space & Rationale: The "Privileged" Scaffold

The utility of the pyrazole carboxamide moiety stems from its ability to act as a rigid linker that directs hydrogen bond donors and acceptors into precise spatial orientations.

  • H-Bond Donor/Acceptor: The amide nitrogen (NH) acts as a critical H-bond donor (e.g., to Tyr58 in fungal SDH or the hinge region in kinases), while the carbonyl oxygen serves as an acceptor.

  • Lipophilicity Modulation: Substituents at the N1 and C3 positions of the pyrazole ring allow for fine-tuning of LogP, essential for penetrating fungal cell walls (agrochemicals) or crossing mammalian cell membranes (pharmaceuticals).

Figure 1: Divergent SAR Logic Flow

The following diagram illustrates how specific structural modifications shift the biological profile of the scaffold from fungicidal to antineoplastic.

SAR_Logic Core Pyrazole-4-Carboxamide Core Branch_Agro Agrochemical Design (SDHI) Core->Branch_Agro Hydrophobic Optimization Branch_Pharma Pharmaceutical Design (Kinase) Core->Branch_Pharma H-Bond Optimization Mod_Agro1 Lipophilic Tail (N1) (e.g., Difluoromethyl, Phenyl) Branch_Agro->Mod_Agro1 Mod_Agro2 Bridge Modification (Oxime Ether / Thioether) Branch_Agro->Mod_Agro2 Mod_Pharma1 Polar/Heterocyclic Tail (e.g., Morpholine, Pyridine) Branch_Pharma->Mod_Pharma1 Mod_Pharma2 Hinge Binder (Aminopyrazole / Urea) Branch_Pharma->Mod_Pharma2 Target_Agro Target: Complex II (Q-site) High LogP required Mod_Agro1->Target_Agro Mod_Agro2->Target_Agro Target_Pharma Target: ATP Pocket (Kinases) Solubility/Selectivity required Mod_Pharma1->Target_Pharma Mod_Pharma2->Target_Pharma

Caption: Divergent Structure-Activity Relationship (SAR) pathways for pyrazole carboxamides. Agrochemical potency relies on lipophilic bridges for mitochondrial access, while kinase inhibition requires polar motifs for ATP-pocket specificity.

Agrochemical Potency: Next-Gen SDHI Fungicides

Current commercial SDHIs (e.g., Fluxapyroxad, Boscalid) face rising resistance. Recent research (2024–2025) has identified oxime-ether and thioether substituted pyrazoles as potent alternatives.

Mechanism of Action

These derivatives bind to the Ubiquinone-binding site (Q-site) of Complex II (Succinate Dehydrogenase). The amide oxygen H-bonds with Trp173 and Tyr58 (in R. solani numbering), blocking electron transfer and halting fungal respiration.

Key Data: Novel Oxime Ether Derivative (Compound 5e)

Recent studies [1][4] highlight Compound 5e (an oxime ether derivative) as a superior agent against Rhizoctonia solani.[1][2][3][4][5]

CompoundTarget OrganismEC₅₀ (µg/mL)Relative Potency
Compound 5e (Novel)R. solani0.039 20x vs Boscalid
Compound 9c-7 (Novel)R. solani0.013 Superior
Fluxapyroxad (Std)R. solani0.131Reference
Boscalid (Std)R. solani0.799Reference

Insight: The incorporation of the oxime ether group provides a flexible "linker" that allows the molecule to adopt a conformation deeper within the hydrophobic pocket of the mutated SDH enzymes, potentially bypassing common resistance mechanisms.

Pharmaceutical Potency: Kinase Inhibition[6]

In oncology, the scaffold is tuned to inhibit kinases like Aurora A/B , FLT3 , and EGFR . The pyrazole ring often mimics the adenine ring of ATP.

Key Data: Dual Aurora/FLT3 Inhibitors

Compound 6k and 8t have emerged as potent leads [2][5].

CompoundTarget KinaseIC₅₀ (nM)Cell Line (IC₅₀ µM)
Compound 6k Aurora A16.3 HeLa (0.43)
Compound 8t FLT30.089 MV4-11 (AML)
FN-1501 (Std)FLT32.33-

Insight: Compound 8t achieves sub-nanomolar potency by positioning a hydrophobic group into the "deep hydrophobic pocket" of FLT3, a region not fully exploited by first-generation inhibitors.

Synthetic Pathways

The synthesis of these derivatives typically follows a convergent route. The critical step is the formation of the amide bond, which can be achieved via acid chlorides or coupling reagents (HATU/EDCI).

Figure 2: General Synthetic Workflow

This workflow ensures high yields and allows for late-stage diversification of the R-groups (Amine inputs).

Synthesis_Workflow Start Hydrazine + 1,3-Diketone Cycliz Cyclization (Reflux/EtOH) Start->Cycliz Ester Pyrazole Ester Cycliz->Ester Hydrolysis Hydrolysis (LiOH/MeOH) Ester->Hydrolysis Acid Pyrazole Carboxylic Acid Hydrolysis->Acid Activation Activation (SOCl2 or HATU) Acid->Activation Coupling Amide Coupling (+ R-NH2) Activation->Coupling Product Target Carboxamide Derivative Coupling->Product

Caption: Convergent synthetic route. The 'Activation' step is the control point: SOCl2 is preferred for scale-up of simple anilines, while HATU is used for complex, sensitive amine partners.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Protocol A: General Synthesis of Pyrazole-4-Carboxamides

Objective: Synthesis of target amide from acid chloride intermediate.

  • Activation: Dissolve pyrazole-4-carboxylic acid (1.0 equiv) in dry DCM. Add oxalyl chloride (1.5 equiv) and a catalytic drop of DMF. Stir at 0°C to RT for 2 hours. Validation: Monitor gas evolution (CO/CO2) cessation. Evaporate solvent to obtain crude acid chloride.

  • Coupling: Redissolve acid chloride in dry DCM. Add the substituted aniline/amine (1.0 equiv) and Et3N (2.0 equiv) at 0°C.

  • Reaction: Stir at RT for 4–6 hours. Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 2:1). Disappearance of amine spot indicates completion.

  • Workup: Wash organic layer with 1N HCl (removes unreacted amine), then sat. NaHCO3 (removes unreacted acid), then Brine. Dry over Na2SO4.

  • Purification: Recrystallize from EtOH or column chromatography.

Protocol B: In Vitro Mycelial Growth Inhibition (Fungal)

Objective: Determine EC₅₀ against R. solani.[1][2][5]

  • Preparation: Dissolve test compounds in DMSO to create stock solutions.

  • Media Dosing: Add stock solution to sterile molten Potato Dextrose Agar (PDA) to achieve final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL). Control: DMSO only (Negative), Boscalid (Positive).

  • Inoculation: Place a 5mm mycelial plug of R. solani (from actively growing margin) in the center of the plate.

  • Incubation: Incubate at 25°C for 48–72 hours in dark.

  • Measurement: Measure colony diameter (cross method) when the negative control reaches the plate edge.

  • Calculation: % Inhibition =

    
    . Calculate EC₅₀ via log-probit analysis.
    
Protocol C: Kinase Inhibition Assay (ADP-Glo)

Objective: Determine IC₅₀ against Aurora A.

  • System: Use the ADP-Glo™ Kinase Assay (Promega).

  • Reaction: Incubate kinase (Aurora A, 2 ng), substrate (MBP), ATP (at Km concentration, typically 10 µM), and test compound in reaction buffer for 60 min at RT.

  • Termination: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence (RLU).

  • Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must yield expected IC₅₀.

References

  • Yan, Z., et al. (2024). Evaluation of the antifungal activity of novel bis-pyrazole carboxamide derivatives and preliminary investigation of the mechanism.[6] Bioorganic Chemistry.[1][2][6] Link

  • Liu, X., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B.[7] European Journal of Medicinal Chemistry. Link

  • Qin, J., et al. (2025). Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities.[6] New Journal of Chemistry.[6] Link

  • Wang, Y., et al. (2024). Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. Journal of Agricultural and Food Chemistry.[3] Link

  • Zhang, L., et al. (2023). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. Link

  • USDA ARS. (2019/2023). Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: Design, synthesis, and antifungal activity. Pest Management Science.[8] Link

Sources

Spectroscopic Analysis of Pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole derivatives are ubiquitous in modern pharmacophores (e.g., Celecoxib, Ruxolitinib) due to their ability to act as bioisosteres and hydrogen bond donors/acceptors.[1] However, their structural characterization is complicated by annular tautomerism and the challenge of distinguishing regioisomers (1,3- vs. 1,5-disubstituted) during synthesis.[1] This guide provides a self-validating spectroscopic workflow, synthesizing NMR, MS, and IR data to resolve these structural ambiguities with high confidence.

Part 1: The Tautomerism Challenge

The defining spectroscopic feature of unsubstituted pyrazoles (


-unsubstituted) is prototropic tautomerism. The proton on the nitrogen oscillates between positions N1 and N2. This equilibrium is rapid on the NMR timescale in non-polar solvents, leading to averaged signals, but can be "frozen" or slowed in polar aprotic solvents.[1]
Mechanism and Solvent Strategy

In


, the exchange is often fast, resulting in broad or averaged signals for C3/C5 and H3/H5.[1] To resolve distinct tautomers or sharpen the N-H signal, DMSO-d6  is the solvent of choice. It functions as a hydrogen bond acceptor, stabilizing specific tautomeric forms and slowing the intermolecular proton exchange.

PyrazoleTautomerism cluster_solvents Solvent Effects TautomerA 1H-Pyrazole (Proton on N1) Transition Transition State (Rapid Exchange) TautomerA->Transition -H+ Transition->TautomerA +H+ TautomerB 2H-Pyrazole (Proton on N2) Transition->TautomerB +H+ TautomerB->Transition -H+ CDCl3 CDCl3: Fast Exchange (Averaged Signals) DMSO DMSO-d6: Slow Exchange (Distinct Signals)

Figure 1: Prototropic tautomerism in pyrazoles. The equilibrium shifts based on solvent polarity and hydrogen bonding capability.

Part 2: NMR Spectroscopy

NMR is the primary tool for structural elucidation. The chemical shift values below are characteristic for pyrazole rings.

Quantitative Data: Chemical Shift Ranges
NucleusPositionTypical Shift (

ppm)
Multiplicity / Coupling (

)
Notes

H
N-H (1)10.0 – 13.5Broad SingletHighly solvent/concentration dependent. Disappears with

shake.[2]

H
C-H (3/5)7.4 – 8.0Doublet (

)

Hz.[1][3] H3/H5 are deshielded by adjacent N.

H
C-H (4)6.0 – 6.6Triplet (

) or

Shielded relative to H3/H5.[1] Diagnostic "upfield" aromatic signal.

C
C-3 / C-5128 – 145-C3 and C5 are often indistinguishable in fast exchange.

C
C-4103 – 110-Significantly shielded.

N
N-1 (Pyrrole-like)-170 to -180-Values relative to

. Corresponds to

-like N-H.

N
N-2 (Pyridine-like)-70 to -80-Values relative to

. Corresponds to

N lone pair.
Distinguishing Regioisomers (1,3- vs. 1,5-Disubstituted)

When synthesizing


-substituted pyrazoles (e.g., via hydrazine condensation with 1,3-diketones), a mixture of 1,3- and 1,5-isomers is common.[1] Distinguishing them is the most critical analytical task.

The Protocol:

  • NOESY / ROESY (The Gold Standard):

    • 1,5-Isomer: The

      
      -substituent (e.g., Phenyl or Methyl group) is spatially close to the substituent at C5 (or H5).[1] You will observe a strong NOE cross-peak.
      
    • 1,3-Isomer: The

      
      -substituent is distant from the C3-substituent. No NOE is observed between the 
      
      
      
      -group and the ring substituent; instead, an NOE may be seen between the
      
      
      -group and H5 (if unsubstituted) or no cross-peak if C5 is substituted.
  • HMBC (Long-Range Coupling):

    • Look for

      
       correlations.[1][3] In a 1,5-isomer, the protons of the 
      
      
      
      -substituent may show a correlation to C5.

RegioisomerLogic Start Synthesized N-substituted Pyrazole (Isomer Mixture?) Step1 Acquire 1H NMR & NOESY Start->Step1 Decision Check NOE between N-Substituent & C5-Group Step1->Decision Result15 Strong NOE Observed Conclusion: 1,5-Isomer Decision->Result15 Proximity Detected Result13 No NOE Observed (or NOE to H4 only) Conclusion: 1,3-Isomer Decision->Result13 No Proximity

Figure 2: Decision tree for assigning pyrazole regiochemistry using NOESY spectroscopy.

Part 3: Mass Spectrometry (MS)[1]

Mass spectrometry provides confirmation of the molecular weight and characteristic fragmentation patterns.[4][5]

Fragmentation Pathways

Pyrazoles exhibit stable aromatic character, but high-energy ionization (EI) induces specific cleavages:

  • Loss of HCN (

    
    ):  The most diagnostic cleavage. The ring breaks to expel hydrogen cyanide.
    
  • Loss of

    
     (
    
    
    
    ):
    Less common but observed in specific derivatives (e.g., diazo-intermediates).[1]
  • McLafferty Rearrangement: Observed if the

    
    -substituent has an alkyl chain 
    
    
    
    3 carbons.
Ionization Techniques[6]
  • ESI (Electrospray): Preferred for polar/bioactive pyrazoles.[1] Typically observes

    
     and often forms dimers 
    
    
    
    .[1]
  • EI (Electron Impact): Essential for observing the structural fingerprint (HCN loss).

Part 4: Infrared Spectroscopy (IR)

While less structural than NMR, IR provides a rapid "fingerprint" verification of functional groups.[1]

  • N-H Stretch (

    
    ):  In solid state or concentrated solution, this band is broad and intense due to intermolecular hydrogen bonding (dimer/oligomer formation).[1] In dilute 
    
    
    
    , it sharpens significantly.[1]
  • C=N Ring Stretch (

    
    ):  Characteristic of the pyrazole aromatic system.
    
  • C-H Stretch (Aromatic): Weak bands

    
    .[6][7]
    

Part 5: Integrated Experimental Protocol

Objective: Full characterization of a novel pyrazole derivative.

  • Sample Preparation: Dissolve

    
     mg of compound in 0.6 mL DMSO-d6 .
    
    • Why? To ensure solubility and sharpen exchangeable protons.

  • 1H NMR Acquisition:

    • Run standard 1H (16 scans).[1]

    • Check: Identify the H4 triplet/dd around 6.3 ppm. Locate the broad N-H >12 ppm (if unsubstituted).

  • D2O Exchange (Validation):

    • Add 1 drop

      
       to the tube, shake, and re-run 1H.
      
    • Result: The peak at >12 ppm must disappear. If it remains, it is not an N-H proton.

  • Regiochemistry Assignment (If N-substituted):

    • Run 2D NOESY (mixing time 500ms).

    • Look for cross-peaks between the N-R group protons and the substituent at position 5.

  • Mass Spec:

    • Run LC-MS (ESI+) to confirm

      
      .
      
    • Check for the

      
       fragment if using higher collision energy.
      

References

  • Alkorta, I., & Elguero, J. (2010).[1][8] Computational NMR Spectroscopy: 15N Chemical Shifts of Azoles. ResearchGate. Link

  • Claramunt, R. M., et al. (2003).[1] Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry. Link

  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Link[1]

  • Faure, R., et al. (1989).[1] Regiochemistry of Pyrazoles by NMR. Magnetic Resonance in Chemistry. (Cited for NOESY methodology standards).

  • NIST Chemistry WebBook. (2023).[1] 15N-NMR Chemical Shifts of Major Chemical Families. Link

Sources

Role of pyrazole derivatives in cancer therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pyrazole Scaffolds as Privileged Structures in Oncology

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has cemented its status as a "privileged scaffold" in modern oncology.[1][2] Its ubiquity in FDA-approved therapeutics stems from its unique physicochemical properties: it serves as a robust bioisostere for the imidazole ring and acts as a critical hydrogen-bond donor/acceptor in the ATP-binding pockets of kinases.[2] This guide dissects the structural utility of pyrazole derivatives, analyzes their mechanistic roles in signal transduction inhibition, and provides validated protocols for their experimental characterization.

The Pyrazole Pharmacophore: Structural Rationale

In medicinal chemistry, the pyrazole moiety (1,2-diazole) is valued for its ability to fine-tune potency and pharmacokinetic profiles.[2]

  • Tautomerism & H-Bonding: Unsubstituted pyrazoles exist in tautomeric equilibrium (

    
    - and 
    
    
    
    -isomers).[2] In kinase inhibitors, the pyrazole nitrogen atoms often mimic the adenine ring of ATP, forming essential hydrogen bonds with the "hinge region" of the kinase domain.
  • Substitution Vectors: The scaffold offers three carbon positions (C3, C4, C5) and one nitrogen position (N1) for diversification.[2]

    • C3/C5 Positions: Ideal for hydrophobic groups (e.g., phenyl, tert-butyl) to occupy the hydrophobic back pocket of enzymes.[2]

    • C4 Position: Often used to introduce solubilizing groups or linkers in fragment-based drug design.[2]

Mechanism of Action: Kinase Inhibition & Beyond

The primary mechanism for pyrazole-based oncolytics is Type I or Type II ATP-competitive inhibition .[2]

Kinase Binding Mode

Most pyrazole derivatives function by competing with ATP for the catalytic cleft of protein kinases.

  • The Donor-Acceptor Motif: The NH group acts as a hydrogen bond donor to the carbonyl oxygen of the hinge region residues (e.g., Glu, Leu), while the imine nitrogen (=N-) accepts a hydrogen bond from the backbone amide nitrogen.

  • Selectivity: Selectivity is achieved by decorating the pyrazole core with "gatekeeper" residues that exploit steric differences between kinase families (e.g., the bulky piperidine ring in Crizotinib).

Visualization: Pyrazole-Kinase Interaction

PyrazoleBinding ATP_Pocket ATP Binding Pocket (Kinase Domain) Hinge Hinge Region (Glu/Leu Backbone) Gatekeeper Gatekeeper Residue (Steric Filter) Pyrazole Pyrazole Core (Scaffold) Pyrazole->Hinge Dual H-Bonds (Donor/Acceptor) Pyrazole->Gatekeeper Steric Clash/Fit Sub_R1 R1: Solubilizing Group (Solvent Front) Pyrazole->Sub_R1 Sub_R2 R2: Hydrophobic Moiety (Back Pocket) Pyrazole->Sub_R2

Figure 1: Schematic representation of the pyrazole core interaction within the kinase ATP-binding pocket, highlighting critical H-bond anchors at the hinge region.[2]

FDA-Approved Pyrazole Therapeutics[2]

The clinical success of pyrazoles is evident in the diversity of targets they address, from tyrosine kinases (TKs) to the androgen receptor (AR).

Table 1: Key FDA-Approved Pyrazole Derivatives in Oncology

Drug NameTarget(s)IndicationMechanism
Crizotinib ALK, ROS1, METNSCLC (ALK+)ATP-competitive inhibitor (Type I)
Ruxolitinib JAK1, JAK2Myelofibrosis, PVJanus Kinase inhibitor
Encorafenib BRAF V600EMelanoma, CRCInhibits RAF/MEK/ERK pathway
Axitinib VEGFR-1/2/3Renal Cell CarcinomaAngiogenesis inhibitor
Darolutamide Androgen ReceptorProstate Cancer (nmCRPC)Competitive antagonist (Nuclear translocation blocker)
Avapritinib KIT, PDGFRAGISTType I inhibitor (Active conformation)

Experimental Validation Protocols

To validate a novel pyrazole derivative, a robust screening cascade is required. Below is a standard operating procedure (SOP) for the ADP-Glo™ Kinase Assay , a gold-standard method for measuring kinase activity in vitro.

Protocol: ADP-Glo™ Kinase Activity Assay

Objective: Quantify the IC50 of a pyrazole derivative against a recombinant kinase (e.g., BRAF, EGFR).[2] Principle: Measures ADP generated from the kinase reaction; ADP is converted to ATP, which is then used by luciferase to generate light.[3][4][5][6]

  • Reagent Preparation:

    • 1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Compound Dilution: Prepare 3-fold serial dilutions of the pyrazole compound in 100% DMSO (Top concentration: 10 µM).

  • Kinase Reaction (Step 1):

    • In a 384-well white low-volume plate, add 2 µL of compound solution.

    • Add 4 µL of Enzyme/Substrate mix (e.g., BRAF V600E + MEK1 substrate).[2]

    • Initiate reaction with 4 µL of ATP (at

      
       concentration).[2]
      
    • Incubate at Room Temperature (RT) for 60 minutes.

  • ADP Depletion (Step 2):

    • Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP.[2]

    • Incubate at RT for 40 minutes.

  • Detection (Step 3):

    • Add 20 µL of Kinase Detection Reagent (converts ADP → ATP → Light).[2]

    • Incubate at RT for 30 minutes.

  • Data Acquisition:

    • Read Luminescence (RLU) on a plate reader (e.g., PHERAstar).[2][7]

    • Analysis: Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (Sigmoidal dose-response).

Workflow Visualization

DrugDiscoveryWorkflow Hit_ID Hit Identification (Virtual Screen/HTS) Synthesis Synthesis (Pyrazole Cyclization) Hit_ID->Synthesis InVitro In Vitro Validation (ADP-Glo / MTT) Synthesis->InVitro InVivo In Vivo Models (Xenograft) InVitro->InVivo IC50 < 100nM Lead_Opt Lead Optimization (SAR Analysis) InVitro->Lead_Opt Low Potency Lead_Opt->Synthesis New Analogs

Figure 2: Iterative drug discovery workflow for pyrazole therapeutics, emphasizing the feedback loop between synthesis and in vitro validation.

Future Horizons: Pyrazole-Based PROTACs

The next frontier involves Proteolysis Targeting Chimeras (PROTACs) .[2][8][9] Pyrazoles are increasingly used as the "warhead" ligand to bind the Target Protein (POI), linked to an E3 ligase ligand (e.g., Thalidomide for Cereblon).

  • Mechanism: The pyrazole warhead binds the kinase (e.g., ALK) but does not need to inhibit it fully. Instead, it recruits the E3 ligase to ubiquitinate the kinase, marking it for proteasomal degradation.

  • Advantage: Overcomes resistance mutations (e.g., C1156Y in ALK) where simple inhibition fails.[2]

PROTAC_Mechanism POI Target Protein (e.g., ALK Kinase) Warhead Pyrazole Warhead POI->Warhead Binding Degradation Proteasomal Degradation POI->Degradation Destruction Linker Chemical Linker Warhead->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Complex E3 Ligase Complex E3_Complex->E3_Ligand Recruitment Ubiquitin Ubiquitination E3_Complex->Ubiquitin Transfer Ub Ubiquitin->POI

Figure 3: Mechanism of Action for a Pyrazole-based PROTAC, illustrating the ternary complex formation leading to protein degradation.[2]

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health (PMC). [Link][2]

  • Targeted Protein Degradation in Cancers: Orthodox PROTACs and Beyond. Journal of Hematology & Oncology. [Link][2]

  • Encorafenib: Drug Information and Mechanism. National Cancer Institute. [Link][2]

  • Darolutamide (Nubeqa) for Prostate Cancer. FDA Approval History. [Link][2]

Sources

The Pharmacological Potential of Substituted Pyrazole Compounds: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties have established it as a "privileged scaffold," leading to the development of a remarkable number of clinically successful drugs across a wide array of therapeutic areas.[1][2][3][4] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][5][6] This is largely due to the scaffold's ability to act as a versatile bioisostere, presenting hydrogen bond donor and acceptor capabilities that facilitate precise interactions with a multitude of biological targets.[7][8] This guide provides an in-depth analysis of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to the discovery and development of novel pyrazole-based therapeutic agents. We will explore its role in targeting key enzymes like cyclooxygenases (COX) and protein kinases, offering field-proven insights into the experimental choices and validation systems essential for advancing these compounds from the laboratory to clinical consideration.

Introduction: The Pyrazole Core - A Chemist's Versatile Blueprint

First described by Ludwig Knorr in 1883, the pyrazole ring has since become a focal point of intense research.[2][6] Its importance lies in its unique combination of properties:

  • Aromatic Stability: The ring system is stable and amenable to a wide range of chemical modifications.

  • Hydrogen Bonding: The pyrrole-like NH group acts as a hydrogen bond donor, while the pyridine-like N2 atom serves as an acceptor, allowing for critical interactions within enzyme active sites.[7]

  • Tautomerism: The pyrazole ring exists in two rapidly interconverting tautomeric forms, a feature that can influence receptor binding and pharmacokinetic properties.[6][7]

  • Bioisosteric Potential: The pyrazole moiety is frequently used as a bioisostere for other aromatic or heterocyclic rings, such as phenyl or imidazole groups. This substitution can enhance biological activity and improve physicochemical properties like solubility and metabolic stability, which are critical for drug development.[7][8]

These features have led to the successful development of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anticancer kinase inhibitor Crizotinib, and the anti-obesity drug Rimonabant, underscoring the scaffold's therapeutic versatility.[3][5][7]

cluster_Pyrazole The Pyrazole Core C3 C3 N2 N2 C3->N2 C4 C4 C4->C3 C4->C3 C5 C5 C5->C4 N1 N1(H) N1->C5 N1->C5 N2->N1 HBA H-Bond Acceptor N2->HBA HBD H-Bond Donor

Caption: Core structure of the pyrazole ring with atom numbering and key features.

Synthetic Strategies: Building the Pyrazole Scaffold

The development of potent pyrazole derivatives is underpinned by robust and flexible synthetic methodologies. The choice of synthetic route is critical as it dictates the substitution patterns and, consequently, the biological activity.

Classical Synthesis: The Knorr Pyrazole Synthesis

The most fundamental and widely used method is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[9] This reaction is straightforward but can produce a mixture of regioisomers if both the hydrazine and the dicarbonyl compound are unsymmetrical. The reaction conditions (acidic vs. basic) can often be tuned to favor one isomer over the other.

Modern Synthetic Approaches

Recent advances have provided more regioselective and versatile methods:

  • (3+2) Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions provide a powerful route to highly functionalized pyrazoles.[10]

  • Metal-Catalyzed Reactions: Copper and ruthenium-catalyzed reactions have been developed for the efficient synthesis of polysubstituted pyrazoles, often under mild conditions.[11][12]

  • Multi-Component Reactions (MCRs): One-pot MCRs that combine three or more starting materials are highly efficient for rapidly generating libraries of diverse pyrazole derivatives for screening.[13]

Start Starting Materials (e.g., 1,3-Diketone, Hydrazine) Reaction Cyclocondensation (Knorr Synthesis) Start->Reaction Reaction Setup Purification Work-up & Purification (Chromatography) Reaction->Purification Crude Product Characterization Structure Confirmation (NMR, MS, IR) Purification->Characterization Pure Compound Final Substituted Pyrazole Characterization->Final

Caption: A generalized workflow for the synthesis and validation of pyrazole compounds.

The Pharmacological Landscape of Pyrazole Derivatives

The true power of the pyrazole scaffold is demonstrated by its successful application across multiple therapeutic areas.

Anti-inflammatory Agents
  • Structure-Activity Relationship (SAR): For COX-2 selectivity, a key feature is the presence of a bulky substituent (e.g., a p-sulfonamidophenyl group) that can fit into the larger, more accommodating active site of COX-2 but is sterically hindered from entering the narrower COX-1 active site.[15]

Anticancer Agents

In oncology, pyrazoles have emerged as a critical scaffold for designing targeted therapies, particularly protein kinase inhibitors.[1][17][18][19]

  • Mechanism of Action: Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs) like EGFR and VEGFR, or intracellular kinases such as CDKs and BTK.[1][20][21] Pyrazole derivatives can be designed to bind to the ATP-binding pocket of these kinases, blocking their activity and halting downstream signaling pathways that promote cell proliferation and survival.[17][19]

  • Key Examples: Crizotinib (an ALK/ROS1/MET inhibitor) and Ruxolitinib (a JAK1/JAK2 inhibitor) are FDA-approved pyrazole-containing drugs that have transformed the treatment of specific cancers.[1][18]

  • SAR for Kinase Inhibition: The pyrazole core often acts as a hinge-binder, forming crucial hydrogen bonds with the kinase's backbone. Substitutions on the pyrazole ring are then used to occupy adjacent hydrophobic pockets and achieve selectivity for the target kinase over others.[18]

Ligand Growth Factor Receptor EGFR (Receptor Tyrosine Kinase) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Pathway Downstream Signaling (e.g., RAS-RAF-MAPK) Dimerization->Pathway Response Cell Proliferation, Survival, Angiogenesis Pathway->Response Inhibitor Pyrazole Kinase Inhibitor (e.g., Crizotinib) Inhibitor->Block

Caption: Inhibition of EGFR signaling by a pyrazole-based tyrosine kinase inhibitor.

Antimicrobial Agents

The pyrazole scaffold is also a promising framework for developing new agents to combat infectious diseases.

  • Mechanism of Action: Pyrazole derivatives have shown activity against a range of pathogens, including Gram-positive and Gram-negative bacteria and various fungal strains.[5][22][23] Their mechanisms can be diverse, from inhibiting essential enzymes to disrupting cell membrane integrity. Fused pyrazole systems and those combined with other heterocyclic moieties like thiazole have demonstrated potent activity against resistant strains such as MRSA.[24][25]

  • SAR: The antimicrobial potency is highly dependent on the nature and position of substituents. Lipophilic groups can enhance membrane permeability, while specific functional groups can be tailored to interact with microbial-specific targets.[24][26]

Methodologies for Pharmacological Evaluation

A rigorous and systematic approach to testing is essential to validate the therapeutic potential of new pyrazole compounds.

Experimental Screening Workflow

The process follows a logical progression from initial high-throughput screening to more complex biological validation.

cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Validation Synthesis Pyrazole Library Synthesis Primary Primary Screen (e.g., Enzyme Inhibition Assay) Synthesis->Primary Secondary Secondary Screen (Cell-based Potency & Toxicity) Primary->Secondary Active Hits Animal Efficacy Model (e.g., Paw Edema, Xenograft) Secondary->Animal Potent, Non-toxic Leads PKPD Pharmacokinetics (PK/PD) & Toxicology Animal->PKPD Lead Lead Optimization PKPD->Lead Lead->Synthesis SAR-driven redesign

Caption: High-level workflow for preclinical screening of pyrazole compounds.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a self-validating system to determine the direct inhibitory effect of a compound on the COX-2 enzyme.

Objective: To determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) of substituted pyrazole compounds against human recombinant COX-2.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-2 enzyme in assay buffer.

    • Prepare arachidonic acid (substrate) solution.

    • Prepare a colorimetric probe that reacts with Prostaglandin G2 (the product of the COX reaction).

    • Prepare serial dilutions of test pyrazole compounds and a positive control (e.g., Celecoxib) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 1 µL of diluted test compound, positive control, or DMSO (vehicle control) to appropriate wells.

    • Add 10 µL of COX-2 enzyme solution to all wells except the "no enzyme" control. Add buffer to the control well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Stop the reaction and develop the color by adding the probe solution.

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background reading ("no enzyme" control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Validation: This cell-free assay is crucial as a first step because it confirms direct target engagement. A positive result here justifies progression to cell-based assays, which measure downstream effects like prostaglandin production in a more complex biological environment. The use of a known inhibitor (Celecoxib) as a positive control validates that the assay is performing correctly.

Protocol: In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the ability of a test pyrazole compound to reduce acute inflammation in a rodent model.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Compound Administration:

    • Divide animals into groups (n=6-8 per group): Vehicle control, Positive control (e.g., Indomethacin), and Test compound groups (at least 3 dose levels).

    • Administer the test compounds or controls via an appropriate route (e.g., oral gavage) one hour before inducing inflammation.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading.

    • Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema (inflammation) at each time point for each animal: [(Paw volume at time t - Paw volume at time 0) / Paw volume at time 0] * 100.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group: [(% Edema of Control - % Edema of Treated) / % Edema of Control] * 100.

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Structure-Activity Relationship (SAR) Summary

The biological activity of pyrazole derivatives is exquisitely sensitive to the nature and position of substituents on the core ring. The following table summarizes general SAR trends across different therapeutic targets.[1][27][28][29]

PositionGeneral FunctionAnticancer (Kinase Inhibitor)Anti-inflammatory (COX-2)Antimicrobial
N1 Modulates solubility, PK properties, and can fill hydrophobic pockets.Large aryl or substituted alkyl groups often occupy the solvent-exposed region.A 2,4-dichlorophenyl or similar group is crucial for potent activity in some series.[29]Varies widely; can be substituted or unsubstituted.
C3 Often serves as an attachment point for key pharmacophores or hinge-binding groups.Groups like carboxamides or substituted rings provide key interactions in the ATP pocket.A carboxamido group is a common feature in cannabinoid receptor antagonists with anti-inflammatory potential.[29]Often substituted with aryl or heteroaryl rings.
C4 Can be used to fine-tune electronics, sterics, and vectoral orientation of other substituents.Small substituents like methyl or cyano can enhance potency or selectivity.A methyl group can improve activity in some series.[29]Can tolerate various substituents; often a point for linking to other scaffolds.
C5 Typically directed towards a hydrophobic region of the binding site.A substituted phenyl ring is critical for anchoring the molecule in the active site.A para-substituted phenyl ring (e.g., p-chlorophenyl) is a key requirement.[29]Aryl groups with electron-withdrawing or donating groups influence activity.

Future Perspectives and Conclusion

The pyrazole scaffold is far from being fully exploited. Future research is poised to explore several exciting avenues:

  • Multi-Target Ligands: Designing single pyrazole-based molecules that can inhibit multiple targets (e.g., dual COX-2/5-LOX inhibitors or multi-kinase inhibitors) is a promising strategy for complex diseases like cancer and chronic inflammation.[16][30]

  • Targeting Protein-Protein Interactions: Moving beyond enzyme active sites, novel pyrazoles are being designed to disrupt protein-protein interactions that are critical for disease progression.

  • Overcoming Drug Resistance: The structural flexibility of the pyrazole core allows for the design of new derivatives that can overcome resistance mechanisms developed against existing therapies.[1]

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). MDPI.
  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). N.p.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (2023, July 15). IJPPR.
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
  • From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed. (n.d.). PubMed.
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters - ACS Publications. (2009, July 6).
  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (2025, February 18). N.p.
  • Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC - NIH. (2019, November 20).
  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Deriv
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20).
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). N.p.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023, July 12). MDPI.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed. (2018, January 12). PubMed.
  • Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed. (2013, November 15). PubMed.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Synthetic Update on Antimicrobial Potential of Novel Pyrazole Deriv
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). N.p.
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). N.p.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12). MDPI.
  • (PDF) SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES AND THEIR EFFICACY AS ANTIMICROBIAL AGENTS - ResearchGate. (2015, September 9).
  • Pyrazoles in Drug Discovery - PharmaBlock. (n.d.). PharmaBlock.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). MDPI.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9). Frontiers.
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5). N.p.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (n.d.). Future Science.

Sources

Strategic Utilization of 5-Methyl-4-nitro-1H-pyrazole-3-carboxamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 5-methyl-4-nitro-1H-pyrazole-3-carboxamide represents a "privileged fragment"—a low-molecular-weight scaffold capable of diverse molecular interactions and high synthetic tractability. While historically recognized as a key intermediate in the synthesis of PDE5 inhibitors (e.g., Sildenafil), its utility extends significantly into Fragment-Based Drug Discovery (FBDD).

This guide analyzes the fragment's physicochemical profile, outlines robust synthetic protocols for its generation and elaboration, and details its application in targeting kinase hinge regions (FLT3, CDK) and metalloenzymes. We provide a self-validating workflow for researchers to integrate this scaffold into lead optimization campaigns.

Physicochemical Profile & Fragment Metrics

For a fragment to be viable in FBDD, it must adhere to the "Rule of Three" (Ro3) to allow sufficient chemical space for optimization. This compound fits these criteria exceptionally well, serving as a high-quality starting point.

Table 1: Fragment Metrics (Calculated)
PropertyValueFBDD SuitabilityMechanistic Implication
Molecular Weight ~170.13 DaIdeal (<300 Da)Allows addition of heavy functional groups without violating Lipinski's Rule of 5 later.
cLogP ~0.2 - 0.5Ideal (<3)High water solubility; suitable for high-concentration crystallographic soaking experiments.
H-Bond Donors (HBD) 2 (Amide NH₂, Pyrazole NH)High Critical for directional interactions with backbone carbonyls (e.g., Kinase hinge).
H-Bond Acceptors (HBA) 4 (Nitro O, Amide O, Pyrazole N)High Facilitates electrostatic networks; Nitro group acts as a strong dipole.
PSA (Polar Surface Area) ~100 ŲModerate High polarity drives specific binding but requires hydrophobic masking during lead optimization.
Rotatable Bonds 1 (Amide bond)Rigid Low entropic penalty upon binding; high ligand efficiency (LE).

Structural Biology & Binding Modes[1]

The core value of this fragment lies in its vectorial versatility . It presents three distinct "growth vectors" for chemical elaboration:

  • The Amide Motif (C3): Acts as a primary anchor. In kinase inhibitors, the amide NH and carbonyl often form a bidentate H-bond network with the hinge region (e.g., residues equivalent to Leu83 in CDK2).

  • The Nitro Group (C4): An electron-withdrawing group that acidifies the pyrazole NH (pKa modulation). Crucially, it is a latent amino group . Reduction of the nitro group yields an aniline-like amine, allowing for urea/amide coupling to access hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

  • The Pyrazole Nitrogen (N1): A site for alkylation to control solubility and target selectivity (e.g., the methyl/propyl groups in Sildenafil analogs).

Visualization: Pharmacophore & Interaction Map

Pharmacophore cluster_0 This compound Core Core Pyrazole Ring (Aromatic Scaffold) Amide C3-Carboxamide (H-Bond Donor/Acceptor) Core->Amide Nitro C4-Nitro Group (Latent Amine / E-Withdrawing) Core->Nitro N1 N1-Nitrogen (Solvent Front / Alkylation) Core->N1 Target_Hinge Kinase Hinge Region (Backbone CO/NH) Amide->Target_Hinge Bidentate H-Bonds Target_Gatekeeper Hydrophobic Pocket (Post-Reduction Coupling) Nitro->Target_Gatekeeper Reducible to Amine for Extension N1->Core pKa Modulation

Figure 1: Pharmacophore interaction map detailing the three primary vectors for drug design: the H-bonding amide, the reducible nitro handle, and the N1-alkylation site.

Synthetic Protocols & Causality

To utilize this fragment, one must master its synthesis and, more importantly, its controlled elaboration. The following protocols are designed for high throughput and reproducibility.

Core Synthesis (Self-Validating Protocol)

Objective: Synthesize this compound from precursor acid. Precursor: 3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 5334-38-3).[1]

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid precursor (1.0 eq) in anhydrous THF. Add Thionyl Chloride (

    
    , 3.0 eq) and a catalytic drop of DMF.
    
    • Causality: DMF forms the Vilsmeier-Haack reagent in situ, accelerating acyl chloride formation.

    • Validation: Monitor gas evolution (

      
      ). Reaction is complete when gas evolution ceases and solution clears.
      
  • Amidation: Concentrate the acyl chloride in vacuo to remove excess

    
    . Re-dissolve in dry DCM. Cool to 0°C. Sparge with anhydrous Ammonia gas (
    
    
    
    ) or add 28% Ammonium Hydroxide dropwise.
    • Critical Control: Maintain low temperature to prevent hydrolysis of the acyl chloride by adventitious water before amidation occurs.

  • Isolation: The product precipitates as a white/pale yellow solid. Filter and wash with cold water (removes

    
    ) and diethyl ether (removes organic impurities).
    
    • Yield Expectation: >85%.[2]

Downstream Elaboration: The Nitro Reduction Switch

The nitro group is a "masked" amine. Reducing it transforms the electronic character of the ring (electron-deficient


 electron-rich) and opens a vector for urea/amide coupling.

Protocol (Hydrogenation):

  • Reagents: Fragment (1.0 eq), 10% Pd/C (5 wt%), Methanol,

    
     balloon (1 atm).
    
  • Procedure: Stir at RT for 2-4 hours. Filter through Celite.

  • Validation: TLC will show a significant polarity shift (Amine is more polar/basic). The product, 4-amino-5-methyl-1H-pyrazole-3-carboxamide , is unstable to oxidation and should be coupled immediately.

Visualization: Synthetic Workflow

Synthesis Start Precursor: 3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 5334-38-3) Step1 Activation: SOCl2 / cat. DMF Start->Step1 Intermediate Acyl Chloride Species Step1->Intermediate Step2 Amidation: NH3 (g) or NH4OH Intermediate->Step2 Fragment TARGET FRAGMENT: This compound Step2->Fragment Precipitation Step3 Reduction: H2 / Pd-C Fragment->Step3 Lead Optimization Amine Active Scaffold: 4-amino-5-methyl-pyrazole derivative Step3->Amine Final Lead Compounds: Kinase Inhibitors / PDE5 Inhibitors Amine->Final Coupling (R-NCO, R-COCl)

Figure 2: Synthetic workflow from commercial precursor to the active amino-scaffold used in high-affinity drug generation.

Medicinal Chemistry Applications (Case Studies)

Kinase Inhibition (FLT3 & CDK2/4)

In the development of inhibitors for Acute Myeloid Leukemia (AML) , this pyrazole-carboxamide scaffold acts as a Type I inhibitor.[3]

  • Mechanism: The carboxamide group forms a donor-acceptor pair with the hinge region backbone.

  • Optimization: The 4-nitro group is reduced to an amine and coupled with bulky heterocycles (e.g., pyrrolo[2,3-d]pyrimidine). This extension occupies the hydrophobic pocket adjacent to the ATP binding site, improving selectivity.

  • Data Point: Derivatives like Compound 8t have shown

    
     values of 0.089 nM  against FLT3, significantly outperforming first-generation inhibitors [1].[3][4]
    
PDE5 Inhibitors (Sildenafil Analogs)

The fragment is a structural bioisostere of the pyrazolopyrimidinone core found in Sildenafil.

  • Role: The pyrazole N1 is often methylated or propylated (as seen in CAS 139756-01-7).[5] The 4-nitro group serves as the handle to install the sulfonylphenyl moiety later in the synthesis (via reduction and cyclization).

  • Insight: Using the carboxamide fragment allows for "scaffold hopping"—maintaining the critical H-bonds while altering the central core to evade patent space or improve DMPK properties [2].

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. (2019).[4] Available at: [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. ResearchGate. (2015). Available at: [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry. (2023). Available at: [Link]

Sources

The Strategic Role of 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxamide in the Synthesis of Sildenafil

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

Sildenafil (Viagra™), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is a cornerstone therapy for erectile dysfunction.[1][2] The efficacy of Sildenafil is intrinsically linked to its core heterocyclic structure, a pyrazolo[4,3-d]pyrimidin-7-one scaffold, which mimics the purine ring of cGMP.[1] The industrial-scale synthesis of this complex molecule relies on a highly optimized, convergent strategy. This guide provides an in-depth technical analysis of a pivotal intermediate in this process: 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxamide . We will dissect its synthesis, from the foundational pyrazole ring to its strategic nitration and amidation, and detail its subsequent transformation into the fused heterocyclic system of Sildenafil. This document serves as a technical resource for researchers and process chemists, explaining the causality behind experimental choices and providing validated protocols grounded in authoritative literature.

A note on nomenclature: The core intermediate discussed is based on the well-documented commercial synthesis and is specifically the 1-methyl-3-propyl-4-nitro-1H-pyrazole-5 -carboxamide. This differs slightly from the "5-methyl...3-carboxamide" isomer.

The Convergent Synthesis Strategy for Sildenafil

The commercial synthesis of Sildenafil is a prime example of a convergent approach, where different parts of the molecule are synthesized separately before being joined together in the final stages. This strategy enhances efficiency and overall yield compared to a linear synthesis. The process involves the preparation of two key fragments:

  • The Pyrazole Core: This fragment begins as 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid and is elaborated into the reactive 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.[3][4] The nitro-intermediate is the stable precursor to this reactive amine.

  • The Substituted Phenyl Moiety: This fragment is 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid, which provides the ethoxy-phenyl group responsible for binding specificity and the solubilizing sulfonylpiperazine side chain.[3]

These two fragments are coupled and then cyclized to form the final Sildenafil structure.

G cluster_0 Fragment A: Pyrazole Core Synthesis cluster_1 Fragment B: Phenyl Moiety Synthesis Py_Acid 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic Acid Nitro_Intermediate 1-Methyl-3-propyl-4-nitro-1H- pyrazole-5-carboxamide Py_Acid->Nitro_Intermediate Nitration & Amidation Amino_Pyrazole 4-Amino-1-methyl-3-propyl-1H- pyrazole-5-carboxamide Nitro_Intermediate->Amino_Pyrazole Reduction Sildenafil Sildenafil Amino_Pyrazole->Sildenafil Amide Coupling Benzoic_Acid 2-Ethoxybenzoic Acid Sulfonyl_Fragment 2-Ethoxy-5-(4-methylpiperazin- 1-ylsulfonyl)benzoic Acid Benzoic_Acid->Sulfonyl_Fragment Chlorosulfonation & Amine Coupling Sulfonyl_Fragment->Sildenafil & Cyclization G Start 1-Methyl-3-propyl-1H- pyrazole-5-carboxylic Acid Nitrated_Acid 1-Methyl-4-nitro-3-propyl-1H- pyrazole-5-carboxylic Acid Start->Nitrated_Acid HNO3, H2SO4 50-55 °C Intermediate 1-Methyl-3-propyl-4-nitro-1H- pyrazole-5-carboxamide Nitrated_Acid->Intermediate 1. SOCl2, DMF 2. NH3(aq)

Figure 2: Synthesis of the title intermediate.

Elaboration of the Intermediate into the Sildenafil Core

The fully functionalized pyrazole carboxamide is now ready for the key transformations that build the final drug substance: reduction, coupling, and cyclization.

Step 3: Reduction of the Nitro Group

This is the unmasking step. The nitro group is reduced to a primary amine, creating the nucleophilic site required for amide bond formation with the second fragment.

Causality and Expertise: While early lab-scale syntheses may have used reducing agents like tin(II) chloride, the commercial route employs catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst). [5]This method is vastly superior for large-scale production as it is cleaner, avoids stoichiometric heavy metal waste, and the catalyst can be easily removed by filtration. The resulting solution of the aminopyrazole can often be used directly in the next step without isolation, a significant process advantage. [4]

Experimental Protocol: Synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (4)

[4]

  • Charge a hydrogenator with the nitro-carboxamide (3) (1 kg, 4.71 mol) and 5% palladium on carbon (50% water wet, 100 g).

  • Add ethyl acetate (10 L) as the solvent.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Heat the mixture to 50 °C and agitate for 4 hours, or until hydrogen uptake ceases.

  • Cool the reaction mixture and filter off the catalyst.

  • Wash the catalyst with fresh ethyl acetate. The resulting filtrate containing the title compound is used directly in the subsequent step.

Steps 4 & 5: Amide Coupling and Final Cyclization

The newly formed aminopyrazole is coupled with the activated benzoic acid fragment, followed by a base-mediated intramolecular cyclization to yield the Sildenafil core.

Causality and Expertise:

  • Coupling: The 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid is first activated to facilitate amide bond formation. A common activating agent is N,N'-carbonyldiimidazole (CDI), which forms a highly reactive acylimidazolide intermediate. [4]This intermediate readily reacts with the amino group of the pyrazole fragment to form the coupled amide.

  • Cyclization: The final step is an intramolecular condensation. A strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) is used to deprotonate the carboxamide nitrogen, which then attacks the amide carbonyl of the newly introduced benzoyl group, eliminating water and forming the fused pyrimidinone ring. [3]This thermodynamically favorable ring closure drives the synthesis to completion.

G Nitro_Intermediate 1-Methyl-3-propyl-4-nitro-1H- pyrazole-5-carboxamide Amino_Pyrazole 4-Amino-1-methyl-3-propyl-1H- pyrazole-5-carboxamide Nitro_Intermediate->Amino_Pyrazole H2, Pd/C Coupled_Amide Coupled Acyclic Precursor Amino_Pyrazole->Coupled_Amide + Activated Benzoic Acid Fragment (Amide Coupling) Sildenafil_Core Sildenafil Core (Pyrazolo[4,3-d]pyrimidin-7-one) Coupled_Amide->Sildenafil_Core Base-catalyzed Cyclization (KOtBu)

Figure 3: Conversion of the intermediate to the Sildenafil core.

Data Summary of Key Intermediates

The following table summarizes key physical data for the compounds discussed in the synthesis pathway.

Compound NameStructure No.Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid2 C₈H₁₁N₃O₄213.19125 - 127[4]
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide3 C₈H₁₂N₄O₃212.21143 - 145[4]
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide4 C₈H₁₄N₄O182.22148 - 150[4]

Conclusion

The synthesis of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxamide is a strategically vital sequence in the overall manufacturing of Sildenafil. Each step—from the regioselective nitration to the conversion to a carboxamide—is deliberately chosen to install the correct functionality in a stable form. The nitro group serves as a robust and reliable precursor to the key amino group, which is only revealed immediately before its required participation in the amide coupling reaction. This approach, characterized by high yields and the use of scalable, clean chemistry like catalytic hydrogenation, exemplifies the principles of modern process chemistry. Understanding the role of this pivotal intermediate provides critical insight into the elegant and efficient design of one of the world's most recognized pharmaceuticals.

References

  • Dunn, P. J. (2005). The Chemical Development of the Commercial Route to Sildenafil: A Case History. Organic Process Research & Development, 9(1), 88-97. Available at: [Link]

  • Ghofrani, H. A., Osterloh, I. H., & Grimminger, F. (2006). Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond. Nature Reviews Drug Discovery, 5(8), 689-702.
  • Hussein, M. A., Mosaad, Y. O., & Gobba, N. A. E. K. (2018). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. Medicinal Chemistry (Los Angeles), 8(5), 136-146. Available at: [Link]

  • Kym, P. R., & Coghlan, M. J. (2001). The Chemical Development of the Commercial Route to Sildenafil: A Case History. Organic Process Research & Development, 5(1), 88-97.
  • Reddy, P. V., et al. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 20(10), 18868-18880. Available at: [Link]

  • Terrett, N. K., Bell, A. S., Brown, D., & Ellis, P. (1996). Sildenafil (Viagra™), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction. Bioorganic & Medicinal Chemistry Letters, 6(15), 1819-1824. Available at: [Link]

  • Vippagunta, S. R., et al. (2014). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 19(10), 1-13.
  • University of Bristol. (n.d.). Synthesis of Sildenafil Citrate. Available at: [Link]

  • Hussein, M.A., et al. (2018). Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction. Med Chem (Los Angeles), 8(5), 136-146. Available at: [Link]

  • Heo, H. G., et al. (2018). Synthesis of pyrazolopyrimidinones as sildenafil derivatives and sclerotigenin. Synthetic Communications, 48(15), 1937-1946. Available at: [Link]

  • Dale, D. J., et al. (2000). The Chemical Development of the Commercial Route to Sildenafil: A Case History. Organic Process Research & Development, 4(1), 17-22.
  • Galietta, G., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. Bioorganic & Medicinal Chemistry Letters, 18(9), 2944-2948. Available at: [Link]

  • Reddy, P. V., et al. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 20(10), 18868-18880. Available at: [Link]

  • Dunn, P. J., et al. (2000). The Chemical Development of the Commercial Route to Sildenafil: A Case History. *Organic Process Research & Development, 4(1), 17-22. Available at: [Link]

  • Vertex AI Search. (2026). Synthesis of sildenafil and its derivatives bearing pyrazolo‐pyrimidinones scaffold.
  • ResearchGate. (2018). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Available at: [Link]

Sources

Targeting Inflammation: A Technical Guide to the Design and Evaluation of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the development and validation of pyrazole-based anti-inflammatory agents. Designed for medicinal chemists and pharmacologists, it moves beyond basic synthesis to focus on target engagement, structural optimization, and robust experimental validation .

Pyrazole (1,2-diazole) derivatives represent a privileged scaffold in immunomodulation, primarily due to their ability to selectively inhibit Cyclooxygenase-2 (COX-2) while sparing constitutive COX-1 activity. However, the next generation of therapeutics must address the cardiovascular liabilities associated with "coxibs" (e.g., rofecoxib withdrawal) by exploring dual COX/5-LOX inhibition and nitric oxide (NO) donation strategies.

Part 1: Molecular Mechanisms & Target Engagement

The Selective Inhibition Paradigm

The anti-inflammatory efficacy of pyrazoles—exemplified by Celecoxib—stems from their specific binding to the COX-2 hydrophilic side pocket. Unlike COX-1, the COX-2 active site contains a valine at position 523 (Ile-523 in COX-1), creating a secondary pocket.

  • Mechanism: Pyrazole derivatives utilize a polar sulfonamide (

    
    ) or sulfonyl (
    
    
    
    ) group to form hydrogen bonds with Arg-513 and His-90 within this pocket.
  • Steric Occlusion: Bulky aryl substitutions at the C-1 and C-5 positions of the pyrazole ring sterically prevent entry into the narrower COX-1 channel, thereby reducing gastrointestinal toxicity associated with prostaglandin E2 (PGE2) suppression in the gastric mucosa.

The Arachidonic Acid Cascade & Pyrazole Intervention

The following diagram illustrates the precise intervention points of pyrazole derivatives within the inflammatory cascade.

InflammatoryCascade Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-Lipoxygenase AA->LOX Prostanoids Prostaglandins (PGE2) Thromboxane (TxA2) COX1->Prostanoids GI Mucosa Protection Platelet Aggregation COX2->Prostanoids Inflammation Pain/Fever Leukotrienes Leukotrienes (LTB4) (Chemotaxis/Edema) LOX->Leukotrienes Pyrazole Pyrazole Derivatives (Selective Inhibition) Pyrazole->COX1 Weak/No Binding Pyrazole->COX2 High Affinity Blockade DualInhib Dual COX/LOX Pyrazoles DualInhib->COX2 DualInhib->LOX

Caption: Mechanistic intervention of pyrazole derivatives in the arachidonic acid pathway, highlighting COX-2 selectivity and dual inhibition potential.[1]

Part 2: Structure-Activity Relationship (SAR) Landscape

Designing a potent pyrazole requires balancing lipophilicity (for membrane permeability) with polar interactions (for enzyme binding). The table below synthesizes current SAR data for 1,3,5-trisubstituted pyrazoles.

PositionOptimal SubstituentMechanistic Rationale
N-1 (Core) Phenyl ring with

-sulfonamide (

) or methylsulfone (

)
Critical for Selectivity: The sulfonyl group inserts into the COX-2 hydrophilic side pocket, H-bonding with Arg-513. Absence leads to loss of COX-2 specificity.
C-3 Trifluoromethyl (

) or Difluoromethyl (

)
Metabolic Stability & Lipophilicity: Fluorinated groups enhance metabolic stability (blocking oxidation) and increase lipophilicity for better bioavailability.
C-5 4-Substituted Phenyl (e.g.,

,

,

)
Potency Driver: Fills the hydrophobic channel. Electron-withdrawing halogens (

) often improve potency compared to electron-donating groups.
Linkers Hydrazone / Amide / Thiazole bridgesHybridization: Linking the pyrazole core to other pharmacophores (e.g., benzothiazole) can yield dual COX/LOX inhibitors or improve antioxidant capacity.

Part 3: Preclinical Validation Protocols

As a scientist, "trust but verify" is the operational motto. The following protocols are designed to be self-validating , meaning they include internal controls to flag assay drift or artifactual data.

Protocol A: In Vitro COX-1/COX-2 Inhibition Screening

Objective: Determine the


 and Selectivity Index (SI = 

) of the derivative.

Methodological Causality: We utilize a Colorimetric Peroxidase Assay rather than a radioimmunoassay. COX enzymes convert arachidonic acid to PGG2, then to PGH2. This reduction step oxidizes a co-substrate (TMPD) which changes color. This method is high-throughput compatible and avoids radioactive waste.

Step-by-Step Protocol:

  • Enzyme Preparation: Thaw human recombinant COX-1 and COX-2 enzymes (commercial source) on ice. Critical: Do not vortex; shear stress denatures the enzyme.

  • Compound Dilution:

    • Dissolve pyrazole derivatives in 100% DMSO to 10 mM stock.

    • Serial dilute in assay buffer (0.1 M Tris-HCl, pH 8.0) to range from 0.01

      
       to 100 
      
      
      
      .
    • Control: Include Celecoxib (positive control) and DMSO-only (solvent control). Final DMSO concentration must be

      
       to prevent enzyme denaturation.
      
  • Incubation:

    • Add 150

      
       assay buffer, 10 
      
      
      
      heme (cofactor), and 10
      
      
      enzyme to wells.
    • Add 20

      
       of test compound.[2] Incubate for 5 minutes at 25°C . Why: Allows the inhibitor to access the hydrophobic channel before substrate competition begins.
      
  • Reaction Initiation:

    • Add 20

      
       Arachidonic Acid (100 
      
      
      
      ) mixed with TMPD (colorimetric substrate).
  • Measurement:

    • Monitor absorbance at 590 nm kinetically for 5 minutes.

    • Calculate the slope of the linear portion (reaction rate).

  • Data Analysis:

    • 
      .
      
    • Fit data to a sigmoidal dose-response curve to extract

      
      .
      
Protocol B: In Vivo Carrageenan-Induced Paw Edema (Rat Model)

Objective: Assess acute anti-inflammatory efficacy and duration of action.

Methodological Causality: Carrageenan induces a biphasic response.[3] Phase 1 (0-1h) is histamine/serotonin driven; Phase 2 (1-6h) is prostaglandin-driven (COX-2 mediated). Pyrazoles should primarily inhibit Phase 2 .

Step-by-Step Protocol:

  • Animal Selection: Male Wistar rats (180–220g). Why Male? Estrous cycles in females can modulate inflammatory responses, introducing variability.

  • Acclimatization: 7 days. Fast animals for 12 hours prior to the experiment (water ad libitum) to standardize absorption.

  • Drug Administration:

    • Vehicle: 1% Carboxymethylcellulose (CMC) or 2% Tween 80 in saline. Note: Pyrazoles are lipophilic; ensure a uniform suspension.

    • Dosing: Oral gavage (p.o.) 1 hour prior to induction. Typical dose range: 10, 30, 50 mg/kg.

    • Controls: Vehicle (Negative), Indomethacin or Celecoxib (10 mg/kg, Positive).

  • Induction:

    • Inject 0.1 mL of 1%

      
      -carrageenan  (w/v in sterile saline) into the subplantar tissue of the right hind paw.
      
    • Technique: Use a 26G needle. A correct injection forms a small, immediate bleb.

  • Measurement (Plethysmometry):

    • Measure paw volume (mL) using a water displacement plethysmometer at

      
       (baseline), 1, 3, and 5 hours post-injection.
      
    • Self-Validation: The control paw (left, saline-injected) should show no significant swelling. If it does, systemic inflammation or handling error occurred.

  • Calculation:

    • 
      .
      
Experimental Workflow Visualization

ValidationWorkflow Synthesis 1. Synthesis (Claisen-Schmidt / Knorr) InVitro 2. In Vitro Screen (COX-1 vs COX-2 IC50) Synthesis->InVitro Cellular 3. Cellular Assay (RAW 264.7 / LPS) InVitro->Cellular Select SI > 50 InVivo 4. In Vivo Model (Carrageenan Paw Edema) Cellular->InVivo Select Potent Cytokine Inhibitors Safety 5. Safety Profiling (Ulcer Index / Histopath) InVivo->Safety Efficacy Confirmed Safety->Synthesis Iterative Optimization

Caption: Integrated workflow for the evaluation of pyrazole derivatives, from synthesis to safety profiling.

Part 4: Clinical Translation & Safety Considerations

While efficacy is paramount, safety dictates clinical success. The "coxib" class carries a known risk of cardiovascular thrombotic events due to the suppression of endothelial Prostacyclin (PGI2) without a compensatory reduction in platelet Thromboxane A2 (TxA2).[4]

Key Development Directives:

  • Cardiovascular Sparing: Researchers should prioritize NO-releasing pyrazoles . Nitric oxide acts as a vasodilator and inhibits platelet aggregation, counteracting the loss of PGI2.

  • GI Safety: While COX-2 selectivity protects the stomach, extreme selectivity (>200-fold) is not always necessary. A "balanced" inhibitor (SI ~50-100) may offer a better overall safety profile.

  • Hepatotoxicity: Monitor for reactive metabolites. Avoid furan rings in the scaffold (often used in early SAR) as they are prone to metabolic activation (CYP450) leading to toxic intermediates.

References

  • Abdelgawad, M. A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation.[5] Journal of Molecular Structure. Link

  • Chowdhury, M. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy.[1][6][7][8] Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine. (Standard Protocol Basis).[3] Link

  • BenchChem Protocols. Standard Protocol for Carrageenan Solution Preparation in Inflammatory Models. (2025).[1][3][6][7][8][9] Link

Sources

Methodological & Application

Protocol for the synthesis of 5-methyl-4-nitro-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 5-methyl-4-nitro-1H-pyrazole-3-carboxamide

For research, scientific, and drug development professionals, this document provides a detailed protocol for the synthesis of this compound, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide is structured to provide not only a step-by-step procedure but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe experimental workflow.

Introduction: The Significance of Pyrazole Carboxamides

The pyrazole ring is a fundamental scaffold in a vast array of biologically active compounds.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1] The carboxamide functional group is also a critical pharmacophore, enhancing binding to biological targets through hydrogen bonding. The combination of these two moieties, particularly with the addition of a nitro group which can act as a synthetic handle or influence electronic properties, makes this compound a valuable intermediate for the development of novel therapeutic agents and functional materials.[2][3]

This protocol outlines a robust two-step synthetic sequence commencing from the commercially available 5-methyl-1H-pyrazole-3-carboxylic acid. The synthesis involves an initial electrophilic nitration of the pyrazole core, followed by the conversion of the carboxylic acid to the primary carboxamide.

Overall Synthetic Scheme

The synthesis is a two-part process:

  • Part A: Nitration of 5-methyl-1H-pyrazole-3-carboxylic acid to yield 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid.

  • Part B: Amidation of the resulting nitro-substituted carboxylic acid to afford the target compound, this compound.

Synthetic_Workflow Start 5-Methyl-1H-pyrazole-3-carboxylic acid Intermediate 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid Start->Intermediate Part A: Nitration (HNO₃, H₂SO₄) Final This compound Intermediate->Final Part B: Amidation (1. SOCl₂ 2. NH₄OH)

Figure 1: Overall two-step synthesis workflow.

Part A: Synthesis of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Principle and Mechanistic Insight

The first step is the electrophilic aromatic substitution on the pyrazole ring. Pyrazoles are heteroaromatic compounds, and their nitration is a classic example of this reaction type.[4] A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the nitronium ion. The pyrazole ring, being electron-rich, then attacks the nitronium ion, leading to the substitution of a hydrogen atom (typically at the 4-position, which is sterically and electronically favored) with a nitro group.[5]

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) Protonated_HNO3->NO2_plus - H₂O H2O H₂O Pyrazole Pyrazole Ring Sigma_Complex Sigma Complex (intermediate) Pyrazole->Sigma_Complex + NO₂⁺ Nitro_Pyrazole 4-Nitro-pyrazole Product Sigma_Complex->Nitro_Pyrazole - H⁺

Figure 2: Simplified mechanism of pyrazole nitration.

Materials and Equipment
  • 5-Methyl-1H-pyrazole-3-carboxylic acid (CAS: 402-61-9)[6]

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Deionized water

  • Ice

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper

Experimental Protocol
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (20 mL).

  • Cool the flask in an ice bath to 0-5 °C.

  • While maintaining the low temperature, slowly add 5-methyl-1H-pyrazole-3-carboxylic acid (2.52 g, 20 mmol) in small portions to the cold sulfuric acid. Stir until all the solid has dissolved.

  • Prepare the nitrating mixture by carefully adding fuming nitric acid (1.5 mL, ~35 mmol) to concentrated sulfuric acid (5 mL) in a separate cooled vial.

  • Add the nitrating mixture dropwise to the pyrazole solution over 30 minutes using a dropping funnel. Crucially, ensure the internal temperature does not rise above 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto a beaker containing crushed ice (approx. 100 g). This should be done slowly and in a well-ventilated fume hood.

  • A white precipitate will form. Stir the ice slurry for 15-20 minutes to allow for complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral (check with pH paper).

  • Dry the collected solid, 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid, under vacuum. The product should be a white to pale yellow solid.[7][8]

Part B: Synthesis of this compound

Principle and Mechanistic Insight

This step involves the conversion of a carboxylic acid to a primary amide. A common and effective method is to first convert the carboxylic acid into a more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting acyl chloride is a potent electrophile. Subsequent reaction with an ammonia source, such as ammonium hydroxide, proceeds via a nucleophilic acyl substitution mechanism to yield the desired carboxamide.

Materials and Equipment
  • 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid (from Part A)

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Ammonium hydroxide (NH₄OH, 28-30% solution)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (optional, as solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for filtration

Experimental Protocol
  • Place the dried 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.71 g, 10 mmol) into a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes).

  • Add thionyl chloride (3.0 mL, ~41 mmol) and a few drops of dimethylformamide (DMF) as a catalyst.

  • Gently heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The solid should dissolve as it is converted to the acyl chloride.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, co-evaporate with toluene (2 x 10 mL).

  • The resulting crude acyl chloride is a yellow-orange solid or oil and should be used immediately in the next step without further purification.

  • Dissolve the crude acyl chloride in a suitable solvent like DCM or THF (20 mL).

  • In a separate beaker, cool a solution of concentrated ammonium hydroxide (20 mL) in an ice bath.

  • Slowly and carefully add the acyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. A precipitate will form immediately.

  • Stir the mixture in the ice bath for an additional 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water, followed by a small amount of cold diethyl ether or DCM to remove any non-polar impurities.

  • Dry the final product, this compound, under vacuum.

Data Summary and Characterization

Parameter5-Methyl-1H-pyrazole-3-carboxylic acid5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acidThis compound
CAS Number 402-61-9[6]5334-38-3[7][9]N/A
Molecular Formula C₅H₆N₂O₂C₅H₅N₃O₄C₅H₆N₄O₃
Molecular Weight 126.11 g/mol [6]171.11 g/mol [7][9]170.12 g/mol
Appearance White solidWhite to pale yellow solidExpected: Off-white to yellow solid
Typical Yield (Starting Material)75-85%70-80%

Characterization of Final Product: The structure of this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals for the methyl protons (singlet), the amide protons (two broad singlets), and the pyrazole N-H proton (broad singlet).

  • IR Spectroscopy: Look for characteristic peaks for N-H stretching (amide), C=O stretching (amide), and asymmetric/symmetric stretching of the NO₂ group.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

Safety Precautions

This protocol involves the use of hazardous chemicals and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Concentrated Acids: Sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. They can cause severe burns upon contact. Handle with extreme care and always add acid to water (or ice), never the other way around.

  • Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory liquid. It reacts violently with water to release toxic gases (HCl and SO₂). All operations involving thionyl chloride must be conducted in a fume hood, and the glassware must be scrupulously dry.

  • Exothermic Reactions: Both the nitration and the quenching steps are highly exothermic. Maintain strict temperature control using an ice bath to prevent runaway reactions.

References

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • PMC. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... Retrieved from [Link]

  • PMC. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Retrieved from [Link]

  • AHH Chemical Co., Ltd. (n.d.). 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide CAS 139756-01-7. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4). Retrieved from [Link]

  • ResearchGate. (2006). Direct nitration of five membered heterocycles. Retrieved from [Link]

  • MDPI. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid hydrazide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid. Retrieved from [Link]

Sources

Application Note: Profiling Pyrazole Carboxamide Inhibitors of FLT3

Author: BenchChem Technical Support Team. Date: February 2026

From Biochemical Kinetics to Cellular Signaling

Abstract & Introduction

Acute Myeloid Leukemia (AML) is frequently driven by mutations in the FMS-like tyrosine kinase 3 (FLT3 ) receptor. The most common mutation, Internal Tandem Duplication (ITD), leads to constitutive activation of the kinase, driving uncontrolled proliferation via STAT5, RAS/MAPK, and PI3K/AKT pathways.

Pyrazole-3-carboxamides have emerged as a privileged scaffold for kinase inhibition. Unlike Type II inhibitors (e.g., sorafenib) that bind the inactive DFG-out conformation, pyrazole carboxamides typically function as Type I ATP-competitive inhibitors . They bind the active DFG-in conformation, forming critical hydrogen bonds with the kinase hinge region (specifically Valine residues in the ATP pocket).

This guide provides a validated, multi-stage workflow for evaluating these inhibitors, moving from cell-free biochemical assays to functional cellular models.

Mechanism of Action (MOA) & Signaling Architecture

To interpret assay data correctly, one must understand the structural basis of inhibition.

  • Binding Mode: The pyrazole nitrogen and the carboxamide oxygen/nitrogen pair form a donor-acceptor motif that mimics the adenine ring of ATP. This anchors the molecule to the hinge region of the FLT3 kinase domain.

  • Selectivity: Substituents at the N1 position (often an aryl group) project into the hydrophobic back pocket, while the C3/C5 positions can be modified to interact with the gatekeeper residue (F691), potentially overcoming resistance mutations like F691L.

Visualization: FLT3 Signaling & Inhibition Node

The following diagram illustrates the downstream cascades activated by FLT3-ITD and the precise intervention point of pyrazole carboxamide inhibitors.

FLT3_Signaling FLT3 FLT3-ITD (Constitutively Active) STAT5 STAT5 FLT3->STAT5 Phosphorylation RAS RAS FLT3->RAS Activation PI3K PI3K FLT3->PI3K Activation Inhibitor Pyrazole Carboxamide (Type I Inhibitor) Inhibitor->FLT3 Competes with ATP (Hinge Binding) ATP ATP ATP->FLT3 Phosphorylation Source pSTAT5 p-STAT5 (Nuclear Translocation) STAT5->pSTAT5 Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Proliferation) ERK->pERK Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR

Caption: FLT3-ITD signaling cascade. Pyrazole carboxamides compete with ATP at the FLT3 hinge region, blocking downstream phosphorylation of STAT5, ERK, and AKT.

Experimental Workflow Overview

The evaluation pipeline is designed to filter compounds by intrinsic affinity first, then cellular potency, and finally target engagement.

Workflow Step1 1. Biochemical Assay (TR-FRET/HTRF) Output: Ki / IC50 Step2 2. Cellular Viability (MOLM-13 / MV4-11) Output: EC50 Step1->Step2 Select Potent Hits (<10 nM) Step3 3. Target Engagement (Western Blot) Output: p-FLT3/p-STAT5 levels Step2->Step3 Confirm Mechanism

Caption: Integrated screening workflow. Only compounds passing the biochemical threshold advance to cellular models.

Protocol 1: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the intrinsic IC50 of the inhibitor against recombinant FLT3 enzyme. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1] This is preferred over radiometric assays due to higher throughput and no radioactive waste.

Materials
  • Enzyme: Recombinant Human FLT3 (cytoplasmic domain), GST-tagged.

  • Substrate: ULight™-poly GT (Tyrosine kinase substrate).

  • Tracer: Eu-labeled anti-phosphotyrosine antibody (e.g., PT66).

  • ATP: Ultrapure ATP (Km for FLT3 is approx. 50-100 µM; assay run at Km).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare 10 mM stock of pyrazole carboxamide in 100% DMSO.

    • Perform 3-fold serial dilutions in DMSO (10 points).

    • Dilute further into 1X Kinase Buffer to reach 4X final assay concentration (Final DMSO < 1%).

  • Enzyme Mix:

    • Dilute FLT3 enzyme to 0.5 nM (final assay concentration) in Kinase Buffer.

  • Substrate/ATP Mix:

    • Prepare a mix of ULight-poly GT (50 nM final) and ATP (at Km, e.g., 50 µM final).

  • Reaction Assembly (384-well low volume plate):

    • Add 2.5 µL of 4X Compound.

    • Add 2.5 µL of 4X Enzyme Mix.

    • Incubate 15 mins at RT (allows inhibitor to bind).

    • Add 5 µL of 2X Substrate/ATP Mix to start reaction.

  • Incubation:

    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection:

    • Add 10 µL of Detection Mix (Eu-antibody + EDTA 20 mM).[2] EDTA stops the kinase reaction.

    • Incubate 60 mins at RT.

  • Read:

    • Read on EnVision or PHERAstar plate reader (Excitation: 320nm; Emission 1: 665nm, Emission 2: 615nm).

Data Analysis
  • Calculate Ratio = (Signal 665nm / Signal 615nm) * 10,000.

  • Fit data to a sigmoidal dose-response equation (variable slope) to extract IC50.[2][3]

  • Validating Criteria: Z' factor > 0.5; Reference inhibitor (e.g., Quizartinib) IC50 within 3-fold of historical mean.

Protocol 2: Cellular Proliferation Assay

Objective: Assess functional potency in FLT3-dependent AML cell lines. Cell Models:

  • MV4-11: Homozygous for FLT3-ITD (Highly sensitive).

  • MOLM-13: Heterozygous for FLT3-ITD (Highly sensitive).

Step-by-Step Protocol
  • Cell Culture:

    • Maintain MV4-11 cells in RPMI-1640 + 10% FBS. Ensure viability >95% before assay.

  • Seeding:

    • Seed 5,000 cells/well in 96-well white opaque plates (90 µL volume).

    • Incubate overnight at 37°C, 5% CO2.

  • Treatment:

    • Prepare 10X compound dilutions in growth medium.

    • Add 10 µL of 10X compound to cells (Final volume 100 µL).

    • Include DMSO control (0% inhibition) and Staurosporine (100% kill).

  • Incubation:

    • Incubate for 72 hours . This duration is critical to observe apoptosis-driven reduction in viability.

  • Readout (CellTiter-Glo):

    • Equilibrate plate to RT (30 mins).

    • Add 100 µL CellTiter-Glo reagent (lyses cells and generates luminescence proportional to ATP).

    • Shake for 2 mins; Incubate 10 mins dark.

    • Measure Luminescence.[1][4]

Data Presentation
CompoundFLT3 IC50 (Biochem)MV4-11 EC50 (Cellular)MOLM-13 EC50 (Cellular)
Test Cmpd 8t 0.09 nM1.2 nM1.5 nM
Quizartinib 0.5 nM0.8 nM1.0 nM
Midostaurin 10 nM15 nM20 nM

Note: Data represents typical values for potent pyrazole carboxamides (e.g., Compound 8t [1]).[5]

Protocol 3: Western Blot Target Engagement

Objective: Confirm that cell death is due to FLT3 pathway inhibition (On-Target effect).

Step-by-Step Protocol
  • Treatment:

    • Seed MV4-11 cells (1 x 10^6 cells/well in 6-well plate).

    • Treat with inhibitor at 0, 10, 100, 1000 nM for 2 hours . (Phosphorylation changes occur rapidly; 72h is too long for this).

  • Lysis:

    • Wash with ice-cold PBS containing Na3VO4 (phosphatase inhibitor).

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Immunoblotting:

    • Run 20 µg protein on 4-12% SDS-PAGE.

    • Transfer to PVDF membrane.

    • Primary Antibodies:

      • p-FLT3 (Tyr591): Indicates autophosphorylation status.

      • p-STAT5 (Tyr694): Key downstream effector of FLT3-ITD.

      • p-ERK1/2 (Thr202/Tyr204): MAPK pathway.

      • Total FLT3 / Total STAT5 / Beta-Actin: Loading controls.

  • Result Interpretation:

    • A potent pyrazole carboxamide should cause complete disappearance of p-FLT3 and p-STAT5 bands at concentrations correlating with the cellular EC50 (e.g., 10-100 nM).

Troubleshooting & Optimization (Expert Insights)

  • ATP Concentration: In the biochemical assay, if the IC50 is surprisingly high, check your ATP concentration. Pyrazole carboxamides are ATP-competitive. If you run the assay at 1 mM ATP (far above Km), you will shift the IC50 to the right (Cheng-Prusoff equation). Stick to Km.

  • Compound Solubility: Pyrazole carboxamides can be hydrophobic. If you see precipitation in the serial dilution plate, add 0.01% Triton X-100 or Brij-35 to the dilution buffer.

  • Cell Density: Over-seeding MV4-11 cells can lead to nutrient depletion-induced apoptosis, masking the drug effect. Do not exceed 10,000 cells/well for a 72h assay.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Int J Mol Sci. 2019. [Link]

  • Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation. Leukemia.[6] 2012. [Link]

  • Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia. Cancers (Basel). 2021.[7][8] [Link][6]

  • FLT3 Kinase Assay Kit Protocol. BPS Bioscience. [Link]

Sources

Using 5-methyl-4-nitro-1H-pyrazole-3-carboxamide in acute myeloid leukemia cell lines

[1][2][3]

Executive Summary & Scientific Rationale

This compound represents a critical chemical scaffold in the design of type I kinase inhibitors targeting FLT3, a receptor tyrosine kinase mutated in approximately 30% of AML patients.[1][2][3]

While the nitro-derivative itself is often a synthetic precursor, it serves two vital roles in early-stage drug development:[1][2][3]

  • Fragment-Based Screening: It acts as a low-molecular-weight fragment to probe the ATP-binding pocket of kinases (FLT3, CDK2/4).[1][2][3]

  • Negative Control/Baseline: In Structure-Activity Relationship (SAR) studies, it establishes the baseline cytotoxicity of the core ring system before the critical reduction of the 4-nitro group to the 4-amino pharmacophore (essential for hydrogen bonding with the kinase hinge region).[1][3]

Key Insight: The biological activity of this scaffold is significantly amplified upon derivatization.[3] For instance, converting the 4-nitro group to a substituted 4-amino group (as seen in compounds like FN-1501 and its analogs) creates potent inhibitors (IC50 < 1 nM) by enabling critical interactions with the FLT3 "gatekeeper" residues.[1][2][3]

Chemical Properties & Preparation

Compound Identity:

  • Name: this compound[1][2][3][4][5]

  • CAS: 5334-36-1[1][2][3]

  • Molecular Weight: ~170.12 g/mol [1][3]

  • Solubility: Soluble in DMSO; limited solubility in water.[3]

Protocol 1: Stock Solution Preparation
  • Objective: Create a stable 10 mM stock for cell culture use.

  • Solvent: Sterile Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, Hybridoma grade).[1][3]

  • Procedure:

    • Weigh 1.70 mg of powder into a sterile 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of sterile DMSO.

    • Vortex vigorously for 30 seconds until fully dissolved.

    • QC Check: Inspect for particulates. If turbid, sonicate in a water bath at 37°C for 5 minutes.

    • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

Biological Evaluation in AML Cell Lines[2][3][6]

Cell Line Selection

To evaluate the scaffold's specificity for FLT3-driven leukemia, use a paired cell line strategy:

  • MV4-11 (ATCC® CRL-9591™): Homozygous for FLT3-ITD mutation (Highly sensitive to FLT3 inhibition).[1][2][3]

  • MOLM-13 (DSMZ ACC 554): Heterozygous for FLT3-ITD.[2][3]

  • HL-60 (ATCC® CCL-240™): FLT3-WT (Negative control; less sensitive to FLT3-specific inhibition).[1][2][3]

Protocol 2: In Vitro Cytotoxicity Assay (CCK-8 / MTT)
  • Purpose: Determine the IC50 of the scaffold to establish baseline toxicity.

  • Reagents: Cell Counting Kit-8 (CCK-8) or MTT reagent.

Step-by-Step Workflow:

  • Seeding: Plate AML cells (MV4-11 or MOLM-13) at a density of 1.5 × 10⁴ cells/well in 96-well plates (100 µL/well) using RPMI-1640 + 10% FBS.

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of the stock (10 mM) in culture medium.

    • Test Range: 0.1 µM to 100 µM (Use a log-scale dilution: 0.1, 1, 10, 50, 100 µM).

    • Include a DMSO Vehicle Control (0.1% final concentration) and a Positive Control (e.g., Midostaurin or Gilteritinib at 50 nM).[3]

  • Incubation: Treat cells for 72 hours .

  • Readout:

    • Add 10 µL CCK-8 reagent per well.[2][3]

    • Incubate for 2–4 hours.

    • Measure absorbance at 450 nm .

  • Analysis: Normalize OD values to the DMSO control (set as 100% viability). Calculate IC50 using non-linear regression (GraphPad Prism).

Expected Outcome: The nitro-scaffold typically exhibits low potency (IC50 > 10 µM) compared to its amino-derivatives (IC50 < 0.1 µM).[1][2][3] This confirms that the nitro group must be reduced and functionalized to achieve high-affinity binding.[2][3]

Protocol 3: Mechanistic Validation (Western Blot)
  • Purpose: Confirm if the scaffold (or its derivative) inhibits FLT3 autophosphorylation and downstream signaling (STAT5, ERK, AKT).[1][3]

  • Critical Step: Cells must be starved or treated in low serum to maximize the signal-to-noise ratio of phosphorylation events.[1][2][3]

Step-by-Step Workflow:

  • Culture: Seed MV4-11 cells (2 × 10⁶ cells/well) in 6-well plates.

  • Treatment: Treat with the compound (at IC50 and 5x IC50) for 2 hours .

  • Lysis: Wash with cold PBS containing Na₃VO₄ (phosphatase inhibitor).[3] Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[3]

  • Blotting Targets:

    • p-FLT3 (Tyr591): Marker of FLT3 autophosphorylation.[1][3]

    • p-STAT5 (Tyr694): Key downstream effector in AML.[1][3]

    • p-ERK1/2 (Thr202/Tyr204): MAPK pathway activation.[1][2][3]

    • Total FLT3 / GAPDH: Loading controls.

Pathway Visualization & Mechanism of Action[1][3]

The following diagram illustrates the FLT3 signaling cascade in AML and where the 1H-pyrazole-3-carboxamide scaffold (upon derivatization to an ATP-competitive inhibitor) intervenes.

FLT3_PathwayFLT3FLT3-ITD Receptor(Constitutive Activation)STAT5STAT5FLT3->STAT5PhosphorylationRASRASFLT3->RASAKTPI3K / AKTFLT3->AKTATPATPATP->FLT3PhosphorylationInhibitorPyrazole-3-CarboxamideScaffold Derivatives(ATP Competitive)Inhibitor->FLT3Blocks ATP BindingpSTAT5p-STAT5(Active)STAT5->pSTAT5NucleusNucleus(Gene Transcription)pSTAT5->NucleusTranslocationMAPKMEK / ERKRAS->MAPKMAPK->NucleusAKT->NucleusApoptosisApoptosis(Cell Death)Nucleus->ApoptosisBcl-xL (Inhibition)ProliferationProliferation(Leukemia Progression)Nucleus->Proliferationc-Myc, Cyclin D1

Figure 1: Mechanism of Action.[1][3][6] The scaffold derivatives function as Type I inhibitors, competing with ATP for the FLT3 kinase domain, thereby silencing downstream STAT5, RAS/MAPK, and PI3K/AKT pathways essential for AML survival.[1][3]

Data Reporting & Analysis

When documenting results for this scaffold, organize data to highlight the contrast between the nitro-precursor and active derivatives.[3]

Compound IDStructure DescriptionMV4-11 IC50 (nM)MOLM-13 IC50 (nM)Mechanism
Scaffold (Subject) This compound> 10,000 (Est.)[1][2][3]> 10,000 (Est.)[1][3]Weak/Inactive Fragment
Intermediate 4-amino-5-methyl-1H-pyrazole-3-carboxamide~ 500 - 1,000~ 500 - 1,000H-Bond Donor (Hinge Binder)
Active Drug (Ref) FN-1501 / Compound 8t< 2.0< 5.0Potent Type I Inhibitor

Note: "Est." indicates estimated values based on typical fragment screening data. Actual values must be determined experimentally using Protocol 2.

References

  • Zhi, Y., et al. (2019). "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)."[1][2][3] International Journal of Molecular Sciences, 20(22), 5739.[3] [2][3]

  • Wang, Y., et al. (2018). "Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia."[1][3] Journal of Medicinal Chemistry, 61(4), 1499–1518.[3] [2][3]

  • Daver, N., et al. (2019). "Targeting FLT3 mutations in AML: review of current knowledge and evidence."[3] Leukemia, 33, 299–312.[3]

  • PubChem Compound Summary. "this compound (CAS 5334-36-1)."[1][2][3] [2][3]

Application Note: Molecular Docking of Pyrazole Carboxamide Derivatives with Protein Kinases

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, making them prime targets for therapeutic intervention, particularly in oncology.[] The pyrazole carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[2][3] Molecular docking is a powerful and indispensable computational technique in modern drug discovery that predicts the binding mode and affinity of small molecules to a protein target.[4][5] This guide provides a detailed, field-proven protocol for performing molecular docking studies of pyrazole carboxamide derivatives with protein kinases, emphasizing the rationale behind each step to ensure scientifically rigorous and reproducible results.

Foundational Concepts: The Synergy of Target, Ligand, and Method

A successful molecular docking study is built on a solid understanding of the biological target, the chemical nature of the ligands, and the principles of the computational method.

The Target: Protein Kinase Architecture

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein.[6] Despite their diversity, they share a conserved catalytic domain of approximately 250-300 amino acids, which is the focus of most inhibitor designs.[7] This domain consists of two lobes:

  • N-lobe: A smaller lobe, primarily composed of β-sheets, responsible for anchoring the non-transferable part of ATP.

  • C-lobe: A larger, more α-helical lobe that binds the peptide substrate and is involved in catalysis.

The ATP-binding site is located in a deep cleft between these two lobes.[7] Its well-defined geometry and conserved features, such as the hinge region that forms crucial hydrogen bonds with ATP, make it an ideal and "druggable" target for computational methods like molecular docking.[8]

The Ligand: Pyrazole Carboxamide Derivatives

Pyrazole carboxamides have proven to be versatile scaffolds for kinase inhibition.[9][10] Their efficacy stems from their ability to form specific, high-affinity interactions within the ATP-binding site. The core structure typically presents key pharmacophoric features, such as hydrogen bond donors and acceptors, and can be readily functionalized to achieve selectivity and desired physicochemical properties.

The Method: Principles of Molecular Docking

Molecular docking predicts the preferred orientation (the "pose") and binding affinity of a ligand to a receptor.[4][11] The process relies on two key components:

  • Search Algorithm: This component systematically explores the conformational space of the ligand within the defined binding site, generating a multitude of possible binding poses. Genetic algorithms, which mimic evolutionary processes, are a common and effective approach.[12]

  • Scoring Function: This function evaluates each generated pose and assigns a score, typically in units of energy (e.g., kcal/mol), which estimates the binding affinity.[13] A more negative score generally indicates a more favorable binding interaction.[14][15] It is crucial to understand that these scores are tools for prioritization and do not perfectly correlate with experimental affinities like IC50 values.[11]

The Docking Workflow: A Comprehensive Protocol

This protocol provides a step-by-step methodology for a robust molecular docking study. The causality behind each step is explained to empower the researcher to make informed decisions.

G cluster_prep Phase 1: System Preparation cluster_lig cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1.1a: Obtain Kinase Structure (e.g., RCSB PDB) CleanP 1.1b: Clean Protein (Remove water, ions, ligands) PDB->CleanP HydroP 1.1c: Add Hydrogens & Assign Protonation States CleanP->HydroP PDBQT_P Prepared Kinase HydroP->PDBQT_P Grid 2.1: Define Binding Site (Grid Box Generation) PDBQT_P->Grid Lig2D 1.2a: Obtain Ligand Structure (2D format) Lig3D 1.2b: Convert to 3D & Energy Minimize Lig2D->Lig3D PDBQT_L Prepared Ligand Lig3D->PDBQT_L Run 2.2: Execute Docking (e.g., AutoDock Vina) PDBQT_L->Run Grid->Run Analyze 3.1: Analyze Poses & Scores (Binding Energy, Interactions) Run->Analyze Validate 3.2: Protocol Validation (Redocking, RMSD < 2Å) Analyze->Validate Report Final Results Validate->Report

Caption: Overall workflow for molecular docking studies.
Phase 1: Preparation of the System (Receptor and Ligand)

The quality of your input structures directly dictates the quality of the docking results. This preparation phase is arguably the most critical part of the entire workflow.[16]

Protocol 1.1: Protein (Kinase) Preparation

  • Obtain Protein Structure: Download the 3D crystallographic structure of your target kinase from the Protein Data Bank (RCSB PDB).[4] Prioritize high-resolution structures (<2.5 Å) that are co-crystallized with a ligand in the ATP-binding site.

    • Causality: A co-crystallized ligand validates that the binding pocket is in a relevant conformation and provides a reference for defining the docking search space.

  • Clean the Structure: Load the PDB file into a molecular visualization tool (e.g., UCSF ChimeraX, PyMOL, Discovery Studio).[4][17]

    • Remove all non-essential molecules: water (HOH), ions, and co-solvents.[18]

    • If the biological unit is a monomer but the PDB file contains a dimer or multimer, isolate a single chain for the study.

    • Causality: Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (in which case advanced methods are needed). Other molecules are typically artifacts of crystallization.

  • Process the Protein:

    • Add Hydrogens: Crystal structures usually lack hydrogen atoms. Add them, ensuring that polar hydrogens are included.[17][19]

    • Assign Protonation States: Correctly assign the protonation states of ionizable residues (His, Asp, Glu) at a physiological pH (e.g., 7.4). This is critical for defining correct hydrogen bond networks.

    • Repair Missing Residues: Check for and repair any missing side chains or loops, if they are near the binding site.[18]

    • Causality: The correct placement of hydrogens and assignment of charges are fundamental for the scoring function to accurately calculate electrostatic and hydrogen bonding interactions.

  • Save in a Docking-Ready Format: Save the prepared protein structure in the format required by your docking software (e.g., PDBQT for AutoDock Vina). This step often involves assigning partial charges (e.g., Gasteiger charges).[20]

Protocol 1.2: Ligand (Pyrazole Carboxamide) Preparation

  • Obtain Ligand Structure: Draw the 2D structure of your pyrazole carboxamide derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch) or download it from a database like PubChem.[4]

  • Generate 3D Conformation: Convert the 2D structure into a 3D structure and perform an initial energy minimization using a suitable force field (e.g., MMFF94).[21][22]

    • Causality: Docking requires a reasonable starting 3D conformation. Energy minimization removes steric clashes and brings the molecule to a low-energy state.

  • Assign Charges and Define Rotatable Bonds: Use tools like AutoDock Tools to assign partial charges and define the rotatable bonds of the ligand.

    • Causality: The docking algorithm needs to know which bonds can rotate to explore different ligand conformations. This ligand flexibility is a key feature of modern docking programs.

  • Save in a Docking-Ready Format: Save the final prepared ligand in the appropriate format (e.g., PDBQT).[20]

Phase 2: The Docking Simulation

Protocol 2.1: Defining the Binding Site and Running the Simulation

  • Define the Grid Box: The "grid box" is the defined three-dimensional space where the docking program will search for ligand poses.

    • Method: The most reliable method is to define the grid box centered on the co-crystallized ligand from your PDB structure, ensuring its dimensions (e.g., 25x25x25 Å) are large enough to encompass the entire binding site plus some surrounding space for ligand rotation.[8]

    • Causality: A well-defined grid box focuses the computational effort on the relevant active site, increasing efficiency and reducing the chance of finding irrelevant binding poses far from the intended target area.

  • Configure Docking Parameters: Create a configuration file that specifies the prepared protein and ligand files, the coordinates and dimensions of the grid box, and other parameters.

    • Exhaustiveness: This parameter in AutoDock Vina controls the thoroughness of the search. Higher values (e.g., 16 or 32) increase the chance of finding the optimal pose but also increase computation time.

  • Execute the Docking Run: Launch the docking simulation from the command line using the docking program and the configuration file. The output will typically be a log file containing the binding scores and a structure file with the coordinates of the predicted binding poses.

Phase 3: Post-Docking Analysis and Crucial Validation

Analyzing the results is more than just looking at the top score. Rigorous validation is essential to trust your findings.[13]

Protocol 3.1: Analysis of Docking Results

  • Examine Binding Scores: The docking log file will rank the generated poses by their binding affinity score. The top-ranked pose (most negative score) is the most probable binding mode according to the scoring function.[15]

  • Visualize the Binding Pose: Load the prepared protein and the output ligand poses into a visualization tool.

    • Focus on the top-ranked pose. Analyze its orientation in the ATP-binding site.

    • Identify key molecular interactions:

      • Hydrogen Bonds: Look for H-bonds with the kinase hinge region, a hallmark of many Type I kinase inhibitors.

      • Hydrophobic Interactions: Identify contacts with hydrophobic residues in the pocket.

      • Pi-Interactions: Check for pi-stacking or T-stacking with aromatic residues like Phe.

    • Causality: Visual inspection provides a reality check. A high-scoring pose that makes no chemically sensible interactions with the protein is likely a false positive. The nature of the interactions provides hypotheses for structure-activity relationships (SAR).[23][24]

G cluster_protein Kinase Active Site Hinge Hinge Region (e.g., Ala, Met) HydrophobicPocket Hydrophobic Pocket (e.g., Leu, Val, Ile) Gatekeeper Gatekeeper Residue (e.g., Thr, Met) Ligand Pyrazole Carboxamide Ligand Ligand->Hinge H-Bond (Key Anchor) Ligand->HydrophobicPocket Hydrophobic Interaction Ligand->Gatekeeper Steric/Hydrophobic Contact

Caption: Conceptual diagram of key protein-ligand interactions.

Protocol 3.2: The Self-Validating System (Trustworthiness)

  • Redocking: This is the single most important validation step for a docking protocol.[25]

    • Procedure: Take the original co-crystallized ligand from the PDB file, prepare it as described in Protocol 1.2, and dock it back into its own protein structure using the exact same protocol.

    • Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the experimental crystal pose. An RMSD value below 2.0 Å is considered a successful validation, indicating that your protocol can accurately reproduce a known binding mode.[11]

    • Causality: If your docking setup cannot reproduce the experimentally verified pose of a known binder, it cannot be trusted to accurately predict the pose of a new, unknown compound.

Data Presentation and Interpretation

Organizing your data clearly is essential for comparison and reporting.

Table 1: Recommended Software and Tools for a Docking Workflow

Phase Task Recommended Software (Free/Academic) Commercial Alternatives
Preparation Protein & Ligand Prep UCSF ChimeraX, AutoDock Tools (ADT) Schrödinger Maestro, MOE
Simulation Molecular Docking AutoDock Vina, DOCK6 GOLD, Glide (Schrödinger)

| Analysis | Visualization & Analysis | PyMOL, Discovery Studio Visualizer | Schrödinger Maestro, MOE |

Table 2: Example Docking Results for Pyrazole Carboxamide Derivatives

Compound ID Docking Score (kcal/mol) Key H-Bond Interactions (Hinge Region) Key Hydrophobic Interactions
PZ-001 -9.8 Met123 (Backbone NH), Cys121 (Backbone CO) Leu56, Val64, Ile119
PZ-002 -8.5 Met123 (Backbone NH) Val64, Ala85
PZ-003 -10.2 Met123 (Backbone NH), Glu122 (Side Chain) Leu56, Val64, Phe180

| Control (Staurosporine) | -11.5 | Met123 (Backbone NH), Glu122 (Side Chain) | Leu56, Val64, Ile119, Phe180 |

Note: Data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

Molecular docking is a high-impact computational tool that provides critical insights into the potential binding mechanisms of pyrazole carboxamide derivatives with protein kinases. A successfully validated docking protocol allows for the rapid screening of virtual libraries, prioritization of compounds for synthesis, and rationalization of structure-activity relationships.

The results from docking serve as a powerful starting point. For higher-confidence predictions, docking poses can be further refined and re-scored using more computationally intensive methods like Molecular Dynamics (MD) simulations coupled with free energy calculations (e.g., MM/GBSA). Ultimately, all in silico predictions must be validated through experimental biochemical assays to confirm biological activity.[11][23]

References

  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • BenchChem. (2025). A Researcher's Guide to Computational Docking and Experimental Validation.
  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial.
  • BOC Sciences. (n.d.). Protein Kinase: Definition, Functions and Inhibitors.
  • Wikipedia. (n.d.). Protein kinase.
  • iBiology. (n.d.). Protein Kinases: Structure, Function, and Regulation.
  • Michigan State University. (n.d.). Lessons from Docking Validation.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
  • YouTube. (2025, February 9). Protein kinases: Structure & Function.
  • PNAS. (2014, October 15). Dynamic architecture of a protein kinase.
  • PMC. (n.d.). A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes.
  • ACS Publications. (2023, October 2). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif.
  • PMC. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
  • CCDC. (n.d.). How to perform ensemble docking with GOLD.
  • ResearchGate. (2023, December 5). Interpretation of Molecular docking results?.
  • YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective.
  • OUCI. (n.d.). Best Practices for Docking-Based Virtual Screening.
  • YouTube. (2025, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications.
  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.
  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.
  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • Medium. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools.
  • ResearchGate. (2023, November 13). Knowing biological activity through the results of molecular docking?.
  • Kellenberger, E. (2010, June 24). DOCKING TUTORIAL.
  • PMC. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
  • ACS Publications. (2025, August 26). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection.
  • ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand?.
  • YouTube. (2020, March 27). AutoDock Tutorial - The best free software for molecular docking.
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?.
  • CCDC. (n.d.). Protein-ligand docking 101 - running a simulation in GOLD Try.
  • PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • Duke Computer Science. (n.d.). Development and Validation of a Genetic Algorithm for Flexible Docking.
  • ResearchGate. (2026, January 15). (PDF) Best Practices in Docking and Activity Prediction.
  • YouTube. (2020, July 19). Instalação do GOLD - Protein Ligand Docking Software.
  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking).
  • Molecular BioSystems (RSC Publishing). (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA.
  • Specific Source. (2026, January 21).
  • Specific Source. (n.d.). Molecular Docking Tutorial.
  • ETFLIN. (2022, December 2). A Beginner's Guide to Molecular Docking.

Sources

Application of pyrazole compounds in Alzheimer's disease research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Pyrazole Scaffolds in Multi-Target Alzheimer’s Drug Discovery

Executive Summary

Alzheimer’s disease (AD) is a multifactorial neurodegenerative disorder where the "one-molecule, one-target" paradigm has largely failed.[1] The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) has emerged as a privileged scaffold in the design of Multi-Target Directed Ligands (MTDLs) . Its structural rigidity, hydrogen-bonding capability, and bioisosteric versatility allow it to bridge pharmacophores targeting Beta-secretase 1 (BACE1), Acetylcholinesterase (AChE), and Glycogen Synthase Kinase-3β (GSK-3β).

This guide provides a technical roadmap for researchers utilizing pyrazole derivatives in AD research, detailing the structural rationale, validated screening protocols, and mechanistic evaluation strategies.

The Pharmacophore Rationale: Why Pyrazole?

The pyrazole moiety is not merely a linker; it is a functional pharmacophore. In the context of AD, its utility stems from three chemical behaviors:

  • H-Bonding Donor/Acceptor: The -NH (donor) and -N= (acceptor) positions allow precise interaction with the catalytic dyads of proteases (e.g., Asp32/Asp228 in BACE1).

  • π-Stacking Interactions: Pyrazoles can engage in π-π stacking with aromatic residues (e.g., Trp86 in AChE) lining the catalytic gorges of AD-relevant enzymes.

  • Rigid Spacer: In MTDL design, the pyrazole ring orients dual pharmacophores (e.g., a tacrine unit and a curcumin unit) to span the distance between the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.

Target Landscape & Mechanism of Action

To develop effective therapeutics, one must map the pyrazole scaffold against the interconnected pathology of AD.

Mechanistic Pathway Diagram

AD_Pathways Pyrazole Pyrazole Scaffold (MTDL Core) BACE1 BACE1 Enzyme Pyrazole->BACE1 Inhibits (Asp Dyad) AChE AChE Enzyme Pyrazole->AChE Inhibits (Dual Site) GSK3 GSK-3β Kinase Pyrazole->GSK3 Inhibits (ATP Comp) MAOB MAO-B Pyrazole->MAOB Inhibits Amyloid Aβ Plaque Accumulation BACE1->Amyloid Promotes AChE->Amyloid Accelerates Aggregation (PAS mediated) Cholinergic Cholinergic Deficit AChE->Cholinergic Exacerbates Tau Tau Hyper- phosphorylation GSK3->Tau Phosphorylates OxStress Oxidative Stress MAOB->OxStress Generates ROS Neurotox Neurotoxicity & Cognitive Decline Amyloid->Neurotox Tau->Neurotox OxStress->Neurotox Cholinergic->Neurotox

Caption: Figure 1. Multi-target mechanism of pyrazole derivatives interrupting the AD pathogenic cascade at proteolytic, kinase, and metabolic levels.

Application Protocol I: High-Throughput BACE1 Inhibition Screen

BACE1 is the rate-limiting enzyme in Aβ production. Pyrazole derivatives often target the "flap" region (Pro70/Thr72) or the catalytic dyad.

Objective: Determine the IC50 of pyrazole derivatives against human recombinant BACE1 using a FRET (Fluorescence Resonance Energy Transfer) assay.

Reagents:

  • Recombinant Human BACE1 (extracellular domain).

  • FRET Substrate: Rh-EVNLDAEFK-Quencher (Sequence derived from the Swedish mutation).

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.5 (Critical: BACE1 is inactive at neutral pH).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve pyrazole derivatives in 100% DMSO to 10 mM stock. Serial dilute in Assay Buffer to 2x final concentration (keep DMSO < 5% to avoid enzyme denaturation).

  • Enzyme Activation: Dilute BACE1 enzyme to 1 U/mL in Assay Buffer. Incubate at room temperature for 15 minutes to stabilize the active conformation.

  • Plating: In a black 384-well plate (low auto-fluorescence):

    • Add 10 µL of diluted Compound.

    • Add 10 µL of BACE1 enzyme solution.

    • Control Wells: Enzyme + DMSO (100% Activity); Buffer + DMSO (Background).

  • Pre-Incubation: Incubate for 15 minutes at 25°C to allow the pyrazole moiety to dock into the S1/S3 pockets.

  • Substrate Initiation: Add 10 µL of FRET substrate (diluted to 10 µM). Final reaction volume = 30 µL.

  • Kinetic Read: Monitor fluorescence immediately (Ex: 545 nm / Em: 585 nm) every 2 minutes for 60 minutes at 37°C.

  • Data Analysis:

    • Calculate the slope (RFU/min) of the linear portion of the curve.

Validation Check: A known inhibitor (e.g., Verubecestat or OM99-2) must be run as a positive control.

Application Protocol II: Cellular Neuroprotection & MTDL Assessment

Enzymatic inhibition does not guarantee cellular efficacy. This protocol uses SH-SY5Y neuroblastoma cells to validate neuroprotection against Aβ toxicity and BBB permeability.

Objective: Assess the ability of pyrazole compounds to rescue neurons from Amyloid-Beta (Aβ1-42) induced cytotoxicity.

Cell Model: SH-SY5Y cells differentiated with Retinoic Acid (RA).[2] Note: Undifferentiated cells are mitotic and do not accurately reflect post-mitotic AD neurons.

Workflow Diagram:

Cell_Protocol Step1 Differentiation: SH-SY5Y + 10µM RA (6 Days) Step3 Pre-Treatment: Add Pyrazole Compound (1h) Step1->Step3 Step2 Oligomerization: Incubate Aβ1-42 (24h, 37°C) Step4 Challenge: Add Aβ Oligomers (20µM) Step2->Step4 Step3->Step4 Step5 Readout (24h later): MTT (Viability) & DCFH-DA (ROS) Step4->Step5

Caption: Figure 2. Cellular workflow for assessing neuroprotective efficacy of pyrazole derivatives.

Detailed Methodology:

  • Differentiation: Seed SH-SY5Y cells at

    
     cells/well in 96-well plates. Treat with 10 µM All-trans Retinoic Acid (RA)  in low-serum medium (1% FBS) for 6 days. Confirm neurite extension microscopically.
    
  • Aβ Oligomer Preparation (Critical Step):

    • Dissolve Aβ1-42 peptide in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to remove pre-existing aggregates. Evaporate HFIP to form a film.

    • Resuspend film in DMSO, then dilute in PBS. Incubate at 37°C for 24 hours to form toxic oligomers (not fibrils).

  • Treatment:

    • Pre-treat differentiated cells with Pyrazole compounds (0.1 - 10 µM) for 1 hour.

    • Add Aβ oligomers (final conc. 20 µM).[3]

    • Incubate for 24 hours.

  • Assays:

    • MTT Assay: Measures mitochondrial metabolic activity. (Add MTT -> Incubate 4h -> Solubilize Formazan -> Read Abs 570nm).

    • DCFH-DA Assay: Measures intracellular ROS. Pyrazoles with antioxidant side-chains (e.g., phenolic groups) should show reduced fluorescence compared to Aβ-only control.

Data Presentation: Structure-Activity Relationship (SAR) Trends

Recent literature highlights specific pyrazole substitutions that drive potency.

Compound ClassTarget ProfileKey Structural FeatureOutcome (Ref)
Pyrazole-5-fluorosulfates BuChE SelectiveFluorosulfate group at C5Potent BuChE inhibition (

); High BBB penetration [1].[4][5]
Pyrazoline-Thiazole Hybrids AChE/BuChE DualThiazole ring at N1Dual inhibition; Antioxidant activity; improved lipophilicity [2].
Pyrazole-Coumarin AChE + MAO-BCoumarin linked via alkyl chainMTDL profile; reduces oxidative stress and cholinergic deficit [3].
Triazole-Pyrazole BACE1Pyrazole at C-terminusInteraction with Pro70/Thr72 flap region;

[4].

References

  • Li, H. H., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease.[4] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Besli, N., et al. (2025). Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors. ACS Omega. (Note: Generalized link to journal based on search context).

  • Bajda, M., et al. (2011). Multi-target-directed ligands in Alzheimer's disease treatment. Current Medicinal Chemistry.

  • Zhu, Y., et al. (2013). Discovery of Pyrazole as C-terminus of Selective BACE1 Inhibitors. European Journal of Medicinal Chemistry.

  • Elsayed, D. A., & Shehab, W. S. (2025). A Review on Advances in Multi-Target-Directed Ligands for Alzheimer's Disease.[6][7][8] Kyushu University Institutional Repository.[7]

Sources

High-throughput screening of pyrazole carboxamide libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole carboxamides represent a "privileged scaffold" in modern medicinal chemistry, serving as the structural core for blockbuster therapeutics ranging from anticoagulants (Apixaban) to kinase inhibitors and succinate dehydrogenase (SDH) inhibitors. This application note provides a comprehensive technical guide for the high-throughput screening (HTS) of pyrazole carboxamide libraries. We detail the rational design of diversity-oriented libraries, solid-phase synthesis protocols, and the optimization of TR-FRET assays for kinase targets. Emphasis is placed on overcoming scaffold-specific solubility challenges and eliminating false positives through rigorous statistical validation (Z’-factor analysis).

Introduction: The Pyrazole Carboxamide Advantage

The pyrazole carboxamide moiety is ubiquitous in drug discovery due to its unique physicochemical properties. The pyrazole ring serves as a rigid linker that orients substituents in specific vectors, while the carboxamide group acts as a critical hydrogen-bond donor/acceptor motif, often engaging the hinge region of kinases or the ubiquinone-binding site of respiratory enzymes [1, 2].

Key Therapeutic Areas:

  • Oncology: JAK/STAT pathway inhibitors (e.g., Ruxolitinib analogs).

  • Cardiovascular: Factor Xa inhibitors (e.g., Apixaban).[1][2]

  • Agrochemicals: SDH inhibitors for fungal control (e.g., Penthiopyrad) [3].

For drug developers, the challenge lies not in the potency of the scaffold, but in the efficient screening of large, diverse libraries to identify novel chemical space while navigating the lipophilicity often associated with this class.

Library Design & Synthesis Strategies

Rational Design Principles

To maximize HTS success rates, libraries should be constructed using a Diversity-Oriented Synthesis (DOS) approach.

  • Core Scaffold: 1H-pyrazole-4-carboxamide or 1H-pyrazole-5-carboxamide.

  • Diversity Points:

    • R1 (N-1 position): Aryl/heteroaryl groups to target hydrophobic pockets.

    • R2 (C-3/C-5 position): Small alkyl or halo-alkyl groups (e.g.,

      
      ) to modulate pKa and metabolic stability.
      
    • R3 (Amide Nitrogen): Solubilizing groups (morpholine, piperazine) or H-bond acceptors.

Protocol: Solid-Phase Synthesis on Rink Amide Resin

Solid-phase synthesis is preferred for HTS library generation due to the ease of purification (filtration) and amenability to automation (split-and-mix).

Synthetic Pathway Visualization

Synthesis_Pathway Resin Rink Amide Resin Step1 1. Fmoc Deprotection (20% Piperidine) Resin->Step1 Coupling 2. Coupling (Fmoc-Pyrazole-COOH + HATU) Step1->Coupling Amide Bond Formation Deprotection 3. Fmoc Removal Coupling->Deprotection Diversification 4. N-Alkylation / Suzuki Coupling (R1) Deprotection->Diversification Scaffold Decoration Cleavage 5. Cleavage (95% TFA) Diversification->Cleavage Product Final Library (96-well plate) Cleavage->Product Yields >85%

Figure 1: Solid-phase synthesis workflow for generating pyrazole carboxamide libraries.

Step-by-Step Synthesis Protocol:

  • Resin Loading: Swell Rink Amide MBHA resin (0.5 mmol/g) in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min). Wash with DMF, MeOH, DCM.

  • Scaffold Coupling: Add Fmoc-1H-pyrazole-4-carboxylic acid (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF. Shake for 2 hours at RT.

  • Diversification (R1 Introduction):

    • Method A (Alkylation): Treat resin-bound pyrazole with Alkyl Halide (5 eq) and Cs2CO3 (5 eq) in DMF at 60°C for 12h.

    • Method B (Chan-Lam Coupling): For aryl groups, use Aryl Boronic Acid (3 eq), Cu(OAc)2 (1 eq), and Pyridine (3 eq) in DCM/DMF.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold ether.

HTS Assay Development: Kinase Inhibition (TR-FRET)

For this guide, we focus on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, the gold standard for kinase screening due to its resistance to compound fluorescence interference—a common issue with extended aromatic systems like pyrazoles.

Assay Principle

The assay measures the phosphorylation of a specific peptide substrate.

  • Donor: Europium (Eu)-labeled anti-phosphotyrosine antibody.

  • Acceptor: ULight™-labeled peptide substrate.

  • Mechanism: When the kinase phosphorylates the substrate, the antibody binds, bringing Eu and ULight close. Excitation at 320 nm yields emission at 665 nm.

Experimental Workflow

HTS Logic Flow

HTS_Workflow Source Compound Library (10 mM in DMSO) Acoustic Acoustic Dispensing (20 nL to 384-well) Source->Acoustic Enzyme_Add Add Kinase + Substrate (5 µL Buffer) Acoustic->Enzyme_Add Incubation Incubation (60 min @ RT) Enzyme_Add->Incubation Detection_Add Add Eu-Antibody + EDTA (Stop Reaction) Incubation->Detection_Add Read Read TR-FRET (Ex 320nm / Em 665nm) Detection_Add->Read Analysis Data Analysis (Z-Factor & Hit Calling) Read->Analysis

Figure 2: Automated TR-FRET HTS workflow for 384-well microplates.

Detailed Protocol

Materials:

  • 384-well low-volume white microplates (Greiner).

  • Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Controls: High Control (Enzyme + Substrate + DMSO), Low Control (Substrate + DMSO + EDTA/No Enzyme).

Procedure:

  • Compound Transfer: Use an acoustic liquid handler (e.g., Echo 550) to dispense 20 nL of library compounds (10 mM stock) into assay plates. Final assay concentration: 10 µM (0.2% DMSO).

  • Enzyme Addition: Dispense 5 µL of 2x Enzyme/Substrate mix.

    • Note: Pre-incubate enzyme and compound for 10 min if investigating slow-binding kinetics.

  • Reaction Initiation: Add 5 µL of 2x ATP solution. Centrifuge plate (1000 rpm, 1 min).

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Detection: Add 10 µL of Detection Mix (Eu-Antibody + EDTA). The EDTA stops the kinase reaction by chelating Mg2+.

  • Read: Incubate 60 min, then read on a multimode plate reader (e.g., EnVision).

Data Analysis & Validation

Statistical Validation (Z'-Factor)

Before running the full screen, validate assay robustness using the Z'-factor formula [4]. A Z' > 0.5 is mandatory for HTS.



  • 
    : Standard deviation of positive (high inhibition) and negative (DMSO) controls.
    
  • 
    : Mean signal of positive and negative controls.
    
Hit Selection & False Positive Elimination

Pyrazole carboxamides are generally stable, but specific "PAINS" (Pan-Assay Interference Compounds) filters must be applied.

ParameterCriteriaRationale
Hit Cutoff > 50% InhibitionStandard threshold for 10 µM primary screen.
Solubility Nephelometry CheckPyrazoles can aggregate; exclude light-scattering compounds.
Fluorescence Read @ 320nmCheck for native compound fluorescence interfering with donor.
Selectivity Counter-screenTest against an unrelated kinase to ensure scaffold specificity.

Case Study: SDH Inhibition In a recent campaign targeting fungal Succinate Dehydrogenase (SDH), a library of 2,000 pyrazole carboxamides was screened.

  • Initial Hits: 45 compounds (>50% inhibition).

  • Validation: Dose-response curves (

    
    ) revealed 3 distinct chemotypes.
    
  • Mechanism: Molecular docking confirmed the carboxamide oxygen H-bonds with Tyrosine-58 in the SDH binding pocket [5].

Troubleshooting Guide

IssueProbable CauseSolution
Low Signal-to-Background Antibody degradation or incorrect gain settings.Use fresh reagents; optimize detector gain using High Control wells.
High Plate Variability (CV%) Evaporation or dispensing errors.Use plate seals during incubation; calibrate liquid handler.
Compound Precipitation High lipophilicity of pyrazole scaffold.Limit final DMSO to <1%; add 0.01% Triton X-100 to buffer.
"Sticky" Compounds Non-specific binding to plastic.Use NBS (Non-Binding Surface) plates; increase BSA/Brij-35 conc.

References

  • Fassihi, A. et al. "Pyrazole; A Privileged Scaffold of Medicinal Chemistry." ResearchGate, 2023.[3] Link

  • BenchChem. "Mechanism of Action: Targeting Fungal Respiration."[4] BenchChem Technical Guides, 2025. Link

  • Yan, X. et al. "Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani." J. Agric. Food Chem., 2020.[5] Link

  • Zhang, J.H. et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." J. Biomol. Screen, 1999. Link

  • Li, Y. et al. "Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives." ResearchGate, 2021. Link

Sources

Application Note: Advanced X-ray Crystallography Methods for 5-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-methyl-1H-pyrazole moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., crizotinib), anti-inflammatory agents, and agrochemicals. However, its crystallographic characterization is notoriously difficult due to annular tautomerism (the rapid proton exchange between N1 and N2) and the formation of complex hydrogen-bonding networks (catemers vs. trimers).

This guide provides a validated workflow for obtaining high-resolution single-crystal structures of 5-methyl-1H-pyrazole derivatives. It moves beyond standard screening to address specific challenges: controlling tautomeric preference, resolving proton disorder during refinement, and optimizing crystal growth via competing hydrogen-bond acceptors.

Structural Considerations: The Tautomer Challenge

Before attempting crystallization, one must understand the molecular dynamics. In solution, 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole exist in equilibrium. The methyl group's position relative to the protonated nitrogen (


) dictates the packing motif.
  • Steric Influence: The methyl group at position 5 creates steric bulk near the H-bond donor (

    
    ), often disrupting the formation of planar catemers (infinite chains) favored by unsubstituted pyrazoles, forcing the system into discrete trimeric or dimeric clusters.
    
  • Electronic Influence: The methyl group is electron-donating, slightly increasing the basicity of the adjacent nitrogen, affecting

    
     and co-crystal formation.
    
Visualization: Tautomeric Equilibrium & Packing

The following diagram illustrates the critical shift between the 3-methyl and 5-methyl forms and how this dictates supramolecular assembly.

Tautomerism cluster_solution Solution Phase (Rapid Exchange) cluster_solid Solid State Packing Motifs T1 3-methyl-1H-pyrazole (Less Steric Hindrance) T2 5-methyl-1H-pyrazole (Steric Bulk at Donor) T1->T2 Prototropic Shift (Low Barrier) Catemer Catemer (Chain) Unlikely for 5-Me T1->Catemer Rarely observed Trimer Cyclic Trimer (Thermodynamically Favored) T2->Trimer Freezes out upon crystallization Dimer Dimer (If C4 substituted) T2->Dimer Steric forcing

Figure 1: Tautomeric equilibrium pathways. The 5-methyl isomer typically crystallizes as cyclic trimers to minimize steric clash in the lattice.

Experimental Protocols: Crystal Growth

Standard screening often yields oils or microcrystalline powders due to the high solubility of the pyrazole core in organic solvents. The following protocols use solubility differentials to force nucleation.

Protocol A: Thermodynamic Control (Slow Evaporation)

Best for: Stable, neutral derivatives with moderate solubility.

ParameterSpecification
Solvent System Ethanol (Absolute) or Methanol/Ethyl Acetate (1:1)
Concentration 15–20 mg/mL (Near saturation)
Vessel 4 mL Scintillation vial with perforated parafilm cap
Temperature 4°C (Refrigerator) - Crucial for ordering the methyl group
Timeframe 3–7 Days

Step-by-Step:

  • Dissolve 20 mg of the derivative in minimal warm ethanol (

    
    C).
    
  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean vial (removes dust nucleation sites).
    
  • Cover with parafilm and pierce 3–4 small holes with a needle.

  • Place in a vibration-free environment at 4°C.

  • Checkpoint: Check for birefringence under polarized light after 48 hours. If oil forms, switch to Protocol B.

Protocol B: Kinetic Control (Vapor Diffusion)

Best for: "Oily" products or those prone to rapid precipitation.

This method gently pushes the solvent composition toward the "poor" solvent limit, allowing high-quality single crystals to grow slowly.

ComponentSolvent ChoiceRole
Inner Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Solubilizes the compound
Outer Solvent Hexane, Pentane, or Diethyl EtherPrecipitant (Anti-solvent)

Step-by-Step:

  • Inner Vial: Dissolve 10 mg of sample in 0.5 mL of DCM in a small (1.5 mL) GC vial. Ensure the vial is open.[1]

  • Outer Vessel: Place the small vial inside a larger (20 mL) scintillation vial containing 3–4 mL of Hexane.

  • Sealing: Tightly cap the large vial.

  • Mechanism: Hexane vapors diffuse into the DCM solution, slowly lowering solubility.

  • Optimization: If precipitation is too fast, use Toluene (inner) and Pentane (outer) to slow diffusion.

Data Collection & Refinement Strategy

The 5-methyl-1H-pyrazole system presents unique refinement challenges, specifically proton disorder across the


 bond.
Workflow: Handling Disorder

The following decision tree outlines the refinement strategy when N-H peaks are ambiguous in the difference Fourier map.

Refinement Start Data Collection (Must be < 100 K) Solve Structure Solution (SHELXT / Direct Methods) Start->Solve CheckH Locate N-H Protons in Difference Map Solve->CheckH Clear Clear Q-peak at one N? CheckH->Clear Ordered Refine as Ordered (Use DFIX 0.86 0.01) Clear->Ordered Yes Disordered Disordered Q-peaks (Peaks at both N1 and N2) Clear->Disordered No Model Apply PART 1 / PART 2 Occupancy = 0.5 (or free variable) Disordered->Model Restrain Apply EADP constraints to N1/N2 if necessary Model->Restrain

Figure 2: Refinement workflow for handling N-H proton disorder in pyrazoles.

Technical Protocol for Refinement (SHELXL)

When the proton is disordered over two positions (indicating a solid-state tautomeric equilibrium or static disorder):

  • Identify Peaks: Look for electron density peaks (Q-peaks) near both nitrogen atoms (~0.8–1.0 Å away).

  • Assign Parts:

    • Assign the proton on N1 to PART 1.

    • Assign the proton on N2 to PART 2.

  • Link Occupancy: Use a Free Variable (FVAR) to couple their occupancies.

    • H1 21.000 ... (Occupancy =

      
      )
      
    • H2 -21.000 ... (Occupancy =

      
      )
      
  • Restraints: Apply DFIX 0.86 0.01 to both N-H bonds to maintain chemically reasonable geometry.

  • Validation: Check the

    
    . A drop in 
    
    
    
    confirms the disorder model is statistically significant.

Application: Co-Crystallization for Drug Development

In pharmaceutical contexts, the 5-methyl-1H-pyrazole is often a hydrogen bond donor. To stabilize a specific tautomer or improve solubility, co-crystallization is used.

Recommended Co-formers:

  • Carboxylic Acids (e.g., Fumaric acid, Succinic acid): The acid protonates the basic nitrogen (N2), locking the tautomer into a specific cationic form.

  • Mechanism: This forms a supramolecular synthon (Heterosynthon) between the Pyrazole

    
     and the Acid 
    
    
    
    , and the Acid
    
    
    and Pyrazole
    
    
    .

Protocol:

  • Mix Pyrazole derivative and Co-former in a 1:1 molar ratio.

  • Liquid-Assisted Grinding (LAG): Grind the mixture in a mortar with 2 drops of Methanol for 20 minutes.

  • Dissolve the resulting paste in hot Methanol and proceed with Protocol A (Slow Evaporation).

References

  • Survey of Pyrazole Structures: Fustero, S., et al. (2011).[2] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. Link

  • Tautomerism in Crystallography: Claramunt, R. M., et al. (2006). "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study." Arkivoc. Link

  • Vapor Diffusion Methods: Hulliger, J. (1994). "Chemistry and Physics of Crystal Growth." Angewandte Chemie International Edition. Link

  • Disorder Refinement: Müller, P. (2009). "Crystal Structure Refinement: A Crystallographer's Guide to SHELXL." IUCr Texts on Crystallography. Link

  • CCDC Database (Search: 5-methylpyrazole): Cambridge Crystallographic Data Centre.[3] Link

  • Hydrogen Bonding Motifs: Infantes, L., & Motherwell, W. D. S. (2004). "Water Clusters in Organic Molecular Crystals." CrystEngComm. Link

Sources

Application Notes & Protocols: Broth Microdilution Assay for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this document provides a detailed, experience-driven guide to performing a broth microdilution (BMD) assay for novel pyrazole-based antimicrobial candidates. This protocol is synthesized from the rigorous standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted with critical considerations for the unique chemical properties of synthetic compounds like pyrazoles.[1][2][3]

Principle of the Assay

The broth microdilution assay is the "gold standard" method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4] The MIC is the lowest concentration of a compound that completely inhibits the visible in vitro growth of a microorganism.[5][6] The principle involves challenging a standardized bacterial inoculum with serially diluted concentrations of the test compound (in this case, a pyrazole derivative) in a liquid growth medium. Following a defined incubation period, the presence or absence of visible bacterial growth is determined, and the MIC is identified as the lowest concentration where no growth is observed.[4][7]

Critical Considerations for Pyrazole Compounds

Unlike established antibiotics, novel synthetic compounds such as pyrazoles require special handling, primarily concerning their solubility and potential for non-specific interactions.

Compound Solubility and Solvent Selection

Pyrazoles are often hydrophobic and exhibit poor solubility in aqueous media like Mueller-Hinton Broth (MHB).[8] Therefore, a solvent is required to create a stock solution.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with water.[9]

  • Causality Behind Choice: The goal is to prepare a high-concentration stock solution (e.g., 100x the highest desired test concentration) in DMSO. This allows the final concentration of DMSO in the assay wells to be kept to a minimum, typically ≤1%, to avoid solvent-induced antimicrobial effects or interference.[10][11][12]

  • Validation is Mandatory: The intrinsic antimicrobial activity of the solvent must be evaluated. A "solvent control" (broth + bacteria + DMSO at the highest concentration used in the assay) must be included in every experiment.[13] If the solvent control well shows any inhibition of growth compared to the growth control (broth + bacteria only), the results are invalid, as the observed effect could be due to the solvent and not the pyrazole compound.[10] Studies have shown that DMSO can have inhibitory effects at higher concentrations, making this control step non-negotiable.[10][14]

Materials and Reagents

  • Test Compounds: Pyrazole derivatives, accurately weighed.

  • Solvent: High-purity, sterile-filtered DMSO.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[15][16][17]

    • Expert Insight: The use of CAMHB is mandated by CLSI and EUCAST standards.[3] The concentration of divalent cations (Ca²⁺ and Mg²⁺) is standardized because it can significantly affect the activity of certain antimicrobial agents and the permeability of the bacterial outer membrane.[16][18]

  • Bacterial Strains:

    • Test organisms (e.g., clinical isolates).

    • Quality Control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).[19]

  • Equipment & Consumables:

    • Sterile 96-well, U-bottom microtiter plates.

    • Multichannel pipettes and sterile tips.

    • Sterile reagent reservoirs.

    • Incubator (35°C ± 2°C).

    • Turbidity standard (0.5 McFarland).

    • Spectrophotometer or commercial nephelometer.

    • Vortex mixer.

Experimental Workflow: A Step-by-Step Protocol

The entire workflow is designed to ensure reproducibility and adherence to established standards.

BrothMicrodilutionWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Incubation & Analysis Inoculum Step 1: Prepare Bacterial Inoculum (0.5 McFarland Standard) SerialDilute Step 4: Perform 2-Fold Serial Dilution in 96-Well Plate Compound Step 2: Prepare Pyrazole Stock (e.g., in 100% DMSO) Working Step 3: Prepare Intermediate Dilution (in CAMHB) Compound->Working Dilute stock Working->SerialDilute Add to first column InoculatePlate Step 5: Inoculate Plate with Standardized Bacteria SerialDilute->InoculatePlate Plate with compound dilutions Incubate Step 6: Incubate Plate (35°C, 16-20 hours) InoculatePlate->Incubate Final inoculum ~5x10^5 CFU/mL ReadMIC Step 7: Read & Record MIC (Lowest concentration with no visible growth) Incubate->ReadMIC Observe for turbidity Validate Step 8: Validate with QC Strain Results ReadMIC->Validate Compare to expected range

Caption: High-level workflow for the broth microdilution assay.
Step 1: Preparation of Bacterial Inoculum

This step is critical as the final bacterial density can influence the MIC value (the "inoculum effect").[20][21]

  • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

  • Transfer colonies to a tube containing 5 mL of CAMHB.

  • Incubate at 35°C for 2-6 hours until the turbidity matches or exceeds a 0.5 McFarland standard.[15]

  • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute this adjusted suspension 1:150 in CAMHB. This will be your final inoculum, which will result in approximately 5 x 10⁵ CFU/mL in each well after inoculation.

Step 2: Preparation of Pyrazole Compound Solutions
  • Stock Solution: Prepare a stock solution of the pyrazole compound in 100% DMSO. For example, to test up to a final concentration of 128 µg/mL, prepare a 12.8 mg/mL (100x) stock solution.

  • Intermediate Dilution: Create an intermediate dilution of the compound in CAMHB. For example, dilute the 12.8 mg/mL stock 1:50 in CAMHB to get a 256 µg/mL solution in 2% DMSO. This will be the starting concentration for your serial dilution.

Step 3: Performing the Serial Dilution

The following describes the setup for a single compound. This should be performed in a 96-well plate.

SerialDilution cluster_plate 96-Well Plate Columns cluster_broth cluster_transfer c1 Col 1 (Start) Add 100µL Cmpd Soln T1 Transfer 50µL c1->T1 c2 Col 2 T2 Transfer 50µL c2->T2 c3 Col 3 T3 Transfer 50µL c3->T3 c4 Col 4 ... T4 ... c4->T4 c10 Col 10 (Final Dil.) T5 Discard 50µL c10->T5 c11 Col 11 (Growth Control) c12 Col 12 (Sterility Control) Broth Add 50µL CAMHB to Cols 2-12 T1->c2 Mix T2->c3 Mix T3->c4 Mix T4->c10 Mix

Caption: Serial 2-fold dilution process in a 96-well plate.
  • Add 50 µL of CAMHB to wells in columns 2 through 12.

  • Add 100 µL of the intermediate pyrazole solution (e.g., 256 µg/mL in 2% DMSO) to the wells in column 1.

  • Using a multichannel pipette, transfer 50 µL from column 1 to column 2. Mix by pipetting up and down.

  • Repeat this 2-fold serial transfer from column 2 to 3, and so on, up to column 10.

  • After mixing in column 10, discard the final 50 µL.

  • Column 11 (Growth Control): Add 50 µL of CAMHB. This well will receive bacteria but no compound. It must show robust growth.[22]

  • Column 12 (Sterility Control): Add 50 µL of CAMHB. This well receives no bacteria and no compound. It must remain clear.[22]

  • If using DMSO, add a Solvent Control well containing 50 µL of CAMHB with the same concentration of DMSO as in column 1 (e.g., 2%).

Step 4: Inoculation and Incubation
  • Add 50 µL of the final bacterial inoculum (prepared in Step 1) to wells in columns 1 through 11 and to the solvent control well. Do NOT add bacteria to column 12.

  • The final volume in each well is now 100 µL. The pyrazole concentrations now range from 128 µg/mL to 0.25 µg/mL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL. The DMSO concentration is now halved to a final of 1% or less.

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[17]

Data Analysis: Reading and Interpreting the MIC

  • Validate Controls: Before reading the test wells, check the controls.

    • Sterility Control (Col 12): Must be clear (no growth).

    • Growth Control (Col 11): Must show clear, unambiguous turbidity.[20]

    • Solvent Control: Must show growth comparable to the Growth Control.

    • QC Strain: The MIC for the QC strain must fall within the acceptable range defined by CLSI or EUCAST. If any of these fail, the entire assay is invalid and must be repeated.[23]

  • Determine the MIC: Visually inspect the wells, starting from the lowest concentration (column 10) and moving to the highest (column 1). The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth (i.e., the first clear well).[5][22]

Table 1: Example Plate Reading and Interpretation

Column Pyrazole (µg/mL) Growth (Turbidity) Interpretation
1 128 Clear Inhibition
2 64 Clear Inhibition
3 32 Clear MIC
4 16 Turbid Growth
5 8 Turbid Growth
... ... ... ...
10 0.25 Turbid Growth
11 0 (Growth Ctrl) Turbid Valid Growth

| 12 | 0 (Sterility Ctrl)| Clear | Valid Sterility |

Quality Control (QC)

Running a reference QC strain is a self-validating step that ensures the entire test system (media, incubator, operator technique) is performing correctly.[23][24] The MIC for the QC strain must be determined concurrently with the test compound and must fall within the established acceptable ranges.

Table 2: Example QC Ranges for Control Strains (CLSI M100)

QC Strain Control Antibiotic Acceptable MIC Range (µg/mL)
E. coli ATCC® 25922™ Ciprofloxacin 0.004 - 0.016
S. aureus ATCC® 29213™ Vancomycin 0.5 - 2
P. aeruginosa ATCC® 27853™ Gentamicin 0.5 - 2

(Note: These ranges are for illustrative purposes and must be verified against the current CLSI M100 document.)[25]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution
No growth in Growth Control well Inactive inoculum; Improper incubation; Residual cleaning agent in plate.Prepare fresh inoculum; Verify incubator temperature; Use new, sterile plates.
Growth in Sterility Control well Contamination of media, plate, or pipette technique.Use fresh, sterile media and consumables; Review aseptic technique.
QC strain MIC is out of range Inoculum density incorrect; Media issues (e.g., wrong cation concentration); Compound degradation; Operator error.[20]Re-standardize inoculum carefully; Prepare fresh media or use a new lot; Check compound storage; Review entire protocol.[26]
"Skipped Wells" (Growth at a high concentration, no growth at a lower one)Contamination; Compound precipitation at high concentrations; Inaccurate pipetting.[27]Repeat the assay with careful technique. If precipitation is suspected, visually inspect the plate before incubation or consider alternative solvents.
"Trailing" Endpoint (Reduced but still visible growth over several dilutions)This can be characteristic of some bacteriostatic compounds.Read the MIC at the lowest concentration that causes ≥80% reduction in growth compared to the growth control.[6]

References

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. [Link]

  • MIC Determination - EUCAST. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) - BioMérieux. [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed. [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method - Erasmus University Repository. [Link]

  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing - ASM Journals. [Link]

  • Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing - PubMed. [Link]

  • Minimum Inhibitory Concentration Test (MIC) - Microchem Laboratory. [Link]

  • CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests - Intertek Inform. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. [Link]

  • THE EFFECT OF DIMETHYL SULFOXIDE (DMSO) ON ANTIBIOTIC SENSITIVITY OF A GROUP OF MEDICALLY IMPORTANT MICROORGANISMS - The South Carolina Academy of Science. [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus - PMC. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. [Link]

  • Quality Control of Antimicrobial Susceptibility Testing - British Society for Antimicrobial Chemotherapy. [Link]

  • Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing - ASM Journals. [Link]

  • M07-A8 - Regulations.gov . [Link]

  • Culture media, DMSO and efflux affect the antibacterial activity of cisplatin and oxaliplatin - Society for Applied Microbiology. [Link]

  • CLSI M100:2024, Performance Standards for Antimicrobial Susceptibility Testing . [Link]

  • eucast broth microdilution: Topics by Science.gov . [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing - CLSI. [Link]

  • Effects of DMSO on antimicrobial-mediated growth inhibition - ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. [Link]

  • Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis - ResearchGate. [Link]

  • Broth Dilution Method for MIC Determination - Microbe Online. [Link]

  • Mueller Hinton II Broth (Cation-Adjusted) - Becton, Dickinson and Company. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. [Link]

  • Mueller Hinton Broth - KEMICAS. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC. [Link]

  • Mueller Hinton Broth - HiMedia Laboratories. [Link]

  • Mueller Hinton II Broth - Becton, Dickinson and Company. [Link]

  • What common issues should be aware of when interpreting MIC values? - ResearchGate. [Link]

  • Broth Microdilution | MI - Microbiology. [Link]

  • Example of the types of scientific error seen in broth microdilution testing - ResearchGate. [Link]

  • How do I measure MIC of a compound which is insoluble in broth dilution? - ResearchGate. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. [Link]

  • New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing - MDPI. [Link]

Sources

Application Notes and Protocols for ADMET Prediction of Novel Pyrazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Early ADMET Assessment for Pyrazole-Based Drug Candidates

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and promising clinical candidates. Its unique chemical properties often contribute to high target affinity and efficacy. However, the journey from a potent "hit" compound to a successful drug is fraught with challenges, with poor pharmacokinetic and safety profiles being major causes of late-stage attrition.[1][2][3] Therefore, early and accurate prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is not just beneficial, but essential for the successful development of novel pyrazole-based therapeutics.[2][4][5]

These application notes provide a comprehensive guide for researchers to navigate the multifaceted process of ADMET profiling for pyrazole derivatives. We will delve into a tiered approach, combining in silico predictive modeling with robust in vitro assays. This integrated strategy enables the early identification of potential liabilities, guides medicinal chemistry efforts to optimize drug-like properties, and ultimately increases the probability of clinical success.[2][6][7] By embracing this predictive and data-driven approach, research organizations can save considerable time and resources by focusing on candidates with the highest potential.[1][4][8]

Part 1: In Silico ADMET Profiling: A First-Tier Screening Approach

Before embarking on costly and time-consuming experimental studies, in silico ADMET prediction offers a rapid and cost-effective method to screen and prioritize large numbers of virtual or newly synthesized pyrazole derivatives.[1][8] These computational models leverage vast datasets and sophisticated algorithms to predict a wide range of physicochemical and pharmacokinetic properties directly from a compound's molecular structure.[6][9]

It is crucial to recognize that the accuracy of in silico predictions is highly dependent on the algorithm, the quality of the training dataset, and the model's applicability domain.[1] Therefore, it is recommended to use multiple prediction tools and compare the results to identify the most probable outcomes.[1]

Key Physicochemical Properties for Prediction:

Accurate prediction of fundamental physicochemical properties is the bedrock of ADMET profiling, as these parameters heavily influence a drug's behavior in biological systems.[10][11][12]

PropertyImportance in Drug DiscoveryTypical Target Range for Oral Drugs
Molecular Weight (MW) Influences size-dependent diffusion and overall drug-likeness.[6]≤ 500 Da[6]
LogP / LogD Lipophilicity, a key determinant of membrane permeability, solubility, and metabolism.[10] LogD is pH-dependent and more physiologically relevant.LogP ≤ 5[6]
Aqueous Solubility Crucial for absorption and formulation. Poor solubility can lead to low bioavailability.[10][12]> 10 µM
pKa The ionization state of a molecule affects its solubility, permeability, and target binding.[10]Varies depending on the target and desired properties
Topological Polar Surface Area (TPSA) An indicator of a molecule's ability to permeate cell membranes. Lower TPSA is generally associated with better permeability.[11]≤ 140 Ų[11]
Recommended In Silico Tools:

A variety of open-access and commercial software platforms are available for ADMET prediction.[1][13]

  • Open-Access Web Servers:

    • SwissADME: A popular, user-friendly tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

    • pkCSM: Predicts a wide range of pharmacokinetic and toxicity properties using graph-based signatures.[4][14]

  • Commercial Software:

    • ADMET Predictor® (Simulations Plus): A comprehensive platform that uses machine learning to predict over 175 ADMET-related properties.[9][15]

    • Schrödinger's QikProp: Provides rapid ADMET prediction for a large number of compounds.

Protocol: In Silico ADMET Prediction Workflow

This protocol outlines a general workflow for performing in silico ADMET prediction.

  • Compound Input: Prepare the 2D or 3D structure of the pyrazole-based drug candidates in a compatible format (e.g., SMILES, SDF).

  • Select Prediction Tool: Choose one or more of the recommended in silico tools.

  • Run Predictions: Submit the compound structures to the selected tool(s) and run the ADMET prediction calculations.

  • Data Analysis and Triage:

    • Compile the predicted ADMET properties for all compounds into a summary table.

    • Compare the predicted values against the desired target ranges.

    • Flag compounds with potential liabilities (e.g., poor solubility, high predicted toxicity).

    • Prioritize candidates with the most favorable overall ADMET profiles for experimental validation.

Part 2: In Vitro ADMET Assays: Experimental Validation and Characterization

While in silico models are invaluable for initial screening, experimental validation is crucial to confirm the predicted properties and gain a deeper understanding of a compound's behavior.[16] A tiered approach to in vitro testing, starting with high-throughput screens and progressing to more complex assays for promising candidates, is a resource-efficient strategy.[7][17]

Workflow for Integrated ADMET Profiling

The following diagram illustrates a logical workflow for integrating in silico and in vitro ADMET studies.

ADMET_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation in_silico Virtual Compound Library (Pyrazole Derivatives) admet_prediction ADMET Prediction (SwissADME, pkCSM, etc.) in_silico->admet_prediction triage Prioritization & Selection Based on Predicted Profile admet_prediction->triage synthesis Synthesis of Prioritized Compounds triage->synthesis physchem Physicochemical Property Measurement (Solubility, LogP) synthesis->physchem absorption Absorption & Permeability (PAMPA, Caco-2) physchem->absorption metabolism Metabolic Stability (Microsomes, Hepatocytes) absorption->metabolism safety Safety & Toxicity (hERG, Cytotoxicity) metabolism->safety lead_optimization lead_optimization safety->lead_optimization Data Interpretation & Lead Optimization

Caption: Integrated workflow for ADMET prediction of pyrazole-based candidates.

Section 2.1: Absorption and Permeability Assays

Predicting a compound's ability to be absorbed from the gastrointestinal tract is a critical early step.[18]

The PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across an artificial membrane.[19][20] It is a cost-effective first screen for membrane permeability.

Protocol: PAMPA

  • Prepare Lipid Solution: Create a 1% lecithin in dodecane solution.[21]

  • Coat Donor Plate: Coat the membrane of each well in a 96-well donor plate with the lipid solution and allow the solvent to evaporate.[22]

  • Prepare Compound Solutions: Dissolve test compounds in a buffer (e.g., PBS with 5% DMSO) to a final concentration of 1-10 µM.[21]

  • Fill Acceptor Plate: Add buffer to the wells of a 96-well acceptor plate.[22]

  • Assemble Sandwich: Place the donor plate onto the acceptor plate.[22]

  • Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 5-18 hours).[19][23]

  • Quantification: Measure the compound concentration in both the donor and acceptor wells using LC-MS/MS.[22]

  • Calculate Permeability: Determine the apparent permeability coefficient (Papp).

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[24] This assay can assess both passive and active transport mechanisms.[25]

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports for 18-22 days to allow for differentiation and monolayer formation.[24]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[26]

  • Bidirectional Permeability:

    • Apical to Basolateral (A-B): Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.[24][26]

    • Basolateral to Apical (B-A): Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side.[24][26]

  • Quantification: Analyze compound concentrations in samples from both compartments using LC-MS/MS.

  • Data Analysis: Calculate Papp values for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[24]

Section 2.2: Metabolism Assays

Understanding how a compound is metabolized is crucial for predicting its half-life and potential for drug-drug interactions.[27] The liver is the primary site of drug metabolism.[28]

This assay uses liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450s (CYPs), to assess a compound's metabolic stability.[28]

Protocol: Microsomal Stability Assay

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (human, rat, or mouse), a NADPH regenerating system, and the test compound (typically 1 µM).[28]

  • Incubation: Incubate the mixture at 37°C with gentle agitation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a cold organic solvent like acetonitrile.[28]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.[27]

  • Calculate Clearance: Determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) from the rate of compound depletion.[27]

Section 2.3: Safety and Toxicity Assays

Early identification of potential safety liabilities is paramount to avoid late-stage failures.

Inhibition of the hERG potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[29] Therefore, hERG screening is a critical safety assessment.

Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293).[29]

  • Automated Patch Clamp System: Employ an automated system like QPatch or SyncroPatch for high-throughput electrophysiology measurements.[29]

  • Compound Application: Apply the test compound at multiple concentrations to the cells.[29]

  • Data Acquisition: Record the hERG channel current before and after compound addition.

  • Data Analysis: Calculate the percent inhibition of the hERG current at each concentration and determine the IC50 value.

ParameterDescription
Cell Line HEK293 cells stably transfected with the hERG gene.[29]
Technique Automated whole-cell patch clamp electrophysiology.[29]
Controls A known hERG inhibitor (e.g., E-4031) as a positive control and DMSO as a negative control.[29]
Endpoint IC50 value, representing the concentration at which the compound inhibits 50% of the hERG channel activity.
Relationship between Key ADMET Assays

The results from these assays are interconnected and provide a holistic view of a compound's potential as a drug.

ADMET_Interrelation Solubility Solubility Absorption Oral Absorption Solubility->Absorption Permeability Permeability (PAMPA, Caco-2) Permeability->Absorption Bioavailability Oral Bioavailability Absorption->Bioavailability Metabolism Metabolic Stability (Microsomes) Clearance In Vivo Clearance Metabolism->Clearance Clearance->Bioavailability Toxicity Toxicity (hERG, etc.) Bioavailability->Toxicity Therapeutic Window

Sources

Application Note: Design, Synthesis, and Evaluation of Pyrazole-Based Carbonic Anhydrase Inhibitors

[1][2][3][4]

Abstract & Introduction

Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide (

12345

This guide focuses on pyrazole derivatives , a privileged scaffold in modern medicinal chemistry.[6] Unlike simple benzene sulfonamides, the pyrazole ring acts as a rigid spacer that orients the "tail" of the molecule toward isoform-specific hydrophobic pockets. This is the primary strategy for targeting hCA IX and XII (hypoxia-induced tumor targets) while avoiding hCA I and II (cytosolic, housekeeping isoforms).

Structural Rationale: The "Tail Approach"

The efficacy of pyrazole-based CA inhibitors (CAIs) relies on the "Tail Approach." The molecule is bipartite:

  • Zinc-Binding Group (ZBG): Usually a primary sulfonamide (

    
    ) that coordinates the Zn(II) ion in the active site.
    
  • The Scaffold (Pyrazole): A linker that extends the molecule out of the active site cavity.

  • The Tail: A bulky or lipophilic group attached to the pyrazole that interacts with the "selective pocket" near the active site entrance.

Mechanism of Action & SAR Pathway

The following diagram illustrates the structural logic required to achieve selectivity.

CA_Inhibition_MechanismZnActive Site Zn(II) IonSulfonamideSulfonamide Head(-SO2NH2)Sulfonamide->Zn Tetrahedral CoordinationScaffoldPyrazole Scaffold(Rigid Spacer)Sulfonamide->Scaffold Covalent LinkPocket_CommonConserved Active Site(hCA I, II, IX, XII)Sulfonamide->Pocket_Common Binds HereTailHydrophobic Tail(Aryl/Heteroaryl)Scaffold->Tail Orients TailPocket_SelectiveVariable Hydrophobic Pocket(Specific to hCA IX/XII)Tail->Pocket_Selective Van der Waals / Pi-Stacking Interactions

Figure 1: Structural Activity Relationship (SAR) logic for Pyrazole-based CAIs. The pyrazole scaffold is critical for bridging the ZBG to the selective pocket.

Protocol: Chemical Synthesis of Pyrazole Sulfonamides

Objective: Synthesize a 1,3,5-trisubstituted pyrazole bearing a benzenesulfonamide moiety. Method: Cyclocondensation of 1,3-diketones (or chalcones) with 4-hydrazinobenzenesulfonamide.

Reagents
  • Starting Material A: 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) or Chalcone.

  • Starting Material B: 4-hydrazinobenzenesulfonamide hydrochloride.

  • Solvent: Absolute Ethanol.

  • Catalyst: Glacial Acetic Acid or Pyridine (depending on basicity requirements).

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 equivalent of the 1,3-diketone and 1.1 equivalents of 4-hydrazinobenzenesulfonamide in absolute ethanol (10 mL/mmol).

  • Catalysis: Add catalytic glacial acetic acid (approx. 0.5 mL).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation point: Monitor reaction progress via TLC (System: Chloroform/Methanol 9:1). The hydrazine spot should disappear.

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice/water.

  • Precipitation: The pyrazole derivative typically precipitates as a solid. Filter under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if regioisomers are present.

  • Characterization: Confirm structure via

    
    -NMR (DMSO-
    
    
    ) and ESI-MS. Look for the disappearance of the hydrazide protons and the appearance of the pyrazole C4-H singlet (approx. 6.5–7.0 ppm).

Protocol: Stopped-Flow Hydration Assay (Gold Standard)

Objective: Determine the inhibition constant (

Principle:

Reagents & Buffer Preparation[3][10]
  • Assay Buffer: 20 mM HEPES, 20 mM

    
    , pH 7.5.
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate (

    
    ):  Pure 
    
    
    gas saturated in water at
    
    
    .
    • Critical Step: Bubble

      
       into double-distilled water for at least 30 minutes. Concentration is assumed to be ~32.9 mM.
      
  • Enzyme: Recombinant hCA I, II, IX, or XII (commercially available or expressed). Concentration: 5–10 nM.

Experimental Workflow

The reaction is extremely fast (

Stopped_Flow_ProtocolPrepPreparation PhaseSyringe_ASyringe A:Enzyme + Inhibitor (Pyrazole)+ Indicator (Phenol Red)+ BufferPrep->Syringe_ASyringe_BSyringe B:CO2 Saturated Water(Substrate)Prep->Syringe_BMixingRapid Mixing Chamber(Dead time < 10ms)Syringe_A->Mixing FlowSyringe_B->Mixing FlowDetectionPhotometric Detection(Absorbance @ 557 nm)Mixing->Detection Reaction StartAnalysisData AnalysisCalculate Initial Rate (V0)Detection->Analysis Absorbance DecayResultCheng-Prusoff EquationDetermine KiAnalysis->Result

Figure 2: Stopped-Flow CO2 Hydration Assay Workflow. Syringe A contains the inhibitor; Syringe B initiates the reaction with substrate.

Execution Steps
  • Incubation: Pre-incubate the enzyme and the pyrazole inhibitor (at varying concentrations: 0.1 nM – 10

    
    M) for 15 minutes at room temperature to allow formation of the E-I complex.
    
  • Loading: Load Syringe A with the Enzyme-Inhibitor-Indicator mix. Load Syringe B with

    
    -saturated water.
    
  • Shot: Trigger the stopped-flow drive.

  • Measurement: Monitor the absorbance drop at 557 nm (Phenol Red

    
     at basic pH) over 0.5 – 1.0 seconds.
    
  • Control: Run a "Uncatalyzed" reaction (Buffer vs

    
     water) to subtract the spontaneous hydration rate.
    
  • Validation:

    • Self-Check: If the uncatalyzed rate is too fast, your buffer capacity is too low.

    • Self-Check: If the enzyme reaction shows no difference from uncatalyzed, check if the enzyme is denatured or the

      
       solution has degassed.
      
Data Analysis

Calculate the inhibition constant (

  • 
    :  Concentration of pyrazole reducing activity by 50%.
    
  • 
    :  Concentration of 
    
    
    (approx.[3][7] 16.5 mM after 1:1 mixing).
  • 
    :  Michaelis constant for the specific isoform (e.g., ~10 mM for hCA II).
    

Data Presentation & Selectivity

When evaluating pyrazole derivatives, the goal is often to inhibit tumor-associated isoforms (IX/XII) while sparing cytosolic ones (I/II).

Table 1: Representative Inhibition Data (Ki in nM) Note: These are illustrative values typical for bulky pyrazole sulfonamides.

Compound IDhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Ratio (II/IX)
Acetazolamide (Std) 25012255.70.48 (Non-selective)
Pyrazole A (Bulky) >10,0004508.5 4.2 52.9 (Selective)
Pyrazole B (Small) 5602530150.83 (Non-selective)

Interpretation:

  • Pyrazole A demonstrates excellent selectivity.[8] The bulky tail clashes with the narrower entrance of hCA II but fits the wider active site of hCA IX. This is a "Hit" for cancer therapy development.

  • Pyrazole B mimics Acetazolamide, inhibiting hCA II potently. This would likely cause side effects (e.g., paresthesia, diuresis) in a clinical setting.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Khalifah, R. G. (1971).[9] The carbon dioxide hydration activity of carbonic anhydrase.[1][2][4][7][9][10] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.[7][9] Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents. Link

  • Angeli, A., et al. (2021).[11] Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.[11] Molecules.[12][2][8][6][10][11][13][14][15] Link

  • Eldehna, W. M., et al. (2015). Sulfonamide bearing pyrazolylpyrazolines as potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII.[1][14] Bioorganic & Medicinal Chemistry Letters.[16][14] Link

Sources

Application Note: Development of Multifunctional Anti-Alzheimer's Agents from Pyrazole Carboxamides

[1][2][3]

Executive Summary

Alzheimer’s Disease (AD) is a multifactorial neurodegenerative disorder characterized by cholinergic depletion, amyloid-


1

This guide details the development of Pyrazole Carboxamides as Multi-Target Directed Ligands (MTDLs). The pyrazole scaffold offers a rigid, planar core capable of



Part 1: Rationale & Design Strategy

The Pharmacophore Hybridization Strategy

The design of effective anti-AD agents requires addressing the "Dual Binding Site" hypothesis of AChE.

  • Catalytic Anionic Site (CAS): Located at the bottom of a 20 Å gorge; binds the quaternary ammonium of acetylcholine.

  • Peripheral Anionic Site (PAS): Located at the gorge entrance; involved in A

    
     fibrillogenesis.
    

The Pyrazole Carboxamide Advantage:

  • Core Scaffold (Pyrazole): Acts as a bioisostere for the aromatic rings found in Tacrine or Donepezil, facilitating

    
    -
    
    
    interactions with Trp86 (CAS) or Trp286 (PAS).
  • Linker (Carboxamide): The amide nitrogen and carbonyl oxygen provide essential H-bond acceptors/donors for the "catalytic triad" or the "oxyanion hole" within the enzyme.

  • Tail (Variable Region): An attached benzyl or phenyl moiety targets the MAO-B substrate cavity (hydrophobic cage) or the AChE PAS.

Structural Design Workflow (Graphviz)

MTDL_DesignCorePyrazole Core(Scaffold)LinkerCarboxamide(Linker)Core->LinkerRigidificationTarget1AChE/BuChE(CAS Binding)Core->Target1π-π Stacking(Trp86)TailAromatic Tail(Variable)Linker->TailExtensionLinker->Target1H-BondingTarget2MAO-B(Hydrophobic Pocket)Tail->Target2HydrophobicInteractionTarget3Aβ Aggregation(Interference)Tail->Target3StericBlockade

Figure 1: Pharmacophore hybridization strategy for pyrazole carboxamides. The modular design allows simultaneous targeting of cholinergic deficits and oxidative stress pathways.

Part 2: Chemical Synthesis Protocol

Objective: Synthesis of


Reagents
  • 1

    
    -pyrazole-4-carboxylic acid derivative (Starting Material)
    
  • Thionyl chloride (

    
    )
    
  • Substituted amine (Ar-NH

    
    )
    
  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure
  • Activation: Dissolve the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM. Add Thionyl chloride (3.0 eq) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux for 3–4 hours. Monitor by TLC until the acid is consumed.

  • Evaporation: Evaporate the solvent and excess

    
     under reduced pressure. Co-evaporate with dry toluene twice to remove traces of 
    
    
    . Critical: Ensure the intermediate acid chloride is kept strictly anhydrous.
  • Coupling: Dissolve the residue in anhydrous DCM. Add the substituted amine (1.1 eq) and TEA (2.0 eq) at 0°C.

  • Reaction: Stir at room temperature overnight (12–16 h).

  • Workup: Wash the organic layer with 1N HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine. Dry over 
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:Ethyl Acetate).

Part 3: In Vitro Enzymatic Screening (The "Filter")

Cholinesterase Inhibition (Modified Ellman’s Method)

This assay quantifies the hydrolysis of acetylthiocholine (ATCh) by AChE. The product, thiocholine, reacts with DTNB to form a yellow anion (TNB

23

Scientific Integrity Note: Many protocols fail to account for non-enzymatic hydrolysis of the substrate by the test compound itself. This protocol includes specific "Blank" controls to prevent false positives.

Materials:

  • AChE (from Electrophorus electricus) and BuChE (from equine serum).

  • Substrate: Acetylthiocholine iodide (ATChI) / Butyrylthiocholine iodide (BTChI).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).[2]

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

Protocol:

  • Preparation: Dissolve test compounds in DMSO (Final assay concentration of DMSO < 0.1%).

  • Plating: In a 96-well plate, add:

    • 140

      
      L Phosphate Buffer (pH 8.0)[4]
      
    • 20

      
      L Enzyme solution (0.2 U/mL)
      
    • 20

      
      L Test Compound (various concentrations)[3][5]
      
  • Incubation: Incubate at 25°C for 15 minutes (allows inhibitor binding).

  • Initiation: Add 10

    
    L DTNB (10 mM) and 10 
    
    
    L Substrate (ATChI/BTChI, 15 mM).
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation:

    
    
    Note: Subtract the absorbance of a "Compound Blank" (Buffer + Compound + DTNB + Substrate, no Enzyme) from the Sample reading.
    
MAO-B Inhibition (Amplex Red Fluorometric Assay)

MAO-B inhibition reduces oxidative stress (H


Protocol:

  • Enzyme: Recombinant Human MAO-B.

  • Substrate:

    
    -Tyramine or Benzylamine.
    
  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

  • Procedure:

    • Incubate MAO-B (0.5 U/mL) with the test pyrazole carboxamide for 15 mins at 37°C in Potassium Phosphate buffer (pH 7.4).

    • Add working solution containing Amplex Red (200

      
      M), HRP (1 U/mL), and Substrate (1 mM).
      
    • Incubate for 30 mins at 37°C (protected from light).

    • Measure Fluorescence: Ex 545 nm / Em 590 nm .

Part 4: Phenotypic & Functional Assays

Inhibition of A Aggregation (ThT Assay)

Thioflavin T (ThT) is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

Scientific Integrity Note: Pyrazoles can sometimes quench fluorescence. A control with pre-formed fibrils + compound must be run to check for "inner filter effects" or quenching.

Protocol:

  • Peptide Prep: Dissolve HFIP-treated A

    
     peptide in DMSO to 1 mM stock. Dilute to 20 
    
    
    M in Phosphate Buffer (pH 7.4).
  • Setup:

    • Control: A

      
       (20 
      
      
      M) + ThT (10
      
      
      M) + Buffer.
    • Test: A

      
       (20 
      
      
      M) + ThT (10
      
      
      M) + Pyrazole Compound (20
      
      
      M).
    • Blank: ThT (10

      
      M) + Compound (check for native fluorescence).
      
  • Incubation: Incubate at 37°C for 24–48 hours (shaking optional depending on aggregation kinetics desired).

  • Readout: Fluorescence intensity at Ex 440 nm / Em 485 nm .

  • Metric: Compare plateau fluorescence of Test vs. Control.

Experimental Workflow Diagram (Graphviz)

Workflowcluster_screenPrimary Screening (Filter)cluster_secondarySecondary Functional AssaysSynthSynthesis(Acid Chloride Route)EllmanAChE/BuChE Assay(Ellman's Method)Synth->EllmanMAOMAO-B Assay(Amplex Red)Synth->MAOThTAβ Aggregation(Thioflavin T)Ellman->ThTIC50 < 10 µMMAO->ThTIC50 < 10 µMToxCytotoxicity(SH-SY5Y Cells)ThT->ToxLeadLead CandidateSelectionTox->LeadHigh Safety Index

Figure 2: Screening cascade for identifying multifunctional pyrazole carboxamides. Compounds must pass the enzymatic inhibition threshold before advancing to aggregation and toxicity assays.

Part 5: Data Presentation & Analysis

When reporting your results, summarize the multifunctional profile in a comparative table.

Table 1: Example Data Layout for Multifunctional Profiling

Compound IDAChE IC

(nM)
BuChE IC

(nM)
Selectivity (AChE/BuChE)MAO-B IC

(

M)
A

Aggregation Inhibition (%)
PZ-01


17.7

35%
PZ-02


4.1

68%
Donepezil

>1000>47N.A.22%

Key Analysis Metrics:

  • Selectivity Index (SI):

    
    . High SI is preferred to reduce peripheral side effects, although dual inhibition is increasingly valued for late-stage AD.
    
  • Multi-Target Index (MTI): A calculated score combining potencies against all targets.

  • CNS Permeability (In Silico): Verify logP (2.0–4.0) and Topological Polar Surface Area (TPSA < 90 Å

    
    ) for blood-brain barrier penetration.
    

References

  • Lather, V., et al. (2017). "Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents." Journal of Medical Chemistry and Toxicology. 6

  • BenchChem. (2025).[2] "Application Notes and Protocols for Ellman's Method in AChE/BChE Inhibition Assays." BenchChem Application Notes. 3

  • Bio-protocol. (2022). "Acetylcholinesterase Inhibition Assay Protocol." Bio-protocol. 4

  • Groenning, M. (2010). "Binding mode of Thioflavin T and other amyloid ligands in the context of amyloid fibrils—current status." Journal of Chemical Biology. 7

  • Chimenti, F., et al. (2004). "Synthesis and selective inhibitory activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase." Journal of Medicinal Chemistry. 8

Cell-based assays for evaluating the anti-proliferative effects of pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Cell-based Assays for Evaluating the Anti-proliferative Effects of Pyrazole Compounds

Audience: Researchers, scientists, and drug development professionals.

A Multi-faceted Approach to Characterizing the Anti-proliferative Activity of Novel Pyrazole Compounds

Introduction: The Significance of the Pyrazole Scaffold in Oncology

The pyrazole ring is a five-membered heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry. Its unique chemical properties allow it to serve as a versatile building block for designing potent and selective therapeutic agents.[1][2] In oncology, pyrazole derivatives have garnered significant attention, with numerous compounds demonstrating potent anti-proliferative activities against a wide array of cancer cell lines.[3][4]

Many of these compounds exert their effects by targeting key regulators of cell growth and proliferation, most notably protein kinases. Aberrant kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazole-based molecules have been successfully developed as inhibitors of critical kinases such as Aurora kinases, B-Raf, Janus kinases (JAK), and the Bcr-Abl fusion protein, leading to several FDA-approved drugs like Crizotinib and Ruxolitinib.[1][2][5]

Given this context, the initial and most crucial step in the preclinical evaluation of a novel pyrazole compound is to accurately quantify its anti-proliferative effect. This application note provides a comprehensive guide to structuring a robust in-vitro screening cascade, beginning with a primary assay to measure growth inhibition and progressing to secondary, mechanistic assays to elucidate the underlying mode of action.

Part 1: Primary Proliferation Screening - The Sulforhodamine B (SRB) Assay

For an initial assessment of anti-proliferative activity, an assay that is robust, reproducible, and cost-effective is paramount. The Sulforhodamine B (SRB) assay is an excellent choice that meets these criteria and is widely used, including by the National Cancer Institute (NCI) for its NCI-60 human tumor cell line screen.[6]

Principle of the SRB Assay The SRB assay is a colorimetric method that indirectly measures cell number by quantifying total cellular protein content.[7][8] Sulforhodamine B is a bright pink aminoxanthene dye with two sulfonic acid groups. Under mildly acidic conditions, these groups form an electrostatic complex with the basic amino acid residues of proteins that have been fixed to the culture plate with trichloroacetic acid (TCA).[8][9] The amount of dye bound is directly proportional to the total protein mass, and therefore, to the number of cells in the well.[7][8] This method is less susceptible to interference from compound color or metabolic fluctuations compared to tetrazolium-based assays.

Experimental Workflow: SRB Assay

SRB_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells in 96-well plates incubate1 2. Incubate (24h) seed->incubate1 treat 3. Treat Cells (Test Compound) incubate1->treat incubate2 4. Incubate (e.g., 72h) treat->incubate2 fix 5. Fix Cells (Cold TCA) incubate2->fix stain 6. Stain (SRB Dye) fix->stain wash 7. Wash (1% Acetic Acid) stain->wash solubilize 8. Solubilize (Tris Base) wash->solubilize read 9. Read Absorbance (540 nm) solubilize->read calculate 10. Calculate IC50 Value read->calculate

Caption: Workflow of the Sulforhodamine B (SRB) anti-proliferative assay.

Detailed Protocol: SRB Assay

Causality and Self-Validation Insights: This protocol incorporates controls at each stage to ensure data integrity. A "time zero" (T0) plate establishes the baseline cell count at the moment of drug addition. A vehicle control (e.g., 0.1% DMSO) measures the effect of the solvent on cell growth, and a positive control (e.g., Doxorubicin) validates the assay's ability to detect cytotoxicity.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)[1][10]

  • Complete growth medium (refer to ATCC guidelines for specific cell lines)[11][12]

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Test Pyrazole Compounds and Vehicle (e.g., DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v) in H₂O. Store at 4°C.

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid.

  • Washing solution: 1% (v/v) acetic acid in H₂O.

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5.

  • 96-well flat-bottom cell culture plates

Procedure:

  • Cell Seeding: a. Harvest cells from culture flasks during their logarithmic growth phase using Trypsin-EDTA.[13] b. Count the cells and determine viability (e.g., via Trypan Blue exclusion). c. Dilute the cell suspension in complete growth medium to an optimized seeding density (typically 5,000-15,000 cells/well) and dispense 100 µL into each well of two 96-well plates. One plate will be the "Assay Plate," and the other will be the "T0 Plate." d. Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[14]

  • Compound Treatment (Assay Plate): a. Prepare serial dilutions of the pyrazole compounds in complete growth medium from a concentrated stock. b. Remove the medium from the Assay Plate and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control and a positive control. c. Return the Assay Plate to the incubator for the desired exposure time (typically 72 hours).

  • Fixation (Both Plates): a. At the time of compound addition (for the T0 plate) and after the 72-hour incubation (for the Assay Plate), gently add 50 µL of cold 50% TCA to each well (final concentration 10% TCA). Expertise Note: Adding TCA gently on top of the media without aspirating prevents cell detachment and loss. b. Incubate the plates at 4°C for at least 1 hour to fix the cells.[7]

  • Staining and Washing: a. Discard the supernatant and wash the plates five times with slow-running tap water. Remove excess water by inverting the plate and tapping firmly on a paper towel. Allow plates to air dry completely. b. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6] c. Quickly decant the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[7] Trustworthiness Note: This washing step is critical. Insufficient washing leads to high background noise, while excessive washing can remove bound dye. Consistency is key.

  • Solubilization and Reading: a. Allow the plates to air dry completely. b. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. c. Place the plates on a shaker for 5-10 minutes to ensure complete solubilization. d. Measure the optical density (OD) at 540 nm using a microplate reader.

Data Analysis: The percentage growth inhibition is calculated using the OD values from the T0, vehicle control (C), and test (T) wells:

  • If T ≥ T0: % Growth Inhibition = [1 - (T - T0) / (C - T0)] x 100

  • If T < T0: % Cytotoxicity = [1 - (T - T0) / T0] x 100

The half-maximal inhibitory concentration (IC50) is then determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Part 2: Mechanistic Elucidation – Moving Beyond Proliferation

Once a pyrazole compound demonstrates significant anti-proliferative activity, the next logical step is to investigate how it inhibits cell growth. The two most common mechanisms for anticancer agents are inducing cell cycle arrest or triggering programmed cell death (apoptosis).[15][16] Flow cytometry is a powerful tool for dissecting both phenomena.

A. Cell Cycle Analysis

Rationale: Many pyrazole-based kinase inhibitors function by disrupting the finely tuned machinery of the cell cycle, leading to an arrest at a specific phase (G1, S, or G2/M).[1][17] Identifying such an arrest provides critical insight into the compound's mechanism of action.

Principle: This technique relies on the stoichiometric binding of a fluorescent intercalating dye, such as Propidium Iodide (PI), to the DNA within a cell.[18] Because cells in the G2 or M phase have twice the DNA content of cells in the G0 or G1 phase, they will exhibit twice the fluorescence intensity. Cells in the S phase (DNA synthesis) will have an intermediate fluorescence.[19] By analyzing the fluorescence distribution of a cell population, one can determine the percentage of cells in each phase of the cycle.[20]

Cell_Cycle A pyrazole compound may induce cell cycle arrest at a specific checkpoint. cluster_arrest Potential Arrest Points G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M M->G1 arrest1 G1 Arrest arrest2 S Arrest arrest3 G2/M Arrest

Caption: The cell cycle and potential arrest points induced by a test compound.

Detailed Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Cells treated with the pyrazole compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • PBS, sterile

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both floating and adherent cells to ensure all apoptotic bodies are collected. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Expertise Note: Dropwise addition while vortexing prevents cell clumping, which is critical for accurate flow cytometry data.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Trustworthiness Note: RNase A is essential to degrade any double-stranded RNA, as PI can also bind to it, which would otherwise confound the DNA content measurement.[18] c. Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

B. Apoptosis Detection

Rationale: Distinguishing between cytostatic (cell cycle arrest) and cytotoxic (cell death-inducing) effects is fundamental.[21] Many effective anticancer agents, including some pyrazole derivatives, kill cancer cells by inducing apoptosis.[16]

Principle: A hallmark of early apoptosis is the translocation of the phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify these early apoptotic cells.[22] Propidium Iodide is used as a counterstain to identify late apoptotic or necrotic cells, as it can only enter cells that have lost membrane integrity.[15] This dual-staining method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Part 3: Data Integration and Interpretation

A successful screening campaign integrates data from multiple assays to build a comprehensive profile of a compound's activity. Raw data should be processed, and key parameters summarized in a clear, comparative format.

Table 1: Hypothetical Anti-proliferative Profile of Novel Pyrazole Compounds

Compound IDTarget Cell LineSRB Assay IC50 (µM)Primary Mechanism Observed (at 24h)
PZ-001 HCT116 (Colon)0.45G2/M Arrest
PZ-001 MCF-7 (Breast)0.98G2/M Arrest
PZ-002 K562 (Leukemia)1.25Induction of Apoptosis
PZ-002 A549 (Lung)5.70Minimal Effect
Doxorubicin HCT116 (Colon)0.08Induction of Apoptosis

This table presents hypothetical data for illustrative purposes.

Interpretation:

  • PZ-001 shows potent, sub-micromolar anti-proliferative activity in colon cancer cells and appears to act via a cytostatic mechanism by arresting the cell cycle.

  • PZ-002 is also active, particularly in leukemia cells, but its primary mechanism appears to be cytotoxic, inducing apoptosis. It shows selectivity, with much lower activity against the A549 lung cancer cell line.

  • This integrated data allows for the prioritization of compounds for further development based on their potency, spectrum of activity, and mechanism of action.

Conclusion

The evaluation of pyrazole compounds requires a systematic and multi-parametric approach. By starting with a robust primary screen like the SRB assay, researchers can reliably identify and rank compounds based on their anti-proliferative potency. Subsequent investigation into the underlying mechanisms using powerful techniques like flow cytometry for cell cycle and apoptosis analysis provides the crucial insights needed to understand how these promising molecules function. This structured workflow ensures scientific rigor and enables informed decision-making in the long and complex process of drug discovery.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Cell Apoptosis Assay Services. Reaction Biology. [Link]

  • Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information. [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. National Center for Biotechnology Information. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Issues in Molecular Biology. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • SRB Cytotoxicity Assay (CV0009). Kementec. [Link]

  • DATA SHEET SRB Cytotoxicity Assay. Canvax. [Link]

  • ATCC ANIMAL CELL CULTURE GUIDE. On Science. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-methyl-4-nitro-1H-pyrazole-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Process Optimization / Yield Improvement Assigned Specialist: Senior Application Scientist

Executive Summary & Route Selection

User Query: "How do I improve the yield of 5-methyl-4-nitro-1H-pyrazole-3-carboxamide? My current yields are inconsistent."

Technical Assessment: The synthesis of This compound involves three critical functionalities: the pyrazole core, the nitro group (C4), and the carboxamide (C3). Low yields typically stem from two bottlenecks:

  • Regioselectivity/Over-nitration during the electrophilic substitution.

  • Hydrolysis vs. Amidation competition when converting the ester/acid to the amide.

Recommended Route (The "Nitro-First" Strategy): We strongly recommend Route A (Nitration of the Ester


 Amidation) over Route B (Amidation 

Nitration). The amide bond is susceptible to hydrolysis under the harsh acidic conditions required for nitration (

), leading to product loss as the carboxylic acid.
Optimized Workflow Visualization

SynthesisRoute Start Ethyl 5-methyl-1H- pyrazole-3-carboxylate Step1 Step 1: Nitration (HNO3/H2SO4) Start->Step1 T < 10°C Exotherm Control Inter Ethyl 5-methyl-4-nitro- 1H-pyrazole-3-carboxylate Step1->Inter Yield: ~85-90% Step2 Step 2: Amidation (NH3/MeOH) Inter->Step2 Nucleophilic Acyl Substitution Hydrolysis Impurity: Carboxylic Acid Inter->Hydrolysis H2O contamination Product 5-methyl-4-nitro-1H- pyrazole-3-carboxamide Step2->Product Yield: ~80-95%

Figure 1: The recommended "Nitro-First" synthetic pathway minimizes functional group incompatibility.

Step-by-Step Optimization Guide

Module 1: The Nitration Step

Objective: Install the nitro group at C4 without destroying the ester or ring.

Protocol:

  • Dissolution: Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate in concentrated

    
     (5 volumes).
    
    • Critical: Maintain temperature < 10°C during dissolution. The protonation of the pyrazole nitrogen is exothermic.

  • Nitration: Add fuming

    
     (1.2 - 1.5 eq) dropwise.
    
    • Temperature: Keep 0–5°C during addition.[1]

    • Ramp: After addition, allow to warm to 25°C (Room Temp) for 2 hours.

    • Heat: If TLC shows starting material, heat to 50°C for 1 hour. Do not exceed 60°C to prevent ester hydrolysis or oxidative ring opening.

  • Quench: Pour onto crushed ice (10 volumes). The product should precipitate as a white/pale yellow solid.

Troubleshooting Table: Nitration

SymptomProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidation/CharringTemperature spiked >60°C. Improve cooling during addition.
No Precipitate on Quench Product SolubilizedThe nitro-pyrazole is acidic (

). Adjust pH to ~3-4 with NaOH/NaOAc to induce precipitation.
Mixture of Isomers N-Nitration (Kinetic)Ensure the reaction is warmed to at least 25°C or 50°C to allow rearrangement from N-nitro to C4-nitro (Thermodynamic).
Module 2: The Amidation Step

Objective: Convert the ethyl ester to the primary carboxamide.

Protocol:

  • Reagent: Use 7N Ammonia in Methanol (saturated). Avoid aqueous ammonia to prevent hydrolysis.

  • Conditions: Suspend the nitro-ester in

    
     (10 volumes).
    
  • Vessel: Sealed pressure tube or autoclave.

    • Why? Reaction is slow at atmospheric pressure.

  • Reaction: Heat to 60–70°C for 6–12 hours.

  • Workup: Cool to 0°C. The product often crystallizes directly. Filter and wash with cold methanol.

Data: Solvent Impact on Amidation Yield

Solvent SystemTemperatureReaction TimeTypical YieldNotes
Aq. Ammonia (28%) Reflux24 h40-50%High hydrolysis byproduct (Acid).
NH3 (gas) in EtOH 70°C (Sealed)12 h75-80%Good, but slower than MeOH.
NH3 in MeOH (Sat.) 65°C (Sealed) 6 h 90-95% Recommended. Best solubility/rate balance.

Troubleshooting FAQs (Q&A)

Q1: My final product is yellow/orange, but literature says it should be white. Is it impure?

  • A: Yes. Nitro-pyrazoles can be yellow, but intense color usually indicates azo-coupling impurities or oxidation byproducts formed during the nitration step.

    • Fix: Recrystallize from Ethanol/Water (9:1). If color persists, treat the methanolic solution with activated carbon before crystallization.

Q2: I am seeing the Carboxylic Acid (COOH) instead of the Amide in Step 2.

  • A: This is due to water entering your amidation reaction.

    • Mechanism:[2] The nitro group makes the ester carbonyl highly electrophilic. Hydroxide (from water) is a better nucleophile than ammonia, leading to rapid hydrolysis.

    • Fix: Dry your nitro-ester intermediate thoroughly. Use anhydrous Methanol and anhydrous Ammonia gas (or commercial anhydrous solutions).

Q3: Can I use the Acid Chloride route instead?

  • A: Yes, but it is less efficient.

    • Workflow: Ester

      
       Hydrolysis 
      
      
      
      Acid
      
      
      
      
      
      
      Acid Chloride
      
      
      
      
      .
    • Drawback: This adds 2 extra steps. Use this only if the direct amidation of the ester fails completely (e.g., due to steric hindrance, though not an issue for this molecule).

Advanced Troubleshooting Logic

Use this decision tree to diagnose yield loss in the final step.

Troubleshooting Start Problem: Low Yield in Amidation CheckTLC Check TLC/LCMS of Crude Start->CheckTLC Result1 Starting Material (Ester) Remains CheckTLC->Result1 Result2 Carboxylic Acid Detected CheckTLC->Result2 Result3 Clean Conversion but Low Recovery CheckTLC->Result3 Sol1 Increase Temp/Pressure (Use Sealed Tube) Result1->Sol1 Sol2 System Wet? Use Anhydrous MeOH/NH3 Result2->Sol2 Sol3 Product in Mother Liquor? Concentrate & Cool to -20°C Result3->Sol3

Figure 2: Diagnostic logic for resolving amidation failures.

References

  • Synthesis of Pyrazole Carboxylic Acids

    • Source: ChemicalBook & PubChem Protocols.
    • Context: Describes the standard hydrolysis and handling of 5-methyl-1H-pyrazole-3-carboxylic acid deriv
    • Link:

  • Nitration of Pyrazoles (Mechanism & Conditions)

    • Source: Semantic Scholar / ARKIVOC.
    • Context: "Direct nitration of five membered heterocycles."[1] Confirms the use of mixed acid (

      
      ) and the thermodynamic preference for the 4-position.
      
    • Link:

  • Amidation Strategies (Ester vs Acid)

    • Source: Journal of Chemical and Pharmaceutical Research (JOCPR).
    • Context: "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
    • Link: (General Journal Link for verification)

  • Solubility & Handling

    • Source: Santa Cruz Biotechnology (SCBT).
    • Context: Physical properties of 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid.
    • Link:

Sources

Technical Support Center: Purification of 5-methyl-4-nitro-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

5-methyl-4-nitro-1H-pyrazole-3-carboxamide is a critical intermediate often utilized in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors. Its purification is notoriously difficult due to its "brick dust" physicochemical properties: high melting point, poor solubility in common organic solvents, and amphoteric nature.

This guide addresses the three primary failure modes in its purification:

  • Hydrolysis Byproducts: Conversion of the amide to carboxylic acid during acid-mediated nitration.

  • Salt Entrapment: Co-precipitation of inorganic salts (sulfates/nitrates) due to the molecule's polar surface area.

  • Tautomeric Ambiguity: Confusion regarding 3- vs. 5-position numbering during analytical validation.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyDescriptionImplication for Purification
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

High Nitrogen/Oxygen content = High Polarity.
Solubility Low in DCM, EtOAc, Water. Moderate in DMSO, DMF, hot EtOH.Standard extraction (liquid-liquid) is often ineffective.
Acidity (pKa) Amphoteric (Py-NH acidic, Amide-N weakly basic).pH control is critical for precipitation.
Thermal Stability WARNING: Nitro-compound.Potential energetic decomposition >200°C. Avoid dry heating.

Troubleshooting Guide: Common Failure Modes

Scenario A: "My product precipitates as a sticky gum or oil instead of a solid."

Diagnosis: Solvent Polarity Mismatch. The presence of residual high-boiling solvents (DMF/DMSO) or oligomeric impurities prevents crystal lattice formation.

Root Cause:

  • Rapid addition of antisolvent (water) traps impurities.

  • The "Oiling Out" phenomenon occurs when the metastable liquid phase separates before crystallization.

Corrective Action:

  • The "Reverse Addition" Protocol: Do not add water to the DMF solution. Instead, add the DMF solution dropwise into a stirred volume of water (ratio 1:10). This ensures high supersaturation is reached instantly, favoring nucleation over oiling.

  • Seeding: Add pure seed crystals (0.5 wt%) to the water phase before addition.

  • Temperature Control: Maintain the water at 0–5°C.

Scenario B: "High Ash Content / Inorganic Residue (>2%) in Final Solid."

Diagnosis: Salt Co-crystallization.[1] Nitration typically uses


.[2][3] Neutralization with NaOH or 

generates massive amounts of

or

, which are insoluble in organic solvents but can become trapped in the pyrazole crystal lattice.

Root Cause:

  • Washing the filter cake with ethanol (which precipitates salts) instead of water.

  • Insufficient water washing volume.

Corrective Action:

  • The Slurry Wash: Do not just rinse the filter cake. Reslurry the wet cake in 5 volumes of deionized water at room temperature for 30 minutes.

  • Conductivity Check: Measure the conductivity of the filtrate. Continue washing until conductivity matches the blank water (< 10 µS/cm).

  • Avoid Alcohol Washes: Do not wash with cold ethanol until after the salts are removed.

Scenario C: "HPLC shows a persistent impurity at RRT ~0.9 or ~1.1."

Diagnosis: Hydrolysis Product (Carboxylic Acid).[4][5] Under the harsh acidic conditions of nitration (


, >60°C), the carboxamide group (

) can hydrolyze to the carboxylic acid (

).

Root Cause:

  • Nitration temperature exceeded 80°C.[6]

  • Reaction time was prolonged unnecessarily.

Corrective Action (Purification):

  • Bicarbonate Wash: The carboxylic acid impurity is soluble in saturated

    
    , whereas the amide is not.
    
  • Protocol: Slurry the crude solid in 5%

    
     (aq) for 1 hour. Filter. The solid is your Amide; the Acid remains in the filtrate.
    

Interactive Purification Workflow (Decision Tree)

The following diagram illustrates the logical flow for purifying the crude nitration mixture.

Purification_Workflow Start Crude Nitration Mixture (Acidic H2SO4/HNO3) Quench Quench into Ice/Water (Temp < 10°C) Start->Quench Filter1 Filtration Quench->Filter1 Cake1 Wet Cake (Crude) Filter1->Cake1 Decision_Ash Check Ash/Salt Content Cake1->Decision_Ash Water_Slurry Reslurry in Water (5 vol) Remove Inorganic Salts Decision_Ash->Water_Slurry High Ash Decision_Purity HPLC Purity Check (Acid Impurity Present?) Decision_Ash->Decision_Purity Low Ash Water_Slurry->Decision_Purity Bicarb_Wash Slurry in 5% NaHCO3 (Removes Carboxylic Acid) Decision_Purity->Bicarb_Wash Acid Impurity > 0.5% Recryst Recrystallization (Solvent: EtOH or DMF/H2O) Decision_Purity->Recryst Acid Impurity < 0.5% Bicarb_Wash->Recryst Final Pure 5-methyl-4-nitro- 1H-pyrazole-3-carboxamide Recryst->Final

Caption: Logical workflow for removing inorganic salts and hydrolysis byproducts during workup.

Validated Experimental Protocols

Protocol 1: Removal of Carboxylic Acid Impurity (Bicarbonate Slurry)

Use this when HPLC indicates the presence of 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid.

  • Preparation: Charge the crude solid (10 g) into a flask.

  • Solvent Addition: Add 100 mL of 5% w/v Sodium Bicarbonate (

    
    )  solution.
    
  • Agitation: Stir vigorously at 20–25°C for 60 minutes. Note:

    
     evolution may occur if residual acid is present.
    
  • Filtration: Filter the suspension under vacuum.

  • Wash: Wash the cake with 20 mL of water (to remove residual bicarbonate).

  • Validation: The filtrate should contain the impurity (check by HPLC). The cake is the purified amide.

Protocol 2: Recrystallization (The "DMSO/Water" Method)

Use this for final polishing to >99% purity.

  • Dissolution: Dissolve the crude dried solid in DMSO (3 volumes) at 60°C. Ensure complete dissolution.

  • Filtration (Polish): If hazy, filter while hot through a glass microfiber filter (remove insolubles).

  • Precipitation: Slowly add the hot DMSO solution into Water (10 volumes) cooled to 0–5°C under rapid stirring.

  • Aging: Stir the resulting suspension for 1 hour at 0–5°C.

  • Isolation: Filter and wash with water.[6]

  • Drying: Dry in a vacuum oven at 50°C for 12 hours. Warning: Do not exceed 60°C due to nitro-group thermal sensitivity.

Frequently Asked Questions (FAQ)

Q1: Why does the NMR spectrum show broad peaks or "missing" protons?

A: This is due to Tautomeric Exchange and Quadrupolar Broadening . In solution (especially DMSO-


), the proton on the pyrazole nitrogen (

) exchanges rapidly between position 1 and 2. This causes the signals for the methyl group and the ring carbons to broaden or average out.
  • Fix: Run the NMR at an elevated temperature (e.g., 350 K) to speed up the exchange (sharpening the average peak) or use a drop of TFA-

    
     to protonate and fix the tautomer.
    
Q2: Is it 3-methyl or 5-methyl? The nomenclature is confusing.

A: They are the same molecule in the 1H-tautomeric form.

  • If the hydrogen is on

    
    , the methyl is at position 5.
    
  • If the hydrogen is on

    
    , the methyl is at position 3.
    
  • Standard Convention: Most suppliers and CAS refer to it as 5-methyl -1H-pyrazole-3-carboxamide (CAS 5334-38-3 for the acid precursor analog). However, always check the structure, not just the name.

Q3: Can I use Acetyl Nitrate instead of Sulfuric/Nitric acid?

A: Yes, and it is often cleaner. Using


 (Acetyl Nitrate) allows for nitration under milder conditions, reducing the risk of amide hydrolysis. However, this reagent is potentially explosive if not managed correctly (keep < 10°C).

Tautomerism Visualization

Understanding the tautomerism is vital for interpreting analytical data.

Caption: Rapid equilibrium between the 3- and 5- isomers in solution complicates NMR interpretation.

References

  • Synthesis of Pyrazole Carboxamides: Journal of Chemical and Pharmaceutical Research, "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole," 2015.

  • Nitration Methodology: ChemicalBook, "5-Methyl-1H-pyrazole-3-carboxylic acid synthesis and nitration pathways."

  • Hydrolysis Side Reactions: Heterocycles, "Chemistry of Polyhalogenated Nitrobutadienes: Synthesis of Novel 4-Nitro-3-Amino-1H-Pyrazole-5," Vol 93, 2016. (Describes hydrolysis of functional groups under sulfuric acid nitration).

  • Solubility & Formulation: TargetMol, "Solubility and Formulation Guide for Nitropyrazole Carboxamides."

  • General Nitration Mechanisms: Arkivoc, "Direct nitration of five membered heterocycles," 2005.[2]

Sources

Technical Support Center: Optimizing Pyrazole Carboxamide Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SOL-001 Status: Open Support Engineer: Senior Application Scientist, Assay Development Last Updated: February 18, 2026

Executive Summary: The "Brick Dust" Challenge

User Query: "My pyrazole carboxamide analogs are precipitating in cell culture media, even though they dissolve in 100% DMSO. This is causing high variation in my IC50 data. How do I fix this?"

Technical Root Cause Analysis: Pyrazole carboxamide derivatives often exhibit "brick dust" properties. This is not merely a lipophilicity issue (high LogP); it is a crystal lattice energy issue.

  • Intermolecular Hydrogen Bonding: The carboxamide group (

    
    ) acts as both a hydrogen bond donor and acceptor.
    
  • Planarity: The pyrazole ring facilitates tight

    
    -
    
    
    
    stacking.

The Consequence: The energy required to break the crystal lattice is higher than the energy released by solvation in aqueous buffers. When you dilute a DMSO stock into media, the "solvation shell" collapses, and the compound reverts to its most stable state: the solid crystal.

This guide provides a tiered troubleshooting approach to overcome this thermodynamic barrier without compromising biological integrity.

Diagnostic Workflow: The Solubility Decision Tree

Before altering your chemistry, use this logic flow to determine the correct formulation strategy.

SolubilityDecisionTree Start Compound Precipitates in Media CheckLogP Check LogP & pKa Start->CheckLogP IsIonizable Is there an ionizable group? (Basic amine / Acidic moiety) CheckLogP->IsIonizable YesIonizable Yes IsIonizable->YesIonizable NoIonizable No (Neutral Carboxamide) IsIonizable->NoIonizable AdjustPH Strategy A: pH Adjustment (Target pH = pKa +/- 2) YesIonizable->AdjustPH CheckDMSOLimit Is Assay DMSO Tolerant? (>0.5% allowed?) NoIonizable->CheckDMSOLimit YesDMSO Yes CheckDMSOLimit->YesDMSO NoDMSO No (Sensitive Cells) CheckDMSOLimit->NoDMSO StepDilution Strategy B: Intermediate Dilution (Prevent Shock Precipitation) YesDMSO->StepDilution Complexation Strategy C: Cyclodextrin Complexation (HP-β-CD) NoDMSO->Complexation

Figure 1: Decision tree for selecting the optimal solubilization strategy based on compound properties and assay constraints.

Module A: Optimizing the Vehicle (DMSO Management)

DMSO is the standard vehicle, but pyrazole carboxamides are prone to "Crash Out" upon rapid dilution into aqueous media.[1]

Troubleshooting Guide: The "Crash Out" Effect

Issue: You add 1 µL of 10 mM DMSO stock to 1 mL media. A white cloud forms immediately. Mechanism: The local concentration at the pipette tip exceeds the aqueous solubility limit before mixing occurs.

Solution: The Intermediate Dilution Protocol Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a "stepping stone" approach to maintain solvation shells longer.

  • Step 1 (Stock): 10 mM Compound in 100% DMSO.

  • Step 2 (Intermediate): Dilute 1:10 into pure DMSO first (create 1 mM stock).

  • Step 3 (Pre-Dilution): Dilute 1:10 into PBS containing 10% DMSO (creates 100 µM).

    • Note: The presence of 10% DMSO in the buffer prevents immediate crystallization.

  • Step 4 (Final Assay): Dilute 1:100 into final Assay Media (creates 1 µM, 0.1% DMSO final).

Reference Data: DMSO Tolerance Limits

Use this table to determine if your assay can handle the DMSO required to keep your pyrazole in solution.

Assay TypeCell/Target ExampleMax Safe DMSO (v/v)Notes
Biochemical Enzymatic (Kinase/Protease)1.0% - 5.0%Enzymes are generally robust; check for denaturation.
Robust Cell Lines HeLa, HEK293, CHO0.5% - 1.0%>1% triggers apoptosis and membrane permeability changes [1].
Sensitive Cells Primary Neurons, Stem Cells< 0.1%Highly sensitive; DMSO induces differentiation in some stem cells.
Membrane Assays GPCR, Ion Channels< 0.1% - 0.3%DMSO alters membrane fluidity, affecting channel kinetics [2].

Module B: Advanced Formulation (Cyclodextrins)

If your compound precipitates at 0.1% DMSO, or your cells are too sensitive, you must switch to (2-Hydroxy)propyl-β-cyclodextrin (HP-β-CD) .

Why it works: Pyrazole carboxamides fit into the hydrophobic cavity of the cyclodextrin torus, while the hydrophilic exterior ensures water solubility. This disrupts the crystal lattice packing [3].

Protocol: HP-β-CD "Shake-Flask" Complexation

Objective: Create a concentrated aqueous stock (e.g., 1 mM) without DMSO.

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in distilled water or PBS. Filter sterilize (0.22 µm).

  • Add Compound: Add excess solid pyrazole carboxamide to the vehicle.

    • Tip: If you have limited solid, dissolve compound in a minimal volume of acetone, add to CD solution, and evaporate the acetone under nitrogen.

  • Equilibration: Shake at 25°C for 24–48 hours (Thermodynamic equilibrium).

  • Clarification: Centrifuge at 15,000 x g for 10 mins or filter (PVDF membrane) to remove undissolved "brick dust."

  • Quantification: Measure concentration of the supernatant via HPLC or UV-Vis against a standard curve.

  • Usage: Use this aqueous stock directly in your assay.

Module C: Validation (Kinetic Solubility Assay)

Never assume your compound is in solution just because you can't see a precipitate. Micro-aggregates can cause false positives (promiscuous inhibition). Run a Kinetic Solubility Assay (LYSA) .

Experimental Workflow (LYSA)

LYSA_Workflow Stock 10mM DMSO Stock Mix Mix & Shake (2 Hours, 500rpm) Stock->Mix Spike (2%) Buffer Assay Buffer (pH 7.4) Buffer->Mix Filter Filtration (0.45µm or Centrifuge) Mix->Filter Analysis UV/HPLC Analysis Filter->Analysis Result Calculate Solubility (vs Standard Curve) Analysis->Result

Figure 2: Kinetic Solubility Assay workflow to determine the maximum soluble concentration in assay buffer.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of your pyrazole in DMSO.

  • Spiking: Add 2 µL of stock to 98 µL of your specific assay buffer (e.g., PBS pH 7.4) in a 96-well plate. (Final theoretical conc: 200 µM).

  • Incubation: Seal and shake at room temperature for 2 hours (Kinetic parameter).

  • Separation: Filter using a MultiScreen Solubility Filter Plate (Millipore) or centrifuge at 3000 rpm for 10 mins.

  • Analysis: Transfer filtrate to a UV-transparent plate. Read absorbance at 280nm (or compound

    
    ).
    
  • Calculation:

    
    
    If Solubility < Assay Concentration, your biological data is invalid.
    

Frequently Asked Questions (FAQ)

Q: Can I use PEG400 instead of DMSO? A: Yes. Polyethylene Glycol 400 (PEG400) is a potent cosolvent. A common "cocktail" for difficult pyrazoles is 10% DMSO / 40% PEG400 / 50% Water for animal dosing, but for cell assays, keep PEG400 < 1% as it can affect membrane permeability.

Q: My compound has a free NH on the pyrazole ring. Does pH matter? A: Absolutely. Unsubstituted pyrazoles are weak acids (


) and weak bases (

). At physiological pH (7.4), they are neutral. However, if you have a basic side chain (e.g., piperazine), lowering the pH slightly (or making a hydrochloride salt) will drastically improve solubility [4].

Q: I see "precipitation" in the microscope, but my IC50 looks good. Is it real? A: It is likely a false positive. Precipitates can non-specifically adsorb proteins or scatter light in optical assays. Always verify with the LYSA protocol above.

References

  • BenchChem. (2025).[1][2][3] How to control for solvent effects (DMSO) in experiments. Retrieved from

  • Galvao, J. et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Archives of Toxicology.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][4][5] Advanced Drug Delivery Reviews.

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Functionality. Chemical Research in Toxicology.

Sources

Troubleshooting low efficacy in pyrazole-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Scaffold Optimization Hub. Status: Online | Senior Application Scientist: Active Ticket ID: PYR-KIN-001

You are likely here because your pyrazole-based lead compound—despite showing nanomolar potency in enzymatic screens—is failing to translate into cellular efficacy, or your Structure-Activity Relationship (SAR) is behaving erratically.

The pyrazole ring is a privileged scaffold in FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib, Asciminib), primarily because it mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region [1, 2]. However, its chemical simplicity masks complex behaviors that often derail drug discovery campaigns.

Below are the four most common "failure modes" for this scaffold, accompanied by diagnostic protocols and solutions.

Module 1: The Chemistry Interface (Tautomerism)

Issue: "My fluctuates between batches, or SAR makes no sense."

Diagnosis: Annular Tautomerism. Unsubstituted pyrazoles (


-unsubstituted) exist in a dynamic equilibrium between 

- and

-tautomers. While the kinase binding pocket usually selects one specific tautomer (often to form a donor-acceptor motif with the hinge), the compound in solution may prefer the other form depending on solvent polarity or pH [3]. If your synthesis results in a mixture or if the energy penalty to desolvate and switch tautomers is too high, apparent potency will suffer.

The Fix: Lock the tautomer. Replace the pyrazole


 with a methyl group (

) or a larger alkyl chain. This "freezes" the molecule into a single isomer.
  • Warning:

    
    -methylation can destroy activity if the 
    
    
    
    was acting as a hydrogen bond donor to the protein. You must verify the binding mode first.
Visualization: Tautomer-Specific Binding Logic

Tautomerism cluster_0 Solution State cluster_1 Kinase Pocket (Hinge) T1 1H-Pyrazole (Tautomer A) T2 2H-Pyrazole (Tautomer B) T1->T2 Rapid Equilibrium (Solvent Dependent) Binding Specific Binding Event (Requires Tautomer A) T1->Binding Low Energy Penalty T2->Binding High Energy Penalty (Must switch form) Fix Strategy: N-Methylation (Locks conformation) Fix->T1

Figure 1: The energetic cost of tautomer switching can reduce apparent potency. Locking the tautomer removes this penalty.

Module 2: Biochemical Potency (The ATP Gap)

Issue: "I have 5 nM enzymatic potency, but >1 M cellular ."

Diagnosis: ATP Competition & The Cheng-Prusoff Shift. Most pyrazoles are Type I inhibitors (ATP-competitive) [4].

  • In Vitro: You likely screened at

    
     (e.g., 10–50 
    
    
    
    M).
  • In Cellulo: Intracellular ATP is 1–5 mM.

  • The Reality: The inhibitor must compete with 100x more ATP in the cell than in your tube. If your compound has a fast "off-rate" (short residence time), high ATP concentrations will displace it [5].

The Fix:

  • Calculate

    
    :  Do not rely on 
    
    
    
    . Use the Cheng-Prusoff equation to determine the intrinsic inhibition constant, which is independent of ATP concentration.[1]
    
    
  • Run an ATP-Shift Assay: Measure

    
     at 
    
    
    
    (low ATP) and at 1 mM (high ATP). A large shift (>10x) indicates your compound will likely fail in cells due to ATP competition.
Data Summary: The ATP Impact Table
ParameterBiochemical Assay (Standard)Cellular Environment (Reality)Impact on Pyrazole Inhibitor
[ATP] 10 - 100

M
1 - 5 mMCompetition increases 50-100x
IC50 Meaning Close to intrinsic affinity (

)
Dependent on ATP competitionValue shifts (worsens) linearly
Residence Time Often ignoredCriticalFast off-rate = Low Efficacy

Module 3: Cellular Translation (Efflux & Permeability)

Issue: "The compound is stable and potent, but Western Blots show no pathway inhibition."

Diagnosis: P-gp Efflux Liability. Pyrazoles are rich in Hydrogen Bond Donors (HBD). The exposed


 on the pyrazole ring (if not bound to the hinge) is a "red flag" for P-glycoprotein (P-gp/MDR1), a major efflux pump [6]. If your compound is pumped out faster than it enters, you will never achieve the necessary intracellular concentration (

).

The Fix:

  • Mask the HBD: Introduce steric bulk near the pyrazole nitrogen or N-alkylate to reduce Polar Surface Area (TPSA).

  • The Verapamil Check: Run a cytotoxicity assay +/- Verapamil (a P-gp inhibitor). If potency improves significantly with Verapamil, you have an efflux problem.

Workflow: Troubleshooting Cellular Disconnects

CellularTroubleshooting Start Problem: Potent Enzyme IC50 but Weak Cellular EC50 Step1 Step 1: Check Permeability (PAMPA or Caco-2) Start->Step1 Decision1 Permeability Low? Step1->Decision1 Step2 Step 2: Check Efflux Ratio (Caco-2 B-A / A-B) Decision1->Step2 No Sol2 Fix: Improve Lipophilicity (LogD) (Add F, Cl, or Alkyl groups) Decision1->Sol2 Yes Decision2 Efflux Ratio > 2.0? Step2->Decision2 Sol1 Fix: Reduce TPSA / H-Bond Donors (Mask Pyrazole NH) Decision2->Sol1 Yes (P-gp Substrate) Sol3 Fix: Check Metabolic Stability (Microsomal Clearance) Decision2->Sol3 No (Likely Metabolism)

Figure 2: Decision tree for diagnosing why biochemical potency is not translating to the cell.

Module 4: Structural Biology (The Hinge & Gatekeeper)

Issue: "Adding any substituent to the pyrazole kills activity."

Diagnosis: Steric Clash with the Gatekeeper Residue. In the kinase ATP pocket, the "gatekeeper" residue (e.g., T790 in EGFR, T315 in ABL) controls access to the back hydrophobic pocket. Pyrazoles often bind deeply against the hinge. If you substitute the pyrazole ring at the wrong position (e.g., C3 vs C5), you may clash directly with the gatekeeper or the hinge backbone carbonyls [7].

The Fix:

  • Docking Validation: Ensure your pyrazole nitrogen alignment matches the "donor-acceptor" pattern of the specific kinase hinge.

    • Example: In JAK2, Ruxolitinib's pyrazole ring forms a bidentate interaction with the hinge (Glu930/Leu932 backbone) [2].

  • Vector Analysis: Use vectors growing out of the solvent-exposed front regions rather than the buried hinge-binding face.

References

  • Fabbro, D., et al. "Ten years of protein kinase inhibitors: failures and successes." Journal of Medicinal Chemistry 55.14 (2012): 6243-6262. Link

  • Duan, J., et al. "Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib." International Journal of Molecular Sciences 23.18 (2022): 10463. Link

  • Fustero, S., et al. "Tautomerism in pyrazoles: a critical issue in drug discovery." Drug Discovery Today 26.1 (2021): 187-196. Link

  • Cheng, Y., & Prusoff, W. H. "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology 22.23 (1973): 3099-3108. Link

  • Copeland, R. A., et al. "Drug-target residence time and its implications for lead optimization." Nature Reviews Drug Discovery 5.9 (2006): 730-739. Link

  • Gao, Y., et al. "De Novo Prediction of P-Glycoprotein-Mediated Efflux Liability for Druglike Compounds." Journal of Chemical Information and Modeling 52.11 (2012): 2862–2869. Link

  • Roskoski Jr, R. "Properties of FDA-approved small molecule protein kinase inhibitors."[2] Pharmacological Research 144 (2019): 19-50. Link

Sources

Technical Support Center: Refinement of Molecular Docking Protocols for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for molecular docking of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered when working with this important class of heterocyclic compounds. Pyrazole scaffolds are prevalent in medicinal chemistry, and accurate in silico modeling is crucial for the rational design of novel therapeutics.[1] This resource provides in-depth, experience-driven advice in a question-and-answer format to help you refine your docking protocols and achieve reliable, publication-quality results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries and fundamental concepts in the molecular docking of pyrazole derivatives.

Q1: Why do pyrazole derivatives require special attention in molecular docking studies?

Pyrazole derivatives present a unique set of challenges due to their specific physicochemical properties. The pyrazole ring's aromaticity, potential for tautomerization, and the varied substitutions at different positions necessitate a more nuanced approach than for simpler ligands.[2][3] The versatility of the pyrazole ring allows for fine-tuning of steric and electronic properties to achieve high affinity and selectivity for various biological targets.[1] Failure to account for these factors can lead to inaccurate binding pose predictions and misleading binding energy calculations.

Q2: What is pyrazole tautomerism, and how does it impact docking results?

Pyrazole tautomerism refers to the migration of a proton between the two nitrogen atoms of the pyrazole ring, resulting in two or more tautomeric forms that can coexist in equilibrium.[4] This is a critical consideration because different tautomers can have distinct hydrogen bonding patterns and overall shapes, which significantly influences their interaction with a protein's active site. Docking only a single, arbitrarily chosen tautomer can lead to a failure to identify the correct binding mode. It is crucial to consider the energetic favorability of different tautomers in the context of the protein environment.[4][5]

Q3: Which software is recommended for docking pyrazole derivatives?

Several molecular docking software packages can be effectively used for pyrazole derivatives, including AutoDock, GOLD, and Glide.[6][7][8][9][10]

  • AutoDock and its variant AutoDock Vina are widely used, open-source options that employ a Lamarckian genetic algorithm for conformational searching.[9][11]

  • GOLD (Genetic Optimization for Ligand Docking) is a commercial software known for its robust handling of ligand flexibility.[7]

  • Glide (Schrödinger) is another powerful commercial tool that uses a hierarchical series of filters to search for possible ligand poses.[8]

The choice of software often depends on user experience, available computational resources, and the specific requirements of the research project. It is often recommended to validate the chosen software by redocking a known ligand to its co-crystallized protein structure.[8][12][13][14]

Q4: How should I prepare my pyrazole ligand for docking?

Proper ligand preparation is a critical step for successful docking. A typical workflow includes:

  • 2D to 3D Conversion: Start by drawing the 2D structure of the pyrazole derivative and convert it to a 3D structure using software like ChemDraw or MarvinSketch.[1]

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field, such as MMFF94, to obtain a low-energy conformation.[1][7]

  • Protonation and Tautomeric States: Generate all possible protonation and tautomeric states of the ligand at a physiological pH. This is a crucial step for pyrazoles.

  • Charge Assignment: Compute and assign partial charges to the ligand atoms. Gasteiger charges are commonly used.[1]

  • Rotatable Bonds: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking simulation.[1]

  • File Format Conversion: Save the prepared ligand in the appropriate file format for your chosen docking software (e.g., PDBQT for AutoDock).[1][6]

Q5: What are the key steps for preparing the receptor protein?

Accurate receptor preparation is equally important for obtaining meaningful docking results. The essential steps are:

  • Obtain Protein Structure: Download the 3D structure of the target protein from a database like the Protein Data Bank (PDB).[1][6]

  • Pre-processing: Remove any non-essential molecules from the PDB file, such as water molecules, co-factors, and co-crystallized ligands.[1] However, it's important to carefully consider the role of specific water molecules in the active site, as they may be crucial for ligand binding.[15]

  • Add Hydrogens: Add hydrogen atoms to the protein, paying special attention to polar hydrogens.[1][6]

  • Assign Charges: Compute and assign partial charges to the protein atoms.[1]

  • Define the Binding Site: Identify the active site of the protein. This can be done based on the position of a co-crystallized ligand or from information in the scientific literature.[1]

  • Grid Generation: Define a grid box that encompasses the entire binding site. This grid is used by the docking software to pre-calculate the interaction energies for different atom types.[1][9]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems that researchers may encounter during the molecular docking of pyrazole derivatives.

Problem 1: My docking results are not reproducible, and the binding energies are inconsistent.

Cause: This issue often stems from inadequate ligand preparation, particularly the handling of tautomers and stereoisomers. The inherent flexibility of some pyrazole derivatives can also lead to a large number of possible conformations, making it challenging for the docking algorithm to consistently find the optimal pose.[15][16]

Solution:

  • Systematic Tautomer and Stereoisomer Enumeration: Use a robust tool to generate all possible tautomers and stereoisomers of your pyrazole derivatives. Dock each of these forms independently and compare their binding energies and interactions.[8][16]

  • Refined Conformational Search: Increase the exhaustiveness of the conformational search in your docking software. This will allow for a more thorough exploration of the ligand's conformational space. For genetic algorithm-based methods, this may involve increasing the number of generations or the population size.[9]

  • Consensus Docking/Scoring: Employ multiple docking programs or scoring functions to cross-validate your results. If different methods consistently predict a similar binding mode, it increases confidence in the result.

Problem 2: The predicted binding pose of my pyrazole derivative does not match the experimental data (e.g., X-ray crystallography).

Cause: Discrepancies between docked poses and experimental structures can arise from several factors, including incorrect protonation states of the ligand or protein active site residues, the absence of crucial water molecules in the docking simulation, or the use of an inappropriate scoring function.[15][17] Protein flexibility, which is often not fully accounted for in standard docking protocols, can also be a significant factor.[15][18]

Solution:

  • Protonation State Analysis: Carefully check the protonation states of both your pyrazole derivative and the amino acid residues in the protein's active site at the experimental pH.

  • Inclusion of Key Water Molecules: Analyze the crystal structure for conserved water molecules that mediate interactions between the protein and known ligands. Consider including these water molecules in your docking simulation.[15]

  • Re-scoring with Different Functions: After docking, re-score the top poses using different scoring functions. Some scoring functions may be better at capturing specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that are important for your system.

  • Induced Fit Docking (IFD): If protein flexibility is suspected to be a significant factor, consider using induced fit docking protocols. These methods allow for side-chain and sometimes backbone flexibility of the protein during the docking process, which can lead to more accurate predictions.[18]

Problem 3: The docking scores for a series of pyrazole analogs do not correlate with their experimental binding affinities (e.g., IC50 values).

Cause: A lack of correlation between docking scores and experimental affinities is a common challenge in molecular docking.[17] This can be due to the limitations of the scoring function in accurately predicting binding free energies, or it may indicate that the docking protocol is not capturing the correct binding mode for all analogs. Additionally, experimental data can be influenced by factors not accounted for in docking, such as solubility and cell permeability.[3]

Solution:

  • Post-Docking Analysis: Instead of relying solely on the docking score, perform a detailed analysis of the intermolecular interactions for the top-ranked poses. Look for key hydrogen bonds, hydrophobic interactions, and other contacts that are known to be important for binding to the target protein.[8][19]

  • Molecular Dynamics (MD) Simulations: For promising candidates, consider running molecular dynamics simulations to assess the stability of the docked pose and to calculate more accurate binding free energies using methods like MM-PBSA or MM-GBSA.[13][20][21] MD simulations can provide a more dynamic picture of the protein-ligand interactions over time.

  • Quantitative Structure-Activity Relationship (QSAR): Develop a 3D-QSAR model to correlate the structural features of your pyrazole derivatives with their biological activity.[13][21] This can help to identify the key structural determinants of binding affinity.

Problem 4: My pyrazole ligand, which contains a sulfonamide group, shows inconsistent docking results.

Cause: Sulfonamide groups can be challenging to model due to their unique electronic properties and potential for multiple interaction modes. The protonation state of the sulfonamide can also be ambiguous.

Solution:

  • Accurate Parameterization: Ensure that the force field parameters for the sulfonamide group are accurate. If necessary, derive custom parameters using quantum mechanical calculations.

  • Explicit Consideration of Protonation States: Dock both the neutral and deprotonated forms of the sulfonamide to determine which state is more favorable in the active site.

  • Focus on Key Interactions: Pay close attention to the interactions formed by the sulfonamide group, particularly hydrogen bonds with the protein. These interactions are often critical for binding.[20]

III. Experimental Protocols & Data

Protocol 1: Step-by-Step Ligand Preparation for Pyrazole Derivatives
  • Draw the 2D structure of the pyrazole derivative using a chemical drawing tool.

  • Convert to 3D structure and perform an initial energy minimization using a standard force field (e.g., MMFF94).[1][7]

  • Generate tautomers and protonation states at a physiological pH (e.g., 7.4) using a suitable software package.

  • Perform a more rigorous geometry optimization for each tautomer and protonation state using a higher-level method if necessary.

  • Assign partial charges to all atoms. Gasteiger charges are a common choice.[1]

  • Identify and set rotatable bonds to allow for conformational flexibility during docking.[1]

  • Save each prepared ligand in the appropriate format (e.g., PDBQT) for the docking software.[1][6]

Protocol 2: Standard Protein Preparation for Docking
  • Download the PDB file of the target protein.[6]

  • Remove all heteroatoms that are not part of the protein or essential for binding (e.g., solvent molecules, ions, co-crystallized ligands).[1]

  • Add all hydrogen atoms to the protein structure.

  • Assign partial charges to the protein atoms (e.g., Kollman charges).[10]

  • Define the binding pocket by creating a grid box centered on the active site. The size of the grid box should be sufficient to accommodate the ligand in various orientations.[1][9]

Table 1: Comparison of Docking Software for Pyrazole Derivatives
SoftwareAlgorithmHandling of FlexibilityKey Features
AutoDock/Vina Lamarckian Genetic AlgorithmFlexible ligand, rigid receptorOpen-source, widely used, good for virtual screening.[6][9][11]
GOLD Genetic AlgorithmFlexible ligand, partial protein flexibilityKnown for its accuracy in pose prediction.[7]
Glide Hierarchical searchFlexible ligand, rigid or flexible receptor (IFD)Part of the Schrödinger suite, good for high-throughput screening.[8]

IV. Visualizations

Diagram 1: General Workflow for Refining Molecular Docking Protocols

G Refined Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking & Scoring cluster_refine Refinement & Validation ligand_prep Ligand Preparation (Tautomers, Stereoisomers) docking Initial Docking (e.g., AutoDock, Glide) ligand_prep->docking protein_prep Protein Preparation (Protonation, Hydrogens) protein_prep->docking scoring Scoring & Ranking docking->scoring pose_analysis Pose Analysis (Key Interactions) scoring->pose_analysis redocking Re-docking Validation pose_analysis->redocking If crystal structure exists md_sim MD Simulation (Stability, Free Energy) pose_analysis->md_sim For promising candidates

Caption: A refined workflow for molecular docking of pyrazole derivatives.

Diagram 2: Decision Tree for Handling Pyrazole Tautomers

G Decision Tree for Pyrazole Tautomers start Start with Pyrazole Derivative Structure gen_tautomers Generate all possible tautomers start->gen_tautomers dock_all Dock each tautomer independently gen_tautomers->dock_all analyze_results Analyze docking scores and interaction patterns dock_all->analyze_results select_best Select the most plausible tautomer(s) for further study analyze_results->select_best end Proceed with refined protocol select_best->end

Sources

Addressing off-target effects of pyrazole carboxamide compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-CX-001 Status: Open Subject: Troubleshooting Off-Target Effects & Toxicity Profiles Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Welcome to the Pyrazole Carboxamide Technical Support Hub

You are likely here because your lead pyrazole carboxamide compound—promising in early enzymatic assays—is failing in cellular phenotyping or safety profiling. Whether you are observing unexplained cytotoxicity, hERG liability, or "phantom" kinase activity, this guide addresses the specific liabilities inherent to the 1H-pyrazole-carboxamide scaffold.

This is not a generic drug discovery manual. It is a targeted troubleshooting system designed to isolate and resolve the structural mechanisms causing your assay failures.

Part 1: The Triage Protocol (Troubleshooting Logic)

Before modifying your molecule, you must diagnose the source of the failure. Use this logic flow to categorize your issue.

TroubleshootingFlow Start Symptom: Unexplained Toxicity or Lack of Selectivity Q1 Is the toxicity cell-type specific? Start->Q1 SafetyCheck Suspect: hERG Blockade or CB1 Receptor Off-Target Start->SafetyCheck Cardiovascular/CNS Alerts MitoCheck Suspect: Mitochondrial Complex II Inhibition (Structural Homology to SDHIs) Q1->MitoCheck No (General Tox) KinaseCheck Suspect: ATP-Pocket Promiscuity (Hinge Binder Saturation) Q1->KinaseCheck Yes (Dependent on Kinase Expression) Action1 Run Glu/Gal Switch Assay MitoCheck->Action1 Action2 Analyze Gatekeeper Residues & Scan Kinome KinaseCheck->Action2 Action3 Patch Clamp & CNS Penetration Calc SafetyCheck->Action3

Figure 1: Diagnostic decision tree for isolating the mechanism of pyrazole carboxamide failure.

Part 2: Troubleshooting Specific Failures
Issue 1: "My compound is potent in the enzyme assay but shows acute general toxicity in mammalian cells."

The Hidden Liability: Mitochondrial Respiratory Inhibition. Many researchers forget that pyrazole carboxamides are the structural backbone of SDHI fungicides (Succinate Dehydrogenase Inhibitors). While optimized for fungal Complex II, lipophilic pyrazole carboxamides can cross-react with mammalian mitochondrial Complex II, causing ATP depletion and rapid cell death unrelated to your target kinase.

The Diagnostic Experiment: The Glucose/Galactose Switch

  • Hypothesis: If your compound is a mitochondrial toxin, cells forced to rely on oxidative phosphorylation (Galactose media) will die, while cells allowed to use glycolysis (Glucose media) will survive.

  • Protocol:

    • Seed HepG2 cells in two parallel plates.

    • Plate A: High Glucose (25 mM) media.

    • Plate B: Galactose (10 mM) media (Glucose-free).

    • Treat with compound (0.1 - 10 µM) for 24h.

    • Measure viability (ATP or Resazurin).

  • Interpretation:

    • Equal Toxicity: General cytotoxicity (likely off-target DNA binding or membrane disruption).

    • >3-fold Shift (Galactose sensitive): Confirmed Mitochondrial Complex II off-target effect.

The Fix:

  • Decrease Lipophilicity: High LogP (>3.5) drives mitochondrial accumulation.

  • N-Methylation: The specific 1-methyl-1H-pyrazole motif is often implicated in mammalian toxicity [1]. Consider alternative N-substituents (e.g., difluoromethyl) or shifting the carboxamide position.

Issue 2: "I have single-digit nanomolar potency, but KinomeScan shows >20 off-target hits."

The Hidden Liability: The "Hinge Binder" Trap. The pyrazole carboxamide motif is a privileged structure for Type I kinase inhibition. The pyrazole nitrogens and the amide moiety form a donor-acceptor motif that mimics the adenine ring of ATP. Without specific "fenders," this motif fits into the ATP pocket of hundreds of kinases (e.g., CDKs, FLT3, ROCK) [2, 3].

The Diagnostic Experiment: Gatekeeper Analysis

  • Protocol: Align the sequences of your top 5 off-targets. Look specifically at the "Gatekeeper" residue (the residue controlling access to the back hydrophobic pocket).

  • Self-Validating Check: If your off-targets all possess small gatekeepers (Threonine/Alanine) and your target has a large one (Methionine/Phenylalanine), your scaffold is too small/flat.

The Fix: The "Bumping" Strategy To achieve selectivity, you must induce a steric clash with the off-targets while preserving binding to your target.

Modification ZoneStrategyRationale
C3/C5 Position Introduce bulky groups (e.g., tert-butyl, cyclopropyl)Forces the molecule to twist, preventing binding in flat, restrictive pockets of off-target kinases.
N1 Position Add a "Tail" (e.g., piperazine-linker)Extends into the solvent front, interacting with non-conserved surface residues specific to your target [4].
Scaffold Hopping Fused Bicycles (e.g., Pyrazolo[1,5-a]pyrimidine)Increases rigidity and alters the vector of the hinge-binding H-bonds [5].
Issue 3: "We are seeing hERG signals or psychiatric side-effect predictions."

The Hidden Liability: The CB1/hERG Axis. The pyrazole carboxamide scaffold is famously associated with Rimonabant , a CB1 antagonist withdrawn due to psychiatric side effects. If your compound has a 1,5-diaryl substitution pattern, you risk unintentional CB1 antagonism (CNS liability) and hERG channel blockage (cardiotoxicity) [6].

The Diagnostic Experiment: hERG Patch Clamp & BBB Calculation

  • Step 1 (In Silico): Calculate the Topological Polar Surface Area (TPSA).

    • If TPSA < 90 Ų and LogP > 3, your compound likely crosses the Blood-Brain Barrier (BBB), increasing CNS off-target risk.

  • Step 2 (In Vitro): Automated Patch Clamp (QPatch).

    • Measure IC50 against hERG tail current.

The Fix:

  • Break the Symmetry: The 1,5-diaryl motif is the pharmacophore for CB1. Remove one aryl group or replace it with a saturated heterocycle (e.g., piperidine, tetrahydropyran).

  • Lower pKa: Basic amines often drive hERG binding. Reduce the basicity of your solubilizing group (e.g., replace piperazine with morpholine or an oxetane-amine).

Part 3: Metabolic Stability Optimization

Issue: "The compound disappears in microsomes (High Clearance)."

The Mechanism: While the pyrazole ring is relatively stable, the N-alkyl groups are prone to oxidative dealkylation by CYPs. Furthermore, the carboxamide bond can be subject to hydrolysis, though less common than oxidation.

MetabolicPathway Compound Parent Pyrazole (N-Methyl, C-Amide) Met1 N-Dealkylation (Major Liability) Compound->Met1 CYP450 Met2 Ring Oxidation (If C-Phenyl present) Compound->Met2 CYP450 Stable Optimized Analog (N-Difluoroethyl / Deuterated) Met1->Stable Block Metabolic Site

Figure 2: Common metabolic soft spots and stabilization strategy.

The Fix:

  • Fluorination: Replace N-CH3 with N-CF3 or N-CHF2. The electron withdrawal protects the carbon from CYP oxidation.

  • Cyclization: Incorporate the N-substituent into a fused ring system (e.g., tetrahydroindazole), removing the labile alkyl tail.

References
  • Preston, S., et al. (2021).[1][2] "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity."[1] Journal of Medicinal Chemistry. Link

  • Cai, J., et al. (2020). "Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors."[3] ACS Medicinal Chemistry Letters. Link

  • Shi, J., et al. (2019). "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia." Molecules. Link

  • Lombardo, L.J., et al. (2004). "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry. Link

  • Furet, P., et al. (2016). "Discovery of NVP-CGM097, a Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials." Journal of Medicinal Chemistry. Link

  • Lange, J.H., et al. (2004). "Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists." Journal of Medicinal Chemistry. Link

Sources

Enhancing the stability of 5-methyl-4-nitro-1H-pyrazole-3-carboxamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-methyl-4-nitro-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the stability of this compound in solution. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you in your experimental design.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My solution of this compound is showing a decrease in concentration over time. What are the most likely causes?

The primary suspect for the instability of this compound in solution is the hydrolysis of the carboxamide functional group.[1][2][3] This reaction can occur under both acidic and basic conditions, typically accelerated by heat, leading to the formation of 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid and ammonia. Another, though generally less common, possibility is the reduction of the nitro group, especially if reducing agents are present in your formulation or storage environment.[4][5] The pyrazole ring itself is generally stable, but extreme conditions could potentially affect it.[6][7]

Q2: At what pH range is the compound expected to be most stable?

Generally, amides are more stable at neutral or near-neutral pH.[8] Both strong acidic and strong basic conditions can catalyze the hydrolysis of the amide bond.[2] Therefore, maintaining the pH of your solution in the range of 4-7 is a good starting point to minimize hydrolytic degradation. The optimal pH should be determined empirically through a well-designed stability study.

Q3: I've observed a color change in my solution. What could this indicate?

A color change could be indicative of several degradation pathways. The reduction of the nitroaromatic group can lead to colored byproducts. For instance, the reduction of a nitro group to a nitroso or hydroxylamino intermediate, and ultimately to an amino group, can alter the chromophore of the molecule.[4][5] Degradation of the pyrazole ring, although less likely, could also produce colored species. It is crucial to correlate any color change with analytical data, such as HPLC or LC-MS, to identify the specific degradants.

Q4: Is this compound sensitive to light?

While the pyrazole ring can exhibit good photostability, nitroaromatic compounds can be susceptible to photolytic degradation.[9][10] It is best practice to protect solutions of this compound from light, especially during long-term storage or during analytical procedures where the sample is exposed to UV light. Amber vials or wrapping containers in aluminum foil are effective protective measures.

Troubleshooting Guide: Degradation in Solution

This section provides a systematic approach to diagnosing and resolving stability issues with this compound in solution.

Issue 1: Rapid loss of parent compound in acidic or basic media.
  • Underlying Cause: This is a classic sign of acid- or base-catalyzed hydrolysis of the carboxamide group.[1][2][3] At low pH, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.[1]

  • Troubleshooting Steps:

    • pH Adjustment: Immediately adjust the pH of your solution to a neutral range (pH 6-7) using a suitable buffer system (e.g., phosphate or citrate buffer).

    • Temperature Control: Reduce the storage temperature. Hydrolysis is a chemical reaction with a rate that is highly dependent on temperature. Storing solutions at 2-8°C or even frozen (-20°C) can significantly slow down degradation.

    • Buffer Selection: Ensure your chosen buffer does not catalyze the degradation. For example, some buffer species can act as nucleophiles. A comparison of different buffer systems at the target pH is recommended.

  • Experimental Workflow for pH Profiling:

    G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare stock solution of compound in a co-solvent (e.g., ACN, DMSO) C Dilute stock solution into each buffer to final concentration A->C B Prepare a series of buffers (e.g., pH 2, 4, 7, 9, 12) B->C D Incubate samples at a controlled temperature (e.g., 40°C) C->D E Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) D->E F Analyze aliquots by a stability-indicating HPLC method E->F G Quantify parent compound and any degradation products F->G H Plot % remaining parent compound vs. time for each pH G->H I Determine rate constants and identify the pH of maximum stability H->I

    Caption: Workflow for determining the pH-rate profile.

Issue 2: Appearance of new peaks in HPLC, possibly with altered UV spectrum.
  • Underlying Cause: This could be due to the reduction of the nitro group. The electron-withdrawing nature of the nitro group makes nitroaromatic compounds susceptible to reduction.[4][11] This can be initiated by trace metals or other reducing agents in your system. The resulting amino-pyrazole derivative will have a different retention time and UV spectrum.

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative/reductive processes.

    • Use High-Purity Solvents: Ensure all solvents and reagents are of high purity and free from metal contaminants.

    • Chelating Agents: If metal-catalyzed reduction is suspected, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

    • Characterize Degradants: Use LC-MS/MS to identify the mass of the new peaks to confirm if they correspond to the reduced (amino) form or other potential degradants.

  • Potential Degradation Pathways:

    G A 5-methyl-4-nitro-1H- pyrazole-3-carboxamide B 5-methyl-4-nitro-1H- pyrazole-3-carboxylic acid (Hydrolysis Product) A->B H+ or OH- / H2O C 5-methyl-4-amino-1H- pyrazole-3-carboxamide (Reduction Product) A->C [Reducing Agent]

    Caption: Primary degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[10][12][13]

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.0)

  • Photostability chamber

  • Heating block or oven

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a small amount of organic solvent (e.g., acetonitrile) and dilute with 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a small amount of organic solvent and dilute with 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and a solution in a neutral buffer at 60°C for 48 hours.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-UV method. An LC-MS/MS method should be used for peak identification.[14][15][16][17]

Data Summary Table:

Stress Condition% Degradation (Example)Number of DegradantsMajor Degradant (m/z)
0.1 M HCl, 60°C15%1172.03 (Carboxylic Acid)
0.1 M NaOH, 60°C25%1172.03 (Carboxylic Acid)
3% H₂O₂, RT5%2TBD
Heat (60°C, solution)8%1172.03 (Carboxylic Acid)
Photolysis12%3TBD

Note: Data are illustrative and should be determined experimentally.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an RP-HPLC method capable of separating the parent compound from its potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan)

  • Column Temperature: 30°C

Method Development & Validation:

  • Inject a mixture of the stressed samples (from the forced degradation study) to ensure all degradants are separated from the main peak.

  • Adjust the gradient, mobile phase composition, and/or pH to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12][18]

References

  • Chemistry of Amides. (n.d.). LibreTexts. Retrieved from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved from [Link]

  • Reactions of Amides. (2025, January 4). Save My Exams. Retrieved from [Link]

  • Ch20 : Amide hydrolysis. (n.d.). University of Calgary. Retrieved from [Link]

  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials, 162(2-3), 1578-1582. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

  • Williams, R. E., & Rylott, E. L. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(4), 549-569. Retrieved from [Link]

  • García, M. C., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14, 3456-3478. Retrieved from [Link]

  • Carboxylic acid synthesis by hydrolysis of amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Catalysis Science & Technology. Retrieved from [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-181. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. MedCrave online Journal of Analytical & Pharmaceutical Research, 2(6). Retrieved from [Link]

  • Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3483. Retrieved from [Link]

  • Popa, V. T., & Segneanu, A. E. (2025). Treatment methods for the remediation of nitroaromatic explosives. ResearchGate. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(12), 1124-1132. Retrieved from [Link]

  • Fadda, A. A., et al. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: A Journal of Pharmaceutical Science. Retrieved from [Link]

  • Kumar, A., et al. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 34(4), 1699-1711. Retrieved from [Link]

  • Contreras, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5567. Retrieved from [Link]

  • Wang, Y., et al. (2019). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Journal of the Chinese Chemical Society, 67(3), 341-348. Retrieved from [Link]

  • Kanishchev, O. S., & Shishkin, O. V. (2014). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 50(5), 627-660. Retrieved from [Link]

  • Meher Madhavi, K., et al. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. SciSpace. Retrieved from [Link]

  • Ghule, K., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. Retrieved from [Link]

  • 5-methyl-n-(3-methylbutyl)-4-nitro-1h-pyrazole-3-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

  • Patel, J. K., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 123-128. Retrieved from [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... (n.d.). ResearchGate. Retrieved from [Link]

  • Deang, J. C., et al. (2019). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL, 102(5), 1546-1551. Retrieved from [Link]

  • Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Feng, J., et al. (2017). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. Retrieved from [Link]

  • Sharma, S., & Singh, S. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1735. Retrieved from [Link]

  • Frison, S., et al. (2016). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current Pharmaceutical Design, 22(36), 5578-5600. Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]

Sources

Technical Support Center: Strategies for the Regioselective Synthesis of 1H-Pyrazole-3-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1H-pyrazole-3-carboxamides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regiochemical control in their synthetic routes. Pyrazole-containing compounds are of significant interest in medicinal chemistry, and the precise placement of substituents on the pyrazole ring is often critical for biological activity.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to support your experimental work.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1H-pyrazole-3-carboxamides, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Poor Regioselectivity Resulting in a Mixture of Isomers

Question: My reaction is producing a nearly 1:1 mixture of 1H-pyrazole-3-carboxamide and 1H-pyrazole-5-carboxamide. How can I improve the regioselectivity to favor the 3-carboxamide isomer?

Answer: This is a frequent challenge, especially when using the classical Knorr pyrazole synthesis with unsymmetrical 1,3-dicarbonyl compounds.[1][2] The formation of regioisomers arises from the two possible initial nucleophilic attack sites by the substituted hydrazine on the dicarbonyl compound.[1][2] Several factors can be manipulated to direct the reaction towards the desired 3-carboxamide isomer.

Causality and Solutions:

  • Steric and Electronic Effects: The regioselectivity is governed by the steric and electronic properties of the substituents on both the 1,3-dicarbonyl precursor and the hydrazine.[1][2][3]

    • Explanation: A bulky substituent on one of the carbonyl carbons will sterically hinder the approach of the hydrazine, directing the initial attack to the less hindered carbonyl. Similarly, an electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

    • Troubleshooting Steps:

      • Modify Starting Materials: If feasible, introduce a bulkier or more electron-withdrawing substituent at the position that will ultimately become C5 of the pyrazole ring. This will favor the initial attack of the substituted nitrogen of the hydrazine at the carbonyl destined to be C3.

      • Utilize Dicarbonyl Surrogates: A robust strategy is to employ a β-enaminone or an α-oxoketene N,S-acetal instead of a 1,3-diketone.[1] These substrates have a pre-defined difference in reactivity between the two electrophilic centers, leading to high regioselectivity.[1]

  • Reaction Conditions: The choice of solvent, temperature, and pH can significantly influence the regiochemical outcome.[1]

    • Explanation:

      • Solvent: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity in favor of one isomer compared to standard solvents like ethanol.[1]

      • pH: Under acidic conditions, the more basic nitrogen of the substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[1][2] Conversely, basic conditions can favor the attack of the more nucleophilic nitrogen.[1]

      • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

    • Troubleshooting Steps:

      • Solvent Screening: Conduct small-scale trials using TFE or HFIP as the solvent.

      • pH Adjustment: Add a catalytic amount of a mild acid (e.g., acetic acid) or base to your reaction mixture.

      • Temperature Optimization: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress carefully.

Issue 2: The Major Product is the Undesired 5-Carboxamide Regioisomer

Question: My reaction is regioselective, but it's yielding the 1H-pyrazole-5-carboxamide as the major product. How can I reverse the selectivity?

Answer: This indicates that the inherent electronic and steric factors of your starting materials favor the formation of the 5-carboxamide isomer under the current reaction conditions. To reverse this, a change in synthetic strategy is often necessary.

Causality and Solutions:

  • Alternative Synthetic Routes: When the Knorr condensation consistently yields the undesired isomer, alternative methods that build the pyrazole ring with defined regiochemistry are recommended.

    • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne or a suitably substituted alkene.[1][4] This approach offers excellent control over the final substitution pattern.

    • Synthesis from Pyrazole-3-carboxylic Acid: A highly reliable method is to first synthesize the corresponding 1H-pyrazole-3-carboxylic acid and then perform an amidation reaction.[5][6][7][8] This two-step process decouples the ring formation from the amide bond formation, ensuring unambiguous regiochemistry.

Issue 3: Difficulty in Separating Regioisomers

Question: I have a mixture of pyrazole-3-carboxamide and pyrazole-5-carboxamide regioisomers that are difficult to separate by column chromatography. What are my options?

Answer: Co-elution of regioisomers is a common purification challenge due to their similar polarities.

Causality and Solutions:

  • Chromatographic Optimization and Derivatization:

    • Troubleshooting Steps:

      • Systematic Solvent Screening: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.[9] Consider adding a small amount of a third solvent, such as dichloromethane or methanol, to fine-tune the separation.

      • Alternative Stationary Phases: If silica gel is not effective, consider using other stationary phases like alumina or reverse-phase C18 silica.

      • Derivatization: If the isomers have a reactive handle (e.g., a free N-H on the pyrazole), you can temporarily derivatize the mixture to alter the polarity of the two isomers, facilitating separation. After separation, the protecting group can be removed.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining 1H-pyrazole-3-carboxamides regioselectively?

A1: The main strategies can be broadly categorized into two approaches:

  • Direct Cyclocondensation: This involves the reaction of a β-dicarbonyl compound (or a surrogate) with a substituted hydrazine.[10][11] The key to regioselectivity here is the careful selection of starting materials and optimization of reaction conditions to exploit steric and electronic differences.[1][2]

  • Post-Modification of a Pre-formed Pyrazole Ring: This is often the most reliable method for ensuring regiochemical purity. It typically involves the synthesis of a 1H-pyrazole-3-carboxylic acid or its corresponding ester, followed by amidation.[5][12][13][14]

Q2: How does microwave-assisted synthesis impact the regioselectivity of pyrazole formation?

A2: Microwave-assisted organic synthesis (MAOS) can be a valuable tool. It often leads to significantly reduced reaction times and higher yields.[1] In some cases, the selective heating provided by microwaves can favor the formation of one regioisomer over another, offering a practical method for controlling the reaction outcome.[1]

Q3: Are there any specific catalysts that can improve the regioselectivity of the Knorr pyrazole synthesis?

A3: While the classical Knorr synthesis is often acid-catalyzed, the use of specific catalysts to control regioselectivity is an area of active research.[15][16] Lewis acids have been employed in some multicomponent reactions to direct the formation of specific pyrazole isomers.[1] It is advisable to consult recent literature for catalytic systems that are tailored to substrates similar to your own.

Visualizing Synthetic Strategies

Decision Workflow for Regioselective Synthesis

G start Start: Desired 1H-Pyrazole-3-carboxamide strategy Choose Synthetic Strategy start->strategy knorr Direct Cyclocondensation (Knorr-type) strategy->knorr One-pot desired post_mod Post-Modification strategy->post_mod High purity required check_regio Is Regioselectivity an Issue? knorr->check_regio surrogates Use Dicarbonyl Surrogates (β-enaminones) knorr->surrogates cycloaddition 1,3-Dipolar Cycloaddition post_mod->cycloaddition acid_route Synthesize Pyrazole-3-carboxylic Acid, then Amidate post_mod->acid_route optimize Optimize Reaction Conditions (Solvent, pH, Temp) check_regio->optimize Yes success Pure 1H-Pyrazole-3-carboxamide check_regio->success No optimize->success Successful failure Mixture of Isomers / Wrong Isomer optimize->failure Still poor surrogates->success cycloaddition->success acid_route->success failure->strategy Re-evaluate

Caption: Decision tree for selecting a synthetic strategy.

General Reaction Scheme: Knorr-type Synthesis

G cluster_0 Knorr-type Synthesis r1 R1-C(=O)-CH2-C(=O)-R2 (Unsymmetrical 1,3-Dicarbonyl) plus1 + r2 R3-NH-NH2 (Substituted Hydrazine) arrow1 [H+] or [OH-] r2->arrow1 p1 1-R3-3-R1-5-R2-Pyrazole arrow1->p1 plus2 + arrow1->plus2 p2 1-R3-3-R2-5-R1-Pyrazole plus2->p2

Sources

Minimizing ulcerogenic potential of pyrazole-based anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Current Status: Operational Operator: Senior Application Scientist Topic: Minimizing Ulcerogenic Potential of Pyrazole-Based NSAIDs

Welcome to the Optimization Hub

You are likely here because your lead pyrazole derivative is showing promising anti-inflammatory potency (IC50 < 0.1 µM) but is failing safety screens due to high Ulcer Indices (UI > 3.0) in rodent models.[1][2][3][4][5]

This guide moves beyond standard textbook theory. It functions as a diagnostic tool to identify why your compound is causing gastric mucosal injury and how to engineer it out using medicinal chemistry and validated screening protocols.

Module 1: Structural Design & SAR Troubleshooting

Issue: My pyrazole derivative retains high potency but causes significant gastric lesions (hemorrhagic streaks/perforations).

Root Cause Analysis: The ulcerogenicity is likely driven by two synergistic failures:

  • Dual COX Inhibition: Your compound inhibits COX-1 (constitutive), depleting cytoprotective prostaglandins (PGE2, PGI2).

  • Ion Trapping (Local Irritation): If your pyrazole contains a free carboxylic acid (

    
    ), it remains unionized in the gastric lumen (pH 1-2), penetrates the lipid mucosa, ionizes at intracellular pH (7.4), and becomes trapped, causing direct cell death.
    
Diagnostic Q&A

Q: I have already added a bulky group to position 1. Why is selectivity still poor? A: Check the geometry of the substituent. COX-2 has a secondary hydrophobic side pocket that COX-1 lacks. Simply adding "bulk" isn't enough; you need a rigid hydrophobic moiety (e.g., a sulfonamide, sulfone, or trifluoromethyl group) to anchor into this side pocket.

  • Correction: Replace flexible alkyl chains with rigid aryl-sulfonamides (

    
    ) or methylsulfones (
    
    
    
    ) at the para-position of the N1-phenyl ring. This mimics the pharmacophore of Celecoxib, forcing COX-2 selectivity.

Q: My compound is COX-2 selective but still causes ulcers. What is the secondary mechanism? A: You are likely seeing Reactive Oxygen Species (ROS) damage. Inhibition of COX shifts arachidonic acid metabolism toward the lipoxygenase (LOX) pathway, increasing leukotrienes (LTB4), which recruit neutrophils and generate ROS.

  • Correction: Adopt a Molecular Hybridization strategy. Fuse your pyrazole scaffold with an antioxidant moiety (e.g., Thymol or Benzimidazolone ) or a NO-donating linker. This neutralizes the oxidative burst even if COX inhibition occurs.

Visualization: Safety-by-Design Decision Tree

PyrazoleOptimization Start High Ulcer Index (UI) CheckAcid Contains -COOH? Start->CheckAcid CheckSel COX-2 Selectivity? CheckAcid->CheckSel No MaskAcid Strategy A: Prodrug/Esterification (Prevent Ion Trapping) CheckAcid->MaskAcid Yes BulkUp Strategy B: Add Sulfonamide/CF3 (Target COX-2 Pocket) CheckSel->BulkUp Low Selectivity Hybrid Strategy C: NO-Donor/Antioxidant Hybrid (Counteract ROS/Leukotrienes) CheckSel->Hybrid High Selectivity (ROS Issue)

Figure 1: Decision logic for structural modification of pyrazole derivatives based on failure mode.

Module 2: Formulation & Synthesis Troubleshooting

Issue: My NO-donating pyrazole (hybrid) decomposes before in vivo testing or shows poor bioavailability.

Root Cause Analysis: Nitric Oxide (NO) linkers (nitrate esters) are hydrolytically unstable. If they release NO too early (in the stomach lumen) or too late (systemic clearance), they fail to protect the mucosa.

Diagnostic Q&A

Q: The nitrate ester linker is hydrolyzing during the final workup. How do I stabilize it? A: Avoid acidic workups. Nitrate esters are sensitive to acid hydrolysis. Use neutral spacers.

  • Protocol Adjustment: Synthesize the linker using a furoxan or oxime moiety instead of a simple nitrate ester. Furoxans release NO via thiol-dependent mechanisms in vivo, offering better stability on the benchtop.

Q: Solubility is limiting my high-dose ulcerogenicity studies (100 mg/kg). Can I use DMSO? A: STOP. DMSO itself can be gastro-irritating at high concentrations, confounding your Ulcer Index data.

  • Correction: Use Cyclodextrin (β-CD) complexation .

    • Prepare a 1:1 molar ratio of your pyrazole and β-CD.

    • Knead with minimal water/ethanol for 45 mins.

    • This increases solubility and masks the local irritation of the drug on the gastric lining.

Module 3: In Vivo Assay Validation (The "Self-Validating" Protocol)

Issue: I am getting inconsistent Ulcer Index (UI) scores between batches.

Root Cause Analysis: Ulcerogenicity assays are highly sensitive to physiological stress. If animals are not fasted/stressed uniformly, the baseline gastric acidity varies, invalidating the comparison.

Standardized Ulcerogenicity Protocol (Rat Model)[4]
StepActionCritical Control Point (Why?)
1. Acclimatization 7 days, 12h light/dark cycle.Reduces stress-induced baseline cortisol/acid.
2. Fasting 24 hours pre-dosing.[1][2] Water ad libitum.Food buffers acid, masking the drug's direct toxicity.
3. Dosing Oral gavage (p.o.) suspended in 0.5% CMC.[6]Avoid ether anesthesia during dosing (ulcerogenic).
4. Timepoint Sacrifice exactly 4-6 hours post-dose.Peak mucosal damage occurs here. >6h allows healing (false negative).
5. Harvesting Open along Greater Curvature .Preserves the glandular portion where ulcers form.
6. Scoring Use a 10x lens.[1] Score 0-5 scale.Differentiate "redness" (0.5) from "spot ulcer" (1.0).
Data Visualization: Comparative Efficacy of Strategies[7]

The following table summarizes expected outcomes when applying these strategies, based on aggregate field data (see References).

StrategyCOX-2 Selectivity (SI)Ulcer Index Reduction*Key Mechanism
Unmodified Pyrazole Low (< 5)0% (Baseline)COX-1 inhibition + Ion trapping
Bulky Substitution High (> 50)~60-70%Spares COX-1 (Cytoprotection maintained)
NO-Donating Hybrid Moderate~80-90% Vasodilation + Mucus secretion compensation
Antioxidant Hybrid Moderate~75%Scavenges ROS/Superoxide anions

*Reduction relative to standard non-selective NSAIDs (e.g., Indomethacin).

Module 4: Mechanism of Action Verification

Issue: Reviewers are asking for proof that the safety is due to NO release/COX-2 selectivity, not just poor absorption.

Experimental Workflow Diagram

ValidationWorkflow cluster_InVitro Step 1: In Vitro Verification cluster_InVivo Step 2: In Vivo Safety Compound Optimized Pyrazole COX_Assay COX-1/COX-2 Ratio (Target: SI > 50) Compound->COX_Assay NO_Release Griess Assay (Target: 10-20% Release) Compound->NO_Release Ulcer_Model Ethanol/Stress Induced Ulcer Model COX_Assay->Ulcer_Model If Selective NO_Release->Ulcer_Model If NO-Donor Biomarkers Measure Gastric Mucosa: 1. PGE2 (Protection) 2. MDA (Oxidative Stress) 3. TNF-alpha (Inflammation) Ulcer_Model->Biomarkers

Figure 2: Validation pipeline to confirm the mechanism of reduced ulcerogenicity.

Required Verification Assays
  • Griess Assay: Confirm NO release in vitro. If your compound doesn't release NO here, the in vivo safety is likely due to low absorption (False Positive).

  • MDA (Malondialdehyde) Quantification: A lipid peroxidation marker. A safe pyrazole must show significantly lower gastric MDA levels compared to Indomethacin control.

References

  • Synthesis and investigation of anti-inflammatory activity and gastric ulcerogenicity of novel nitric oxide-donating pyrazoline derivatives. Bioorganic & Medicinal Chemistry. (2009).

  • Non-acidic 1,3,4-trisubstituted-pyrazole derivatives as lonazolac analogs with promising COX-2 selectivity, anti-inflammatory activity and gastric safety profile. Bioorganic Chemistry. (2018).[7]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Journal of Pharmaceutical Sciences. (2005).

  • Synthesis of some novel pyrazole derivatives as potential antiinflammatory agents with minimum ulcerogenic activity. Pharmazie. (1998).[5]

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).

Sources

Validation & Comparative

Comparative study of 5-methyl-4-nitro-1H-pyrazole-3-carboxamide vs other FLT3 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of 5-methyl-4-nitro-1H-pyrazole-3-carboxamide Scaffolds vs. Clinical FLT3 Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Pyrazole-3-Carboxamide Class in FLT3 Inhibition

This guide provides a technical comparative analysis of This compound —specifically as a foundational scaffold—against clinically established FLT3 inhibitors (Midostaurin, Gilteritinib, Quizartinib).

Critical Distinction: The specific compound "this compound" functions primarily as a synthetic intermediate (precursor) . It exhibits negligible kinase inhibitory activity in its nitro form. Its biological relevance is realized only upon reduction to its amino-derivative and subsequent coupling to heterocyclic moieties (e.g., pyrrolo[2,3-d]pyrimidine), yielding high-potency inhibitors like FN-1501 .

Therefore, this study compares the optimized Pyrazole-3-Carboxamide derivative (FN-1501) against standard-of-care agents, while characterizing the nitro-precursor's role in the structure-activity relationship (SAR).

Compound Profile & Mechanism of Action[2]

The Scaffold: this compound[3]
  • Role: Synthetic building block (Fragment).

  • Chemical Nature: Electron-deficient pyrazole ring. The C4-nitro group is a "dummy" substituent intended for reduction to an amine (–NH2), which then serves as the critical hydrogen-bond donor for the kinase hinge region.

  • Biological Activity:

    
     (Inactive against FLT3/CDK). Lacks the hydrophobic bulk required to occupy the ATP-binding pocket's back cleft.
    
The Optimized Inhibitor: FN-1501
  • Identity: 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide.[2][3]

  • Mechanism: Dual FLT3 / CDK Inhibitor . Unlike standard FLT3 inhibitors which are often selective for RTKs (Receptor Tyrosine Kinases), the pyrazole-3-carboxamide class (FN-1501) uniquely targets both the proliferation driver (FLT3) and the cell cycle machinery (CDK2/4/6).

  • Binding Mode: Type I (ATP-competitive).[1] The pyrazole nitrogen and the exocyclic amine (derived from the nitro group) form a bidentate H-bond interaction with the kinase hinge residues (Glu661 and Cys663 in FLT3).

Comparative Analysis: Potency & Selectivity

The following data contrasts the Pyrazole-3-Carboxamide lead (FN-1501) with First-Generation (Midostaurin) and Second-Generation (Gilteritinib, Quizartinib) inhibitors.

Table 1: Biochemical Potency (IC50 in nM)
Target KinaseFN-1501 (Pyrazole-Carboxamide)Gilteritinib (Gen 2, Type I)Quizartinib (Gen 2, Type II)Midostaurin (Gen 1, Type I)
FLT3-WT 0.28 0.294.211.0
FLT3-ITD < 1.0 0.81.1~10.0
CDK4/Cyclin D1 0.85 > 1,000 (Inactive)> 10,000> 1,000
CDK6/Cyclin D1 1.96 > 1,000> 10,000> 1,000
c-KIT 2.123.018.0~50.0
AXL ModerateHigh Potency LowLow

Key Insight: The Pyrazole-3-Carboxamide class (FN-1501) matches the nanomolar potency of Gilteritinib against FLT3 but offers a unique dual-strike mechanism by also inhibiting CDK4/6. This prevents the "cell cycle escape" often seen when FLT3 is inhibited in isolation.

Table 2: Cellular Efficacy (IC50 in AML Cell Lines)
Cell Line (Driver)FN-1501 Gilteritinib Quizartinib Midostaurin
MV4-11 (FLT3-ITD)0.68 nM 0.92 nM0.45 nM12.0 nM
MOLM-13 (FLT3-ITD)2.5 nM 3.1 nM1.2 nM15.0 nM
HL-60 (FLT3-WT)> 1,000 nM> 500 nM> 1,000 nM~500 nM

Visualization: Structural Evolution & Signaling

Figure 1: From Scaffold to Potency (Chemical Logic)

This diagram illustrates why the "Nitro" precursor is inactive and how it transforms into the active inhibitor.

ChemicalEvolution Nitro 5-methyl-4-nitro- 1H-pyrazole-3-carboxamide (Precursor) Reduction Reduction Step (-NO2 → -NH2) Nitro->Reduction Inactive Amino 4-Amino-Intermediate (Hinge Binder Created) Reduction->Amino Coupling Heterocycle Coupling (+ Pyrrolo-pyrimidine) Amino->Coupling Low Potency FN1501 FN-1501 (Active Drug) Coupling->FN1501 Nanomolar Potency (Dual FLT3/CDK)

Caption: Transformation of the inactive nitro-scaffold into the active FN-1501 inhibitor via reduction and heterocyclic coupling.

Figure 2: Dual Inhibition Pathway (FLT3 + CDK)

Unlike Gilteritinib (FLT3 only), the Pyrazole-3-Carboxamide class blocks both the upstream driver and the downstream cell cycle engine.

DualPathway FLT3 FLT3-ITD (Mutant) STAT5 p-STAT5 FLT3->STAT5 RAS RAS/RAF FLT3->RAS Drug Pyrazole-3-Carboxamide (FN-1501) Drug->FLT3 CDK46 CDK4/6 Drug->CDK46 Unique Action Gilt Gilteritinib Gilt->FLT3 MEK MEK/ERK RAS->MEK CyclinD Cyclin D MEK->CyclinD CyclinD->CDK46 Activates Rb Rb Phosphorylation CDK46->Rb Prolif G1/S Progression (Proliferation) Rb->Prolif

Caption: Mechanistic differentiation: FN-1501 blocks both FLT3 signaling and the CDK4/6 cell-cycle checkpoint, whereas standard inhibitors target FLT3 alone.

Experimental Protocols

To validate the activity of this class, the following protocols are recommended.

Synthesis of the Active Core (From Nitro Precursor)
  • Objective: Convert the inactive this compound into the active 4-amino intermediate.

  • Reagents: 10% Pd/C, Hydrazine hydrate (or H2 gas), Ethanol.

  • Procedure:

    • Dissolve 1.0 eq of This compound in Ethanol.

    • Add 10% Pd/C catalyst (10% w/w).

    • Heat to reflux and add Hydrazine hydrate dropwise (or stir under H2 balloon).

    • Monitor by TLC (Nitro spot disappears, lower Rf Amino spot appears).

    • Filter through Celite to remove Pd/C.

    • Result: 4-amino-5-methyl-1H-pyrazole-3-carboxamide (Ready for coupling).

In Vitro Kinase Assay (FLT3 & CDK4)
  • Platform: ADP-Glo™ Kinase Assay (Promega) or 33P-radiolabeling.

  • Self-Validation Step: Include Staurosporine as a pan-kinase positive control and DMSO as a negative control.

  • Steps:

    • Prepare 3x Kinase Buffer (Tris-HCl pH 7.5, MgCl2, MnCl2, DTT).

    • Incubate recombinant FLT3-ITD (0.2 µg/mL) with varying concentrations of the inhibitor (0.1 nM – 10 µM) for 10 mins at RT.

    • Initiate reaction by adding ATP (10 µM) and substrate (Poly Glu:Tyr 4:1).

    • Incubate for 60 mins at RT.

    • Add ADP-Glo Reagent to deplete ATP; incubate 40 mins.

    • Add Kinase Detection Reagent; read Luminescence.

    • Calculation: Plot RLU vs. Log[Concentration] to derive IC50.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives (FN-1501) Source: Journal of Medicinal Chemistry (2018). Context: Primary source describing the synthesis from the nitro-precursor and biological profiling. URL:[Link]

  • FN-1501, a Novel Multi-Kinase Inhibitor of FLT3 and CDK4/6 Source: Oncotarget (2019). Context: Detailed mechanism of action comparing FLT3/CDK dual inhibition vs single agents. URL:[Link]

  • Quizartinib vs. Midostaurin: Clinical Efficacy in FLT3-ITD AML Source: Blood (2018). Context: Benchmark data for second-generation inhibitors used in the comparison tables. URL:[Link]

  • PubChem Compound Summary: FN-1501 Source: National Library of Medicine. Context: Chemical structure and computed properties of the active derivative. URL:[Link]

Sources

Comparative Guide: In Vivo Validation of Pyrazole Derivatives as Potent Anticancer Agents

[1]

Abstract

This technical guide outlines the rigorous validation of pyrazole-based small molecules in preclinical oncology models.[1] Unlike traditional cytotoxic agents (e.g., Cisplatin, Doxorubicin), pyrazole derivatives often act as targeted kinase inhibitors (targeting EGFR, VEGFR, or CDKs) or tubulin polymerization inhibitors. This guide provides a comparative framework against Standard of Care (SOC) agents, detailing experimental protocols, mechanistic validation, and data analysis strategies required for high-impact publication.

Mechanistic Grounding: The Pyrazole Advantage

Why Pyrazoles?

The pyrazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the purine ring of ATP, allowing it to act as a competitive inhibitor in the ATP-binding pockets of various kinases.[2]

  • Mechanism of Action (MoA): Most novel pyrazoles function by blocking downstream signaling cascades (RAS/RAF/MEK/ERK or PI3K/AKT) or disrupting microtubule dynamics, ultimately triggering apoptosis via the mitochondrial pathway (Bax upregulation/Bcl-2 downregulation).

  • The Comparative Edge: While SOC agents like Cisplatin cause non-specific DNA crosslinking leading to high systemic toxicity (nephrotoxicity), targeted pyrazoles aim for high selectivity, reducing off-target effects.

Visualization: Kinase Inhibition Pathway

The following diagram illustrates the intervention point of pyrazole derivatives within the EGFR signaling cascade.

PyrazoleMechanismReceptorEGFR/VEGFR(Cell Membrane)RASRAS ActivationReceptor->RASATPATPATP->Receptor Normal BindingPyrazolePyrazole Derivative(Competitive Inhibitor)Pyrazole->Receptor BlockadeApoptosisApoptosis InductionPyrazole->Apoptosis PromotesRAFRAF KinaseRAS->RAFMEKMEK PhosphorylationRAF->MEKERKERK1/2MEK->ERKNucleusNucleus:Gene TranscriptionERK->NucleusProliferationTumor ProliferationNucleus->Proliferation

Figure 1: Mechanism of Action. Pyrazole derivatives compete with ATP for the kinase binding pocket, halting the RAS/RAF/MEK proliferation cascade.

Model Selection: Choosing the Right Comparator

To publish high-tier research, you must validate your compound against a relevant model and a clinical standard.

FeatureCell-Derived Xenograft (CDX)Patient-Derived Xenograft (PDX)Syngeneic Model
Source Immortalized cell lines (e.g., MCF-7, A549)Fresh patient tumor tissueMurine tumor in immunocompetent mouse
Complexity Low heterogeneity; high reproducibilityRetains patient tumor architecture/stromaIntact immune system
Use Case Primary Screening (Recommended for initial pyrazole validation)Translational Data (Late-stage validation)Immunotherapy Combinations
Cost/Time Low / 4-6 weeksHigh / 3-6 monthsModerate / 4-8 weeks

Expert Insight: For initial publication of a new pyrazole series, CDX is the standard. Use Cisplatin or Doxorubicin as the positive control (SOC) to demonstrate superior safety profiles, or a known kinase inhibitor (e.g., Sorafenib ) if targeting a specific pathway.

Experimental Protocol: In Vivo Efficacy Study

Objective: Determine the Tumor Growth Inhibition (TGI) of Compound X compared to Cisplatin in BALB/c nude mice bearing A549 (lung cancer) xenografts.

Phase 1: Formulation (The Solubility Challenge)

Pyrazoles often suffer from poor aqueous solubility. Do not use 100% DMSO.

  • Recommended Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Preparation: Dissolve compound in DMSO first, then add PEG400/Tween, and finally add saline dropwise with vortexing.

Phase 2: Workflow & Dosing

Workflowcluster_0Establishmentcluster_1Selectioncluster_2Treatment (21 Days)CellsCell Culture(Log Phase)InoculationSubcutaneous Injection(1x10^6 cells/flank)Cells->InoculationPalpationTumor Growth(Reach 100mm^3)Inoculation->PalpationRandomizationRandomization(n=6-8/group)Palpation->RandomizationDosingIP or Oral Gavage(Daily or Q2D)Randomization->DosingMeasureCaliper Meas.(Every 3 Days)Dosing->MeasureMeasure->Dosing LoopAnalysisHarvest & Histology(H&E, IHC)Measure->Analysis

Figure 2: Experimental Workflow.[1][3] A standardized 21-day treatment cycle ensures statistical power and reproducibility.

Phase 3: Data Collection (Self-Validating Metrics)
  • Tumor Volume (TV): Measure length (

    
    ) and width (
    
    
    ) using digital calipers.[4]
    • Formula:

      
      [4][5]
      
    • Validation:

      
       is the longest axis; 
      
      
      is perpendicular. If
      
      
      , re-measure.
  • Relative Tumor Volume (RTV):

    
     (Where 
    
    
    is volume on day
    
    
    , and
    
    
    is initial volume).
    • Why: Normalizes for slight differences in starting tumor size.

  • Tumor Inhibition Rate (TIR):

    • (

      
       = Mean RTV of Treated; 
      
      
      = Mean RTV of Control).

Performance Comparison: Pyrazoles vs. SOC

The following data table represents a synthesis of typical high-performance pyrazole derivatives (e.g., "Compound 59" or "L2" from literature) compared to Cisplatin.

Table 1: Comparative Efficacy & Safety Profile
MetricControl (Vehicle) Cisplatin (SOC) Novel Pyrazole (50 mg/kg) Interpretation
Dose Frequency DailyQ3D (Intraperitoneal)Daily (Oral/IP)Pyrazoles often allow oral dosing, improving compliance.
Tumor Vol. (Day 21)



Pyrazole shows comparable efficacy to SOC.
Inhibition Rate (TIR) -62.5% 60.0% Statistical parity (

) indicates effective antitumor activity.
Body Weight Change +2%-15% (Significant Loss) -3% (Stable) CRITICAL: Pyrazole shows superior safety profile (less cachexia).
Survival Rate 100%80% (Toxicity deaths)100%Lower systemic toxicity.

Data Analysis Narrative: While the Novel Pyrazole may exhibit slightly lower absolute tumor inhibition (60%) compared to Cisplatin (62.5%), the safety profile is the distinguishing factor. The drastic weight loss observed in the Cisplatin group indicates systemic toxicity (nephrotoxicity/hepatotoxicity), whereas the Pyrazole group maintains body weight, suggesting a targeted mechanism of action with a wider therapeutic window.

References

  • Zhang, L., et al. (2023). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents."[6][7] Molecules, 28(15). Link

  • NCI (National Cancer Institute). "Patient-Derived Xenograft (PDX) Models Protocol." National Institutes of Health. Link

  • Hassan, A.S., et al. (2019). "Design, synthesis and cytotoxicity of novel pyrazole derivatives." European Journal of Medicinal Chemistry. Link

  • Jackson Laboratory. "Tumor Volume Calculation & PDX Dosing Protocols." JAX Clinical Knowledgebase. Link

  • BenchChem. "Solubility and Formulation Strategies for Pyrazole Derivatives." BenchChem Technical Guides. Link

Technical Guide: Structure-Activity Relationship (SAR) of 1H-Pyrazole-3-Carboxamides as Dual FLT3/CDK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of kinase inhibitor discovery, the 1H-pyrazole-3-carboxamide scaffold has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically utilized in cannabinoid receptor antagonism (e.g., Rimonabant derivatives), recent medicinal chemistry campaigns have repositioned this scaffold as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases (CDKs) .

This guide objectively compares the SAR profiles of 1H-pyrazole-3-carboxamides against standard reference inhibitors (e.g., FN-1501) and structural isomers. It focuses on the critical balance between the hydrophobic "cap" and the solvent-exposed "tail" necessary for nanomolar potency against AML cell lines.

Mechanistic Grounding: The ATP-Competitive Binding Mode

To understand the SAR, one must understand the binding pocket. 1H-pyrazole-3-carboxamides function primarily as Type I ATP-competitive inhibitors.

The Binding Triad
  • Hinge Region Interaction: The pyrazole nitrogen and the exocyclic amide moiety form a donor-acceptor motif that hydrogen bonds with the kinase hinge region (typically residues like Glu or Leu).

  • Hydrophobic Pocket: The substituent at the pyrazole 4-position (or N1-position depending on regiochemistry) occupies the deep hydrophobic pocket (Gatekeeper region).

  • Solvent Channel: The amide nitrogen substituent extends into the solvent-accessible region, allowing for solubilizing groups (e.g., piperazines) that improve pharmacokinetics.

Diagram: Mechanism of Action & Signaling Pathway

The following diagram illustrates the dual inhibition pathway where this scaffold prevents the phosphorylation of downstream effectors (STAT5, Rb), leading to apoptosis.

G cluster_FLT3 FLT3 Signaling cluster_CDK Cell Cycle Control Compound 1H-pyrazole-3-carboxamide (Ligand) ATP_Site ATP Binding Pocket Compound->ATP_Site Occupies Apoptosis Apoptosis / Cell Cycle Arrest Compound->Apoptosis Induces FLT3 FLT3 Kinase (Mutated/Overexpressed) ATP_Site->FLT3 Inhibits CDK CDK2/4/6 Complex ATP_Site->CDK Inhibits STAT5 STAT5 Phosphorylation FLT3->STAT5 Proliferation Cell Proliferation STAT5->Proliferation Proliferation->Apoptosis Blocked Rb Rb Phosphorylation CDK->Rb G1_S G1/S Transition Rb->G1_S G1_S->Apoptosis Blocked

Caption: Dual inhibition mechanism where the scaffold blocks ATP binding in both FLT3 and CDK pathways, arresting the cell cycle at G1 phase.

Comparative SAR Analysis

This section deconstructs the molecule into three zones. We compare the Optimized Lead (Compound 8t) against the Reference Inhibitor (FN-1501) and Regioisomers .

Zone A: The Pyrazole Core (Hinge Binder)
  • Requirement: The 1H-pyrazole-3-carboxamide orientation is critical.

  • Comparison (3-carboxamide vs. 5-carboxamide):

    • 3-carboxamide: Aligns the NH and CO perfectly with the kinase hinge region (e.g., CDK2 hinge residues).

    • 5-carboxamide: This regioisomer often suffers from steric clash within the ATP pocket or lacks the requisite planarity for effective hydrogen bonding, resulting in a >100-fold loss in potency for this specific class of kinase targets.

Zone B: The Amide Linker & Tail (Solvent Interface)
  • Modification: Introduction of a basic amine (piperazine/morpholine).

  • Observation: Direct attachment of hydrophobic rings (e.g., phenyl) without a solubilizing tail leads to poor cellular activity despite high enzyme affinity.

  • Data Support: The addition of a 4-methylpiperazinyl tail (as seen in Compound 8t) reduces IC50 values significantly compared to the naked phenyl analog.

Zone C: The 4-Position Substituent (Hydrophobic Pocket)
  • Strategy: Bulky aromatic groups here stabilize the active conformation.

  • Comparison:

    • Small groups (Methyl/H): Inactive. The pocket is too large; the molecule "wobbles."

    • Fused Bicycles (Indazoles/Pyrazoles): Highly Active. They fill the hydrophobic pocket and displace water molecules, gaining entropic favorability.

Performance Data: Comparative Table

Data derived from Zhi et al. (2019) optimization studies.

Compound IDStructure Feature (R-Group)FLT3 IC50 (nM)CDK2 IC50 (nM)MV4-11 Cell IC50 (nM)Analysis
FN-1501 Reference Inhibitor2.331.021.85Potent, but room for selectivity improvement.
Comp 8a Simple Phenyl Amide>1000>1000>1000Lacks solvent channel interaction (too hydrophobic).
Comp 8j Morpholine Tail12.545.215.6Morpholine improves solubility but is less potent than piperazine.
Comp 8t 4-Methylpiperazine Tail 0.089 0.719 1.22 Superior dual inhibition. Best-in-class profile.

Experimental Protocol: Synthesis of Compound 8t

Note: This protocol is a self-validating workflow based on convergent synthesis.

Objective: Synthesize the lead 1H-pyrazole-3-carboxamide derivative (8t) via amide coupling.

Workflow Diagram

Synthesis Start1 4-Nitrobenzoic Acid Step1 1. Nucleophilic Sub. (Formation of Tail) Start1->Step1 Start2 1-Methylpiperazine Start2->Step1 Inter1 Nitro-Intermediate Step1->Inter1 Step2 2. Hydrogenation (Pd/C, H2) Inter1->Step2 Inter2 Aniline Intermediate Step2->Inter2 Step3 3. Amide Coupling (HATU/DIPEA) Inter2->Step3 Final Compound 8t (Target) Step3->Final PyrazAcid 4-Substituted-1H- pyrazole-3-carboxylic acid PyrazAcid->Step3

Caption: Convergent synthesis route for 1H-pyrazole-3-carboxamide derivatives.

Detailed Methodology
  • Tail Synthesis (Nucleophilic Substitution):

    • React 1-fluoro-4-nitrobenzene with 1-methylpiperazine and K2CO3 in DMF at 80°C for 4 hours.

    • Validation: TLC should show disappearance of the fluoride starting material. Product is a yellow solid.

  • Reduction (Nitro to Aniline):

    • Dissolve the nitro-intermediate in MeOH. Add 10% Pd/C catalyst.

    • Stir under H2 atmosphere (balloon pressure) at RT for 2-4 hours.

    • Validation: Color shift from yellow to colorless indicates reduction of the nitro group. Filter through Celite.

  • Scaffold Coupling (The Critical Step):

    • Dissolve the 4-substituted-1H-pyrazole-3-carboxylic acid (1.0 eq) in dry DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 mins to activate the acid.

    • Add the Aniline Intermediate (from step 2) (1.0 eq). Stir at RT overnight.

    • Purification: Pour into ice water. If precipitate forms, filter. If not, extract with EtOAc. Purify via flash chromatography (DCM/MeOH gradient).

    • Quality Control: Confirm structure via 1H-NMR (DMSO-d6). Look for the characteristic amide singlet at δ ~10.0 ppm and pyrazole proton at δ ~13.0 ppm.

Conclusion & Recommendations

The 1H-pyrazole-3-carboxamide scaffold represents a superior alternative to simple monocyclic kinase inhibitors due to its ability to bridge the hinge region and the solvent channel effectively.

Key Takeaways for Drug Developers:

  • Selectivity: To improve selectivity for FLT3 over other kinases, focus on the R4-position of the pyrazole ring. Bulky, rigid bicyclic systems here fit the unique FLT3 "Gatekeeper" region better than smaller groups.

  • Solubility: Do not design this scaffold without a solubilizing tail (piperazine/morpholine) on the amide nitrogen. The planar aromatic core is too lipophilic otherwise.

  • Potency: Compound 8t demonstrates that this scaffold can achieve sub-nanomolar potency (0.089 nM against FLT3), outperforming standard reference compounds like FN-1501 in head-to-head assays.[1]

References

  • Zhi, Y., et al. (2019). "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

  • Lin, H., et al. (2021). "Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors." European Journal of Medicinal Chemistry.

  • RSC Advances Review (2021). "CDK4/6 inhibitors: a brief overview and prospective research directions." RSC Advances.

  • Nitulescu, G., et al. (2010). "Synthesis and pharmacological evaluation of some novel 1H-pyrazole-3-carboxamide derivatives." European Journal of Medicinal Chemistry.

Sources

5-methyl-4-nitro-1H-pyrazole-3-carboxamide compared to Quizartinib for FLT3-ITD mutants

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 4-Amino-1H-Pyrazole-3-Carboxamide Derivatives (Novel Scaffold) vs. Quizartinib for FLT3-ITD Mutants[1]

Executive Summary

This technical guide compares Quizartinib (AC220) , a second-generation Type II FLT3 inhibitor, with a novel class of 4-amino-1H-pyrazole-3-carboxamide derivatives (specifically exemplified by Compound 8t and its precursor scaffold 5-methyl-4-nitro-1H-pyrazole-3-carboxamide ).[1] While Quizartinib demonstrates exceptional potency against FLT3-ITD, its clinical utility is limited by the emergence of secondary resistance mutations (D835, F691L) and QT prolongation. The challenger class, derived from the this compound scaffold, functions as a dual FLT3/CDK Type I inhibitor , offering a mechanism to overcome "gatekeeper" resistance and suppress compensatory cell-cycle signaling.[1]

Molecular Profiles & Mechanism of Action[1][2][3]

The fundamental difference between these agents lies in their binding modes and structural rigidity.[1]

FeatureQuizartinib (AC220) Pyrazole-3-Carboxamide (Compound 8t)
Core Scaffold Benzothiazole-urea5-methyl-4-amino-1H-pyrazole-3-carboxamide
Inhibitor Class Type II (Binds inactive DFG-out conformation)Type I (Binds active DFG-in conformation)
Binding Pocket Extends into the hydrophobic back pocket; interacts with the "gatekeeper" residue (F691).[1]Binds the ATP-binding pocket; forms H-bonds with the hinge region (Cys694).[1]
Target Profile Highly selective FLT3, KIT, PDGFRA.Multi-kinase: FLT3, CDK2, CDK4/6 .[2]
Resistance Susceptibility High: F691L (steric hindrance), D835 (conformation shift).[1]Low: Retains potency against F691L and D835Y/V due to flexible binding.[1]

Expert Insight: Quizartinib’s Type II binding requires the activation loop to be in a specific "closed" conformation.[1] Mutations like D835Y destabilize this conformation, rendering the drug ineffective. The pyrazole carboxamide derivatives (Type I) bind the active kinase regardless of the activation loop's state, making them intrinsically more resilient to activation loop mutations.

Performance Metrics: Efficacy & Resistance

The following data aggregates experimental results from International Journal of Molecular Sciences (2019) and Journal of Medicinal Chemistry (2018).

Table 1: Comparative IC50 Values (nM)
Target / Cell LineQuizartinibCompound 8t (Pyrazole Derivative)Interpretation
FLT3 (WT) 4.20.098t shows superior intrinsic affinity.[1]
FLT3-ITD (MV4-11) ~0.5 - 1.01.22Comparable potency in sensitive ITD models.[1][3]
FLT3-D835Y (Resistance)>1000 (Resistant)1.5 Critical Advantage: 8t overcomes D835Y.[1]
FLT3-F691L (Gatekeeper)>500 (Resistant)0.6 Critical Advantage: 8t overcomes F691L.[1]
CDK4/Cyclin D1 Inactive0.778t provides dual-pathway blockade.[1]

Signaling Pathway & Inhibition Logic[1][3]

The diagram below illustrates the divergent mechanisms. Quizartinib blocks the receptor (FLT3), but downstream signaling can be reactivated via bypass tracks. The Pyrazole Carboxamide class employs a "pincer" attack: blocking the receptor (FLT3) and the cell cycle executioner (CDK4/6).[1]

FLT3_Pathway FLT3 FLT3-ITD (Constitutive Activation) STAT5 STAT5 (Survival) FLT3->STAT5 RAS RAS FLT3->RAS AKT PI3K/AKT (Survival) FLT3->AKT Quiz Quizartinib (Type II Inhibitor) Quiz->FLT3 Blocks ITD (Fails D835Y) Pyraz Pyrazole Carboxamide (Compound 8t) (Type I Inhibitor) Pyraz->FLT3 Blocks ITD (Active vs D835Y) CDK CDK4/6 (Cell Cycle Entry) Pyraz->CDK Dual Inhibition Prolif G1/S Transition (Leukemic Expansion) STAT5->Prolif MAPK MEK/ERK (Proliferation) RAS->MAPK MAPK->CDK AKT->CDK Rb Rb Phosphorylation CDK->Rb Rb->Prolif

Caption: Dual-targeting mechanism of Pyrazole Carboxamides vs. single-node inhibition of Quizartinib.

Experimental Protocols for Validation

To validate the superiority of the pyrazole carboxamide scaffold, the following self-validating workflows are recommended.

Protocol A: Differential Kinase Inhibition Assay (FRET-based)

Objective: Determine the "Type" of inhibition (Type I vs II) and potency against mutants.

  • Reagents: Recombinant FLT3-ITD, FLT3-D835Y, and FLT3-F691L proteins; Z'-LYTE™ Kinase Assay Kit (FRET peptide substrate).[1]

  • Compound Prep: Dissolve This compound (negative control/precursor) and Compound 8t (active agent) in DMSO.[1] Prepare serial dilutions (0.01 nM to 10 µM).

  • Reaction:

    • Mix kinase (2 nM) + peptide substrate (2 µM) + Test Compound.

    • Crucial Step: Initiate reaction with ATP at

      
       concentration (typically 10-50 µM).[1]
      
    • Validation Check: Include Staurosporine (pan-kinase inhibitor) as a positive control.

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) after 1 hour.

  • Analysis: Plot dose-response curves.

    • Expected Result: Quizartinib shifts IC50 >100-fold for D835Y.[1] Compound 8t maintains IC50 < 5 nM.[1][3][4][5]

Protocol B: Cell Viability in Resistant Lines

Objective: Assess biological efficacy in the presence of resistance mutations.[1][6]

  • Cell Lines:

    • MV4-11 (FLT3-ITD, Sensitive).[1][7][8]

    • MOLM-13-D835Y (Engineered resistant line).[1]

  • Seeding: Plate 5,000 cells/well in 96-well plates using RPMI-1640 + 10% FBS.

  • Treatment: Treat with Quizartinib or Pyrazole Derivative (72 hours).

  • Detection: Add CCK-8 or CellTiter-Glo reagent.[1] Incubate 1-4 hours.

  • Flow Cytometry (Secondary Endpoint): Stain for Annexin V/PI to confirm apoptosis vs. cytostasis.

    • Causality: Quizartinib may induce G1 arrest in sensitive cells but fail in D835Y.[1] Pyrazole derivatives should induce apoptosis in both due to simultaneous CDK blockade.[1]

Synthetic Workflow Visualization

Understanding the chemical origin is vital.[1] The "5-methyl-4-nitro..." compound is the scaffold .[1]

Synthesis_Workflow cluster_activity Biological Activity Precursor 5-methyl-4-nitro- 1H-pyrazole-3-carboxamide (Scaffold) Step1 Reduction (Nitro -> Amino) Precursor->Step1 Inactive Inactive Precursor->Inactive Low Potency Intermediate 4-Amino-1H-pyrazole- 3-carboxamide Step1->Intermediate Step2 Coupling (w/ Pyrimidine/Heterocycle) Intermediate->Step2 FinalDrug Compound 8t / FN-1501 (Active Inhibitor) Step2->FinalDrug Active Active FinalDrug->Active IC50 < 1nM

Caption: Synthetic evolution from the nitro-scaffold to the active amino-substituted inhibitor.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Int. J. Mol.[1][3] Sci. 2019, 20(22), 5739.[3] Note: Primary source for Compound 8t data and the scaffold synthesis.

  • Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. J. Med.[1][2][3] Chem. 2018, 61, 4, 1499–1518.[2] Note: Describes the parent compound and structural basis for dual inhibition.

  • Quizartinib (AC220): A Potent, Selective, and Orally Bioavailable Class III Receptor Tyrosine Kinase Inhibitor. Clinical Cancer Research. Note: Baseline data for Quizartinib potency and Type II binding mode.

Sources

A Comparative Benchmarking Guide to Novel Pyrazole Compounds for Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1][2] The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a promising pharmacophore in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This guide provides a comprehensive framework for benchmarking new pyrazole compounds against established antimicrobial agents, offering a scientifically rigorous approach for researchers, scientists, and drug development professionals. We will delve into the standardized methodologies for evaluating antimicrobial efficacy, interpreting the results, and understanding the potential mechanisms of action that underpin the activity of these novel compounds.

The core objective of this guide is to present a clear, data-driven comparison of hypothetical new pyrazole compounds (designated as PYR-1 and PYR-2) against a panel of standard antimicrobial agents. The experimental protocols described herein adhere to the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reliable and reproducible data.[6][7][8][9][10]

Experimental Design & Rationale

A robust benchmarking study requires a well-defined experimental design that allows for a direct and unbiased comparison of the compounds under investigation. This involves the careful selection of microbial strains, standard antimicrobial agents, and appropriate testing methodologies.

Selection of Microbial Strains

The choice of microbial strains is critical and should encompass a representative panel of both Gram-positive and Gram-negative bacteria, including strains with known resistance profiles. This allows for an assessment of the spectrum of activity of the new pyrazole compounds. For this guide, we will consider the following ESKAPE pathogens, which are leading causes of nosocomial infections and often exhibit multidrug resistance[11]:

  • Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium, representing a common cause of skin and soft tissue infections.

  • Escherichia coli (ATCC 25922): A Gram-negative bacterium, commonly associated with urinary tract infections and sepsis.

  • Pseudomonas aeruginosa (ATCC 27853): A Gram-negative opportunistic pathogen known for its intrinsic resistance to many antibiotics.

  • Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300): A resistant Gram-positive strain of significant clinical concern.[12]

Selection of Standard Antimicrobial Agents

The new pyrazole compounds will be benchmarked against clinically relevant antibiotics with well-established mechanisms of action. This provides a clear reference point for evaluating their relative potency. The selected agents are:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase.[13]

  • Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria, particularly MRSA.

  • Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis.

Experimental Workflow

The overall experimental workflow for antimicrobial susceptibility testing is depicted in the following diagram. This process begins with the preparation of the microbial inoculum and the serial dilution of the test compounds, followed by incubation and determination of the endpoints.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis Inoculum Bacterial Inoculum Preparation Inoculation Inoculation of Microtiter Plates Inoculum->Inoculation Compounds Serial Dilution of Pyrazole Compounds & Standards Compounds->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC MIC Determination (Visual Inspection/OD Reading) Incubation->MIC MBC MBC Determination (Subculturing on Agar) MIC->MBC Result Comparative Analysis MBC->Result

Caption: Experimental workflow for antimicrobial susceptibility testing.

Methodologies

The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on the CLSI guidelines.[6][8][9]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][14][15]

Protocol:

  • Preparation of Reagents: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria. Dissolve the new pyrazole compounds and standard antibiotics in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in MHB. The final volume in each well should be 100 µL. Include a growth control (MHB with inoculum, no compound) and a sterility control (MHB only).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[11]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16][17]

Protocol:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well showing no visible growth and plate it onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in no bacterial growth on the agar plate.[18]

Comparative Data Analysis

The following tables summarize the hypothetical MIC and MBC values for the new pyrazole compounds (PYR-1 and PYR-2) and the standard antimicrobial agents against the selected bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismPYR-1PYR-2CiprofloxacinVancomycinGentamicin
S. aureus (ATCC 29213)816110.5
E. coli (ATCC 25922)16320.25>1282
P. aeruginosa (ATCC 27853)64>1281>1284
MRSA (ATCC 43300)816>1282>128

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

MicroorganismPYR-1PYR-2CiprofloxacinVancomycinGentamicin
S. aureus (ATCC 29213)1664241
E. coli (ATCC 25922)32>1280.5>1284
MRSA (ATCC 43300)1664>1288>128
Interpretation of Results

Based on the hypothetical data, PYR-1 demonstrates moderate activity against S. aureus and MRSA, with MIC values of 8 µg/mL. Its activity against Gram-negative bacteria is less pronounced. PYR-2 exhibits weaker antimicrobial activity overall. The MBC/MIC ratio for PYR-1 against S. aureus is 2, suggesting a bactericidal mode of action. A ratio of ≤4 is generally considered indicative of bactericidal activity.

Compared to the standard agents, the new pyrazole compounds are less potent. However, the activity of PYR-1 against MRSA is noteworthy, as it is effective against a strain that is resistant to ciprofloxacin and requires higher concentrations of vancomycin for a bactericidal effect.

Potential Mechanism of Action

Several studies have suggested that pyrazole derivatives may exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes like DNA gyrase.[13][19] The proposed mechanism of action for our hypothetical pyrazole compound, PYR-1, is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.

mechanism_of_action cluster_bacterial_cell Bacterial Cell DNA_Replication DNA Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death leads to DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA introduces negative supercoils Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase binds to Relaxed_DNA->DNA_Replication enables PYR1 Pyrazole Compound (PYR-1) PYR1->DNA_Gyrase inhibits Inhibition Inhibition

Caption: Hypothetical mechanism of action of PYR-1 via DNA gyrase inhibition.

This inhibition of DNA gyrase would disrupt DNA replication and lead to bacterial cell death, explaining the observed bactericidal activity. Further studies, such as enzyme inhibition assays, would be required to confirm this proposed mechanism.

Conclusion

This guide provides a standardized framework for the initial benchmarking of new pyrazole compounds as potential antimicrobial agents. The presented methodologies, rooted in CLSI standards, ensure the generation of high-quality, comparable data. Our hypothetical results for PYR-1 highlight the potential of the pyrazole scaffold to yield compounds with activity against drug-resistant bacteria like MRSA. Further investigation into the structure-activity relationships (SAR) of these compounds is warranted to optimize their potency and spectrum of activity. The systematic approach outlined here is crucial for the efficient evaluation and progression of new antimicrobial candidates in the drug discovery pipeline.

References

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (n.d.). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. (2020, August 20). Retrieved from [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles - Scholars Research Library. (n.d.). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Assay - Antimicrobial Testing Laboratory. (n.d.). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.). Retrieved from [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Retrieved from [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (n.d.). Retrieved from [Link]

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation | ACS Omega. (2023, November 9). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved from [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20). Retrieved from [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC. (2023, March 10). Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.). Retrieved from [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC. (2014, January 2). Retrieved from [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. (2016, September 1). Retrieved from [Link]

  • Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) - Antimicrobial Testing Laboratory. (n.d.). Retrieved from [Link]

  • Minimal Bactericidal Concentration for Biofilms (MBC-B) - Bio-protocol. (2024, December 5). Retrieved from [Link]

  • CLSI 2024 M100Ed34(1). (n.d.). Retrieved from [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR.org. (n.d.). Retrieved from [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights - ProBiologists. (n.d.). Retrieved from [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (n.d.). Retrieved from [Link]

  • Benchmarking antimicrobial use to antimicrobial... : Infection Control and Hospital Epidemiology - Ovid. (n.d.). Retrieved from [Link]

  • Benchmarking of antibiotic usage: An adjustment to reflect antibiotic stewardship program outcome in a hospital in Saudi Arabia - PMC. (n.d.). Retrieved from [Link]

  • LACDPH Antibiogram Benchmarking Tool - County of Los Angeles Public Health. (n.d.). Retrieved from [Link]

  • Antimicrobial Use Metrics and Benchmarking to Improve Stewardship Outcomes | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

Sources

In Silico Prediction vs. In Vitro Reality: Pyrazole Carboxamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Drug Discovery Leads

Executive Summary

The pyrazole carboxamide scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for blockbuster fungicides (e.g., Fluxapyroxad) and emerging kinase inhibitors (CDK, Aurora-A). However, a persistent bottleneck in lead optimization is the discordance between computational predictions (in silico) and biological reality (in vitro).

This guide objectively compares the performance of these two screening modalities. We analyze where predictive algorithms succeed, where they fail, and provide a validated workflow to bridge the gap using experimental data from recent succinate dehydrogenase (SDH) and cyclin-dependent kinase (CDK) inhibitor studies.

The Scaffold & The Challenge

Pyrazole carboxamides owe their potency to their ability to form strong hydrogen bond networks (via the amide linker) and hydrophobic interactions (via the pyrazole core) within active sites.

  • In Silico Promise: High-throughput screening (HTS) of libraries (10⁵+ compounds) to predict binding affinity (

    
    ).
    
  • In Vitro Reality: The actual IC

    
     is governed by factors docking often ignores: solvation penalties, membrane permeability, and metabolic stability.
    
The "Disconnect" Metrics
FeatureIn Silico (Docking Score)In Vitro (IC

/ K

)
Primary Output Binding Energy (kcal/mol)Inhibitory Concentration (µM or nM)
Environment Vacuum or Implicit SolventPhysiological Buffer / Complex Media
Flexibility Rigid Receptor (mostly)Dynamic Induced Fit
Throughput High (>1000 cmpds/day)Low-Medium (10-100 cmpds/week)
Comparative Analysis: Case Studies

We examine two distinct therapeutic classes where pyrazole carboxamides are dominant.

Case Study A: SDH Inhibitors (Fungicides)

Target: Succinate Dehydrogenase (Complex II).[1] Mechanism: Disruption of the Electron Transport Chain (ETC).

Data Synthesis: In a study of


-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides, computational modeling successfully predicted the efficacy of fluorinated derivatives.[2] The fluorine atom introduced a critical dipolar interaction with the residue C_S42, which was reflected in both the docking score and the wet-lab potency.

Table 1: Correlation of SDH Inhibitors (In Silico vs In Vitro) Ref: Derived from comparative data in SDH inhibitor studies [1, 3].

Compound IDDocking Score (kcal/mol)In Vitro IC

(µM)
Correlation StatusNotes
Fluxapyroxad (Std)-6.12.87Baseline Commercial Standard
Cmpd 7s -9.30.014High Strong correlation. 205-fold more potent than standard.
Cmpd 5l -8.50.506High MD simulations confirmed stability of the pose.
Cmpd 7u -7.61.20Moderate Lower binding score tracked with lower potency.

Analyst Insight: For SDH inhibitors, the correlation is generally high because the binding pocket is deep and hydrophobic, minimizing solvent effects that usually confuse docking algorithms.

Case Study B: CDK2 Inhibitors (Oncology)

Target: Cyclin-Dependent Kinase 2.[3][4] Mechanism: Cell cycle arrest at G1/S phase.[5]

Data Synthesis: Kinase inhibitors often face the "water displacement" challenge. A study on pyrazole-based CDK2 inhibitors showed that while docking predicted high affinity for several analogs, the in vitro activity did not always align linearly due to selectivity issues (CDK2 vs CDK1).

Table 2: Divergence in Kinase Inhibitors Ref: Synthesized from CDK2 inhibitor optimization studies [5, 7].

Compound IDDocking Score (kcal/mol)In Vitro IC

(µM)
Correlation StatusNotes
Roscovitine (Std)-8.20.39Baseline Reference inhibitor.
Cmpd 4 -10.30.24High Excellent agreement. Surpassed reference.
Cmpd 11 -9.80.50Moderate Good score, but slightly less active than predicted.
Cmpd 1b -10.1> 10.0Low (False Positive) High predicted affinity but likely poor solubility or cell permeability.
Critical Assessment: Why the Discrepancy?

When your pyrazole carboxamide shows a Docking Score of -11.0 but an IC


 > 50 µM, consider these causality factors:
  • The Entropy Penalty: Docking scoring functions (e.g., Glide, AutoDock Vina) often underestimate the entropic cost of freezing a flexible pyrazole carboxamide side chain into a rigid active site.

  • Solvation Effects: The carboxamide linker (

    
    ) is polar. If the protein pocket requires desolvating this group without providing compensatory H-bonds, the energetic cost is high—something vacuum-phase docking misses.
    
  • Assay Interference: Pyrazoles can sometimes act as PAINS (Pan-Assay Interference Compounds) if they aggregate, leading to false positives in enzymatic assays.

Validated Experimental Protocols

To ensure data integrity, follow these standardized workflows.

Protocol A: In Silico Molecular Docking (Validation Phase)

Objective: Predict binding mode and affinity before synthesis.

  • Ligand Preparation:

    • Generate 3D conformers of pyrazole carboxamides.

    • Critical: Set pH to 7.4 to ensure correct protonation of the pyrazole nitrogen and amide.

    • Energy minimize using OPLS3e force field.

  • Receptor Grid Generation:

    • Download PDB structure (e.g., 2VTO for CDK2).[4]

    • Remove water molecules unless they bridge the ligand and protein (common in kinases).

    • Define the grid box (typically

      
       Å) centered on the co-crystallized ligand.
      
  • Docking & Scoring:

    • Run docking (Standard Precision first, then Extra Precision).

    • Validation: Re-dock the co-crystallized ligand. The RMSD must be

      
       Å.
      
    • Output: Rank by Binding Energy (

      
      ).
      
Protocol B: In Vitro Enzymatic Assay (SDH Example)

Objective: Determine IC


 using a self-validating colorimetric method.
  • Reagent Setup:

    • Enzyme: Mitochondrial fraction containing SDH (Complex II).

    • Substrate: Sodium Succinate (20 mM).

    • Indicator: DCPIP (2,6-dichlorophenolindophenol) – acts as the electron acceptor (Blue

      
       Colorless).
      
  • Assay Workflow:

    • Prepare a 96-well plate.

    • Add 10 µL of test compound (DMSO stock, serial dilutions).

    • Add 170 µL of Assay Buffer (Phosphate buffer pH 7.4 + Succinate + DCPIP).

    • Initiate reaction with 20 µL Enzyme solution.

  • Measurement:

    • Monitor absorbance at 600 nm (DCPIP reduction) kinetically for 20 mins.

    • Control: DMSO only (0% inhibition) and Fluxapyroxad (Positive Control).

  • Calculation:

    • Plot % Inhibition vs Log[Concentration].

    • Fit curve using non-linear regression (Sigmoidal dose-response).

Visualizations
Diagram 1: The Integrated Discovery Workflow

This diagram illustrates the decision gates where in silico and in vitro data must converge.

DrugDiscoveryWorkflow Start Library Design (Pyrazole Scaffold) Docking In Silico Docking (AutoDock/Glide) Start->Docking Filter Filter: Score < -8.0 kcal/mol RMSD < 2.0 Docking->Filter Synthesis Chemical Synthesis (Amide Coupling) Filter->Synthesis Top 10% Hits Assay In Vitro Assay (IC50 Determination) Synthesis->Assay Decision Correlation Check (R² > 0.6?) Assay->Decision Refine Refine Force Field & Ligand Prep Decision->Refine No (Disconnect) Lead Lead Candidate Decision->Lead Yes (Valid) Refine->Docking Feedback Loop

Caption: Iterative workflow for validating pyrazole carboxamide inhibitors. Note the feedback loop from biological data to computational refinement.

Diagram 2: Mechanism of Action (SDH Inhibition)

Visualizing the pathway targeted by these compounds to understand the biological context of the IC


 values.

SDH_Pathway Succinate Succinate SDH Complex II (SDH) [Target Site] Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate QH2 Ubiquinol (QH2) SDH->QH2 Q Ubiquinone (Q) Q->SDH Reduction coupling ETC Electron Transport Chain (ATP Production) QH2->ETC e- transfer Inhibitor Pyrazole Carboxamide (Inhibitor) Inhibitor->SDH Blocks Q-site (IC50 metric)

Caption: The SDH enzymatic pathway. Pyrazole carboxamides competitively bind to the Ubiquinone (Q) binding site, halting ATP production.

References
  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.

  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters.

  • Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids. Molecules.

  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry.

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity. RSC Advances.

  • What would be the reasons of the unmatching between docking scores and IC50 values? ResearchGate Discussion.

  • Discovery of New Pyrazolopyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. Molecules.

Sources

A Guide to Kinase Cross-Reactivity Profiling: Evaluating 5-methyl-4-nitro-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of specific and potent kinase inhibitors is a cornerstone of modern drug discovery. The pyrazole scaffold has emerged as a privileged structure, forming the basis of numerous inhibitors targeting a wide range of kinases.[1][2] This guide focuses on 5-methyl-4-nitro-1H-pyrazole-3-carboxamide, a representative of this chemical class. We present a comprehensive framework for assessing its kinase selectivity through cross-reactivity profiling. This document provides a detailed, step-by-step protocol for conducting a broad-panel kinase screen using the ADP-Glo™ luminescent assay, methods for robust data analysis, and a comparative analysis against benchmark inhibitors. The objective is to provide researchers, scientists, and drug development professionals with the rationale and practical knowledge to characterize the selectivity of novel kinase inhibitors, a critical step in predicting both therapeutic efficacy and potential off-target liabilities.

Introduction: The Imperative of Kinase Selectivity

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[4] Pyrazole-based compounds have been extensively investigated as kinase inhibitors due to their structural versatility and ability to form key interactions within the ATP-binding pocket of these enzymes.[5][6] Numerous pyrazole carboxamide derivatives have shown promise as potent inhibitors of kinases implicated in oncogenesis, such as Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Fms-like Tyrosine Kinase 3 (FLT3).[7][8][9]

However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[10] A lack of selectivity, or "cross-reactivity," can lead to off-target effects, resulting in cellular toxicity and adverse clinical outcomes. Conversely, well-characterized polypharmacology can sometimes be beneficial. Therefore, early and comprehensive kinase cross-reactivity profiling is an indispensable part of the drug discovery process.[11] It allows for:

  • Identification of Primary Targets: Confirming the intended molecular target of a compound.

  • Selectivity Assessment: Quantifying the compound's potency against its primary target versus other kinases.

  • Off-Target Liability Prediction: Identifying potential unintended interactions that could lead to toxicity.

  • Drug Repurposing Opportunities: Uncovering new therapeutic indications by identifying unexpected, potent inhibitions.[12]

This guide uses this compound as a model compound to demonstrate a robust workflow for kinase cross-reactivity profiling.

Experimental Methodology

A successful profiling campaign depends on a reliable assay platform and a well-chosen kinase panel. We describe a method utilizing the Promega ADP-Glo™ Kinase Assay, a universal and sensitive platform for measuring kinase activity by quantifying ADP production.[13]

Materials & Reagents
  • Kinase Panel: A representative panel of purified, active kinases. Commercial services offer comprehensive panels covering the human kinome.[14] For initial safety screening, a focused panel like the SafetyScreen™ Kinase Panel, which includes kinases associated with safety liabilities, can be employed.[15]

  • Test Compound: this compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Comparator Compounds: Staurosporine (pan-kinase inhibitor) and Gefitinib (selective EGFR inhibitor) for use as controls.

  • Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar), which includes ADP-Glo™ Reagent, Kinase Detection Reagent, Ultra Pure ATP, and ADP standards.[16]

  • Buffers: Appropriate kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 200 mM NaCl, 1 mM MnCl₂, 2 mM TCEP).[17]

  • Hardware: 384-well white, flat-bottom polystyrene plates (e.g., Corning #3573) and a plate-reading luminometer.[18]

Experimental Workflow: Kinase Inhibition Assay

The following protocol is optimized for a 384-well plate format. The core principle is to measure the amount of ADP produced by the kinase reaction in the presence and absence of the inhibitor.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Compound_Prep 1. Prepare Compound Dilutions (10-point, 3-fold serial dilution in DMSO, then dilute in assay buffer) Dispense_Cmpd 4. Dispense Compound (5 µL to assay plate) Compound_Prep->Dispense_Cmpd Kinase_Prep 2. Prepare Kinase Solution (Dilute kinase stock in reaction buffer) Substrate_Prep 3. Prepare Substrate/ATP Solution (Mix peptide substrate and ATP in reaction buffer) Dispense_Kinase 5. Add Kinase (5 µL to initiate reaction) Substrate_Prep->Dispense_Kinase Mix Substrate/ATP with Kinase just before adding Dispense_Cmpd->Dispense_Kinase Incubate_1 6. Incubate (e.g., 60 min at room temp) Dispense_Kinase->Incubate_1 Add_ADP_Glo 7. Add ADP-Glo™ Reagent (5 µL to stop reaction & deplete ATP) Incubate_1->Add_ADP_Glo Incubate_2 8. Incubate (40 min at room temp) Add_ADP_Glo->Incubate_2 Add_Detection 9. Add Kinase Detection Reagent (10 µL to convert ADP to ATP & generate light) Incubate_2->Add_Detection Incubate_3 10. Incubate (30-60 min at room temp) Add_Detection->Incubate_3 Read_Plate 11. Measure Luminescence (Plate-reading luminometer) Incubate_3->Read_Plate

Caption: Experimental workflow for the ADP-Glo™ kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the this compound stock solution in DMSO. A typical starting concentration for screening is 10 µM. Prepare positive (Staurosporine, Gefitinib) and negative (DMSO vehicle) controls in parallel.

  • Assay Plate Preparation: Add 5 µL of the diluted compound or control solution to the wells of a 384-well plate.

  • Kinase Reaction Initiation: Prepare a 2X master mix of the specific kinase and its corresponding peptide substrate in kinase reaction buffer. Add 5 µL of this mix to each well to start the reaction. The final volume is 10 µL.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase and should be within the initial velocity region of the enzymatic reaction.[19]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[20] Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to produce a light signal.[20] Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is stable for several hours.[20]

Data Analysis and IC₅₀ Determination

The raw luminescence data is processed to determine inhibitor potency.

  • Normalization: The data is normalized relative to the high (DMSO vehicle only) and low (no enzyme or potent inhibitor) controls. The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor at which 50% of the enzyme's activity is blocked.[21] This value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[22] This analysis can be performed using software like GraphPad Prism or SigmaPlot.

Results: A Comparative Cross-Reactivity Profile

To illustrate the output of a profiling study, the table below presents illustrative data for this compound alongside literature-derived data for the benchmark inhibitors Staurosporine and Gefitinib. The data is shown as % Inhibition at a screening concentration of 1 µM.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition @ 1 µM)

Kinase TargetKinase FamilyThis compound (Illustrative Data)Staurosporine (Broad Spectrum)[23][24]Gefitinib (Selective)[25][26]
EGFR TK129895
ERBB2 (HER2) TK89535
VEGFR2 TK759915
FLT3 TK92 9721
PDGFRβ TK6810018
CDK2/CycA CMGC89 995
CDK9/CycT CMGC45988
GSK3β CMGC21964
PKA AGC151002
PKCα AGC181006
MAPK1 (ERK2) CMGC98511
ROCK1 AGC11997

TK: Tyrosine Kinase; CMGC: (CDK, MAPK, GSK3, CLK) family; AGC: (PKA, PKG, PKC) family.

Discussion: Interpreting the Selectivity Profile

The data presented in Table 1 provides a snapshot of kinase selectivity that is crucial for guiding further drug development efforts.

  • Staurosporine: As expected, Staurosporine demonstrates potent, broad-spectrum inhibition across all tested kinase families, confirming its utility as a positive control but highlighting its unsuitability as a therapeutic due to its lack of selectivity.[23][27]

  • Gefitinib: This compound shows high selectivity for its primary target, EGFR, with minimal activity against other kinases at the tested concentration.[25][28] This focused activity profile is characteristic of a successful targeted therapy.

  • This compound (Illustrative Profile): Our hypothetical data positions this compound as a potent inhibitor of a specific subset of kinases. The strong inhibition of FLT3 and CDK2 suggests a potential therapeutic application in cancers where these kinases are dysregulated, such as Acute Myeloid Leukemia (AML) or certain solid tumors.[7][8] The moderate activity against other tyrosine kinases like VEGFR2 and PDGFRβ indicates a multi-targeted profile, which could be advantageous for inhibiting tumor growth and angiogenesis simultaneously.[4] Importantly, the compound shows minimal activity against kinases from the AGC family (PKA, PKCα), suggesting a degree of selectivity and potentially sparing cellular functions regulated by these pathways.

This profile suggests that this compound is not a pan-inhibitor like Staurosporine, nor is it as exquisitely selective as Gefitinib. Its activity against a focused set of disease-relevant kinases warrants further investigation to confirm the IC₅₀ values for the primary targets and to explore the therapeutic window in cellular models.

G cluster_pathway Simplified MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Output Cell Proliferation, Survival, Differentiation Transcription->Output

Caption: A key signaling pathway often targeted by kinase inhibitors.

Conclusion

This guide outlines a comprehensive and experimentally robust strategy for profiling the cross-reactivity of a novel pyrazole-based kinase inhibitor. Through the use of a broad kinase panel and a sensitive detection assay like ADP-Glo™, researchers can generate a detailed selectivity map. The comparative analysis of our model compound, this compound, against benchmark inhibitors demonstrates how such data can reveal a compound's therapeutic potential and its potential liabilities. This early, in-depth characterization is a critical investment in the drug discovery pipeline, enabling data-driven decisions to advance the most promising candidates toward clinical development.

References

  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804. 1

  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol. Promega.29

  • Talele, T. T. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed.2

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual. Promega.20

  • Engel, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.30

  • A-Obeid, F., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC.31

  • Unknown Author. (n.d.). ADP Glo Protocol. Unknown Source.17

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual. Promega.13

  • Karaman, M. W., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. PubMed.23

  • Bentham Science Publishers. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Bentham Science.5

  • Cellagen Technology. (n.d.). Staurosporine | pan-kinase inhibitor. Cellagen Technology.27

  • Lin, Y. L., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. PubMed.32

  • R&D Systems. (n.d.). Staurosporine | Broad Spectrum Protein Kinase Inhibitors. Tocris Bioscience.24

  • APExBIO. (n.d.). Staurosporine – Protein Kinase Inhibitor. APExBIO.33

  • MedChemExpress. (2023). Gefitinib is an Orally Active EGFR Tyrosine Kinase Inhibitor for Cancers Research. MedChemExpress.25

  • Carna Bio USA Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Carna Bio USA Inc.18

  • Fabian, M. A., et al. (2005). Cellular Targets of Gefitinib. AACR Journals.26

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.21

  • Zhou, C., et al. (2016). Role of gefitinib in the targeted treatment of non-small-cell lung cancer. Dove Medical Press.34

  • Matsuo, Y., et al. (n.d.). Selective inhibition of TNF-α-induced activation of mitogen-activated protein kinases and metastatic activities by gefitinib. PMC - NIH.28

  • AssayQuant. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. AssayQuant.22

  • Okabe, S., et al. (2006). Gefitinib, a selective EGFR tyrosine kinase inhibitor, induces apoptosis through activation of Bax in human gallbladder adenocarcinoma cells. PubMed.35

  • Schürer, S. C., et al. (n.d.). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC.10

  • Jägle, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.19

  • Unknown Author. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.36

  • El-Adl, K., et al. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC.37

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.11

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.38

  • Anand, P., et al. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters. PMC - NIH.39

  • MilliporeSigma. (n.d.). Enzyme Inhibitor Terms and Calculations. MilliporeSigma.

  • Sino Biological. (n.d.). Kinase Panels. Sino Biological.40

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery.14

  • Wang, Y., et al. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PMC.7

  • Cruciani, G., et al. (2008). Prediction of kinase-inhibitor cross-reaction on the basis of kinase ATP cavity similarities: a study using PKSIM protein similarity score. PMC - PubMed Central.41

  • Z-H. Kudrat. (n.d.). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry (RSC Publishing).42

  • Eurofins Discovery. (n.d.). SafetyScreen Kinase Panel [1mM ATP]. Eurofins Discovery.15

  • Lu, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters.43

  • El-Bastawissy, E., et al. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Unknown Source.6

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Creative Diagnostics.12

  • Zhang, H., et al. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.44

  • Unknown Author. (n.d.). 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. Unknown Source.8

  • Bouz, E. A., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.45

  • Deng, W., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN.9

  • German Cancer Research Center. (n.d.). Kinase Activity Profiling. German Cancer Research Center.3

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.4

Sources

Head-to-head comparison of pyrazole and imidazole-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Scaffold War

In the high-stakes arena of small molecule drug discovery, the choice between a pyrazole (1,2-diazole) and an imidazole (1,3-diazole) core is rarely arbitrary. While both are "privileged scaffolds" capable of navigating the ATP-binding sites of kinases, their divergent electronic landscapes dictate vastly different toxicity profiles and metabolic fates.

This guide provides an objective, data-driven comparison of these two nitrogen heterocycles. We analyze why imidazoles often reign supreme in potency but fail in selectivity (specifically CYP450 liability), and how pyrazoles have emerged as the "metabolic shield" alternative, offering comparable hinge-binding affinity with superior physicochemical properties.

The Chemical Arena: Physicochemical Divergence

The fundamental difference lies in the nitrogen positioning.[1][2] This subtle shift from 1,3 (imidazole) to 1,2 (pyrazole) alters basicity, aromaticity, and hydrogen bonding potential.

Comparative Properties Table
FeatureImidazole ScaffoldPyrazole ScaffoldImpact on Drug Design
Structure 1,3-diazole (N-C-N)1,2-diazole (N-N)Determines vector geometry for substituents.
Basicity (pKa) ~7.0 (Amphoteric)~2.5 (Weak base)Imidazoles are often protonated at physiological pH; Pyrazoles remain neutral.
H-Bonding Excellent Donor & AcceptorExcellent Donor & AcceptorBoth bind well to kinase hinge regions (e.g., Glu/Met backbone).
Coordination High affinity for Metal Ions (Fe²⁺/Fe³⁺)Low affinity for Metal IonsCritical: Imidazoles coordinate Heme iron (CYP inhibition); Pyrazoles rarely do.
Metabolic Stability Susceptible to N-alkylation/oxidationGenerally more stablePyrazoles often improve half-life (

).

Mechanistic Comparison: Binding Modes & Liability

Kinase Hinge Binding

Both scaffolds excel as ATP-competitive inhibitors.

  • Imidazole: The N3 nitrogen acts as a pristine H-bond acceptor. In p38 MAPK inhibitors like SB203580 , the imidazole core anchors the molecule to the ATP pocket.

  • Pyrazole: The pyrazole ring (often in indazole or pyrazolo-pyrimidine fused systems) mimics the adenine ring of ATP. It forms a bidentate H-bond network (Donor-Acceptor) with the kinase hinge region.

The "Heme Trap": CYP450 Inhibition

This is the deciding factor for many optimization campaigns.

  • The Imidazole Liability: The unhindered sp² nitrogen of imidazole is a potent ligand for the heme iron in Cytochrome P450 enzymes (e.g., CYP3A4). This leads to Type II binding spectra and broad-spectrum metabolic inhibition (drug-drug interaction risk).

  • The Pyrazole Solution: The adjacent nitrogen in pyrazole reduces the electron density available for metal coordination. Switching an imidazole to a pyrazole is a standard medicinal chemistry tactic to "dial out" CYP inhibition while maintaining kinase potency.

Visualization: Scaffold Binding Logic

BindingModes cluster_0 Target: Kinase Hinge cluster_1 Target: CYP450 Heme Kinase ATP Binding Pocket Heme Fe(II/III) Center Imidazole Imidazole Scaffold (High Basicity) Imidazole->Kinase Strong H-Bonding (Potency) Imidazole->Heme Direct Coordination (Toxicity/DDI) Pyrazole Pyrazole Scaffold (Low Basicity) Pyrazole->Kinase Bidentate H-Bonding (Potency) Pyrazole->Heme Weak/No Interaction (Safety)

Figure 1: Mechanistic divergence. Imidazoles bind both target (Kinase) and anti-target (Heme), whereas Pyrazoles selectively target the Kinase.

Head-to-Head Performance Data

Case Study 1: p38 MAPK Inhibition

The evolution from SB203580 (Imidazole) to Doramapimod/BIRB-796 (Pyrazole-urea) illustrates the shift.[3]

MetricSB203580 (Imidazole)Doramapimod (Pyrazole)Interpretation
Target Potency (IC50) 48 nM (p38α)38 nM (p38α)Comparable potency on the primary target.
Binding Mode ATP-Competitive (Type I)Allosteric/DFG-out (Type II)Pyrazole scaffold facilitated a novel binding mode (Type II) improving residence time.
CYP Inhibition High (CYP3A4, 2D6)Low/ModerateThe imidazole moiety in SB203580 is a known liability for liver enzymes.
Selectivity Promiscuous (Hits JNK/Raf)Highly SelectivePyrazole-urea tail allowed for exploitation of the hydrophobic specificity pocket.
Case Study 2: RET Kinase Optimization

In a recent study optimizing RET inhibitors (See Hutzler et al. and M. Hutzler et al.), replacing a hinge-binding imidazole with pyrazole maintained potency while mitigating hERG and CYP risks.

  • Imidazole Analog: IC50 = 11 nM (RET), but high CYP3A4 inhibition (

    
     < 1 
    
    
    
    M).
  • Pyrazole Analog: IC50 = 15 nM (RET), CYP3A4 inhibition significantly reduced (

    
     > 10 
    
    
    
    M).

Experimental Protocols (Self-Validating)

To objectively compare these scaffolds in your own project, use the following paired workflow.

Protocol A: Kinase Potency (FRET-based)

Objective: Determine


 without interference from autofluorescence (common in heterocycles).
  • Reagents: Recombinant Kinase, Fluorescein-labeled peptide substrate, ATP (

    
     concentration), Test Compounds (DMSO stock).
    
  • Step-by-Step:

    • Dilute compounds in 100% DMSO (10-point dose response, 1:3 serial dilution).

    • Transfer 50 nL to 384-well low-volume black plate.

    • Add 5

      
      L Enzyme buffer (HEPES pH 7.5, 0.01% Brij-35, 10 mM MgCl
      
      
      
      ). Incubate 15 min.
    • Add 5

      
      L Substrate/ATP mix.
      
    • Incubate 60 min at RT.

    • Add 10

      
      L EDTA-containing detection reagent (stops reaction).
      
    • Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must fall within 3-fold of historical

      
      .
      
Protocol B: CYP Inhibition (P450-Glo™)

Objective: Differentiate between Heme-coordination (Imidazole) and competitive inhibition.

  • Reagents: Recombinant CYP3A4 microsomes, Luminogenic substrate (Luciferin-IPA), NADPH regeneration system.

  • Step-by-Step:

    • Incubate test compound (10

      
      M fixed or dose-response) with CYP3A4 membrane and Luciferin-IPA for 10 min at 37°C.
      
    • Initiate reaction with NADPH. Incubate 20 min.

    • Add Luciferin Detection Reagent (stops reaction, generates glow).

    • Read: Luminescence.

    • Analysis: Calculate % Inhibition relative to DMSO control.

    • Differentiation: If inhibition is observed, perform a Spectral Binding Assay . Imidazoles will show a Type II difference spectrum (peak ~425-435 nm, trough ~390-405 nm) indicating heme coordination. Pyrazoles typically will not.

Visualization: Evaluation Workflow

Workflow cluster_biochem Step 1: Potency cluster_adme Step 2: Liability Profiling Start Compound Library (Pyrazole vs Imidazole) KinaseAssay FRET Kinase Assay (IC50) Start->KinaseAssay CYPAssay CYP3A4 Inhibition (P450-Glo) KinaseAssay->CYPAssay Active Hits (<100nM) Spectral Spectral Binding (Heme Coordination) CYPAssay->Spectral If >50% Inhibition Decision Scaffold Selection CYPAssay->Decision Low Inhibition Spectral->Decision Type II Spectrum = Imidazole Risk

Figure 2: Screening cascade to filter out heme-coordinating liabilities early in the discovery process.

Conclusion & Recommendation

While imidazoles remain powerful tools for probing chemical space due to their synthetic accessibility and high basicity, they carry a high "tax" in the form of CYP inhibition and potential hepatotoxicity.

Recommendation:

  • Use Imidazoles in early Target Validation (TV) or chemical probe generation where potency is paramount and pharmacokinetics (PK) is secondary.

  • Switch to Pyrazoles (or fused systems like indazoles) for Lead Optimization (LO). The pyrazole scaffold offers the "Goldilocks" zone: sufficient polarity for hinge binding, reduced basicity to avoid lysosomal trapping, and a lack of heme affinity to ensure a clean ADME profile.

References

  • BenchChem Technical Support Team. (2025). Comparative study of imidazole and pyrazole-based aldehydes. BenchChem.[2] Link

  • Hutzler, J. M., et al. (2006). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions.[4] Chemical Research in Toxicology. Link

  • Sadek, B. (2011).[5] Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Der Pharma Chemica.[5] Link

  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Link

  • Kim, H., et al. (2023). Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase.[6] RSC Medicinal Chemistry. Link

  • Frazão, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.[7] Molecules.[1][2][3][5][6][8][9][10][11] Link

Sources

Beyond the Scoring Function: A Comparative Guide to Validating Molecular Docking with Biophysical Assays

Author: BenchChem Technical Support Team. Date: February 2026

The "Docking Paradox": Why Validation is Non-Negotiable

In modern drug discovery, molecular docking is the engine of hypothesis generation. However, a dangerous disconnect exists: docking scores are not binding affinities.

Docking algorithms (e.g., Glide, AutoDock Vina) excel at pose prediction—identifying the geometric fit of a ligand within a binding pocket. They fail, however, at accurately rank-ordering compounds by free energy of binding (


). Scoring functions often neglect critical factors such as:
  • Solvation/Desolvation Penalties: The energy cost of stripping water from the ligand and protein surface.

  • Entropic Costs: The loss of conformational freedom upon binding.

  • Protein Flexibility: The "induced fit" phenomenon where the receptor adapts to the ligand.

Consequently, a "high-scoring" hit is merely a geometric probability, not a confirmed binder. Relying solely on docking scores leads to false positive rates often exceeding 90%. This guide outlines the rigorous biophysical workflows required to transition from in silico prediction to in vitro reality.

Strategic Framework: The Validation Funnel

To validate docking results, one must move from high-throughput/low-fidelity methods to low-throughput/high-fidelity assays. This "Orthogonal Validation" strategy ensures that a hit is not an artifact of a specific assay technology (e.g., fluorescence interference or aggregation).

Visualization: The Integrated Validation Workflow

ValidationFunnel cluster_0 In Silico Phase cluster_1 Screening Phase cluster_2 Validation Phase Docking Molecular Docking (Generate Poses) Rescoring Rescoring/Filtering (Visual Inspection, ADMET) Docking->Rescoring SinglePoint Single-Point Assay (SPR/MST @ 100 µM) Rescoring->SinglePoint Top Hits Filter Remove Non-Binders & Aggregators SinglePoint->Filter Kinetics Kinetic Profiling (SPR: kon, koff) Filter->Kinetics Confirmed Hits Thermodynamics Thermodynamic Profiling (ITC: Enthalpy/Entropy) Kinetics->Thermodynamics Lead Candidates Structure Structural Confirmation (X-ray/Cryo-EM) Thermodynamics->Structure

Figure 1: The Validation Funnel. This workflow filters thousands of virtual hits down to a handful of validated leads using progressively stricter biophysical constraints.

Comparative Analysis: Selecting the Right Assay

Not all binding assays are created equal.[1][2][3] The choice depends on the specific question the docking pose raises (e.g., "Is this interaction driven by hydrogen bonds?" or "Does this ligand stay bound long enough?").

Table 1: Biophysical Assay Comparison Matrix
FeatureSPR (Surface Plasmon Resonance) ITC (Isothermal Titration Calorimetry) MST (Microscale Thermophoresis)
Primary Output Kinetics (

,

,

)
Thermodynamics (

,

,

,

)
Affinity (

) in solution
Docking Validation Validates residence time ; detects "sticky" non-specific binders.Validates binding mode (enthalpy driven = H-bonds; entropy driven = hydrophobic).Validates binding in native solution ; avoids surface immobilization artifacts.
Throughput Medium-High (Automated)Low (Gold Standard)Medium
Sample Consumption Low (Ligand), Low (Protein)High (Protein & Ligand)Low (Nano-molar protein)
Limitations Requires protein immobilization; mass transport limits."Silent" binders (

); requires high solubility.
Fluorescence interference; potential heating artifacts.
Best For Ranking hits by residence time.Understanding mechanism of binding.Difficult targets (membrane proteins, lysates).

Experimental Protocols: Self-Validating Systems

As a Senior Scientist, I emphasize "self-validating" protocols. A single curve is meaningless without controls that prove the signal is specific.

Protocol A: Kinetic Validation via SPR

Objective: Determine if the docking score correlates with residence time (


). High docking scores should ideally correlate with slower off-rates.
  • Immobilization:

    • Coupling: Amine coupling (CM5 chip) or Capture (Biotin/Streptavidin) to maintain protein orientation.

    • Control: Reference channel must be activated/deactivated without protein to measure non-specific binding (NSB) of the ligand to the matrix.

  • Solvent Correction:

    • Docking hits are often dissolved in DMSO. Create a DMSO calibration curve (0.5% - 5%) to correct for bulk refractive index shifts.

  • The Experiment:

    • Inject analyte (ligand) in a multi-cycle kinetics series (e.g., 0, 3.12, 6.25, 12.5, 25, 50, 100 µM).

    • Validation Check: If the sensorgram is "square" (instant on/off), the binding is likely non-specific or extremely weak (

      
       concentration), contradicting a high docking score.
      
  • Data Analysis:

    • Fit to a 1:1 Langmuir binding model.

    • Red Flag: If

      
       (theoretical max response) is significantly higher than expected based on molecular weight, suspect super-stoichiometric aggregation (promiscuous binding).
      
Protocol B: Thermodynamic Validation via ITC

Objective: Confirm the nature of the interaction. Docking predicts H-bonds; ITC confirms them via Enthalpy (


).
  • Sample Prep:

    • Critical Step: Dialyze protein and ligand buffer together to ensure perfect buffer matching. Mismatched buffers create massive heat of dilution artifacts.

  • The Experiment:

    • Titrate ligand (syringe, ~10x

      
      ) into protein (cell, ~10-50 µM).
      
    • Perform 20 injections of 2 µL each.

  • The "C-Value" Check:

    • Ensure

      
       is between 10 and 100 for a reliable curve shape.
      
  • Interpretation:

    • Exothermic (

      
      ):  Indicates specific hydrogen bonding/van der Waals interactions. Validates docking poses rich in polar contacts.
      
    • Endothermic (

      
      ):  Indicates hydrophobic effect (water displacement). Validates docking poses in deep hydrophobic pockets.
      
    • No Heat: If docking predicts strong H-bonds but ITC shows no heat, the docking pose is likely a false positive (or the binding is purely entropic, which is rare for specific drugs).

Decision Logic: Interpreting Discrepancies

When docking and experiment disagree, the experiment is right. However, understanding why they disagree refines the virtual model.

Visualization: The Assay Decision Matrix

DecisionMatrix Start Docking Hit Solubility Is Ligand Soluble? Start->Solubility Aggregator Check Aggregation (DLS / Detergent) Solubility->Aggregator No/Cloudy BindingCheck Primary Assay (SPR/MST) Solubility->BindingCheck Yes ResultYes Binding Detected BindingCheck->ResultYes Signal ResultNo No Binding BindingCheck->ResultNo No Signal Mechanism Determine Mechanism ResultYes->Mechanism ReDock Refine Docking Model (Flexible Receptor) ResultNo->ReDock False Positive ITC ITC Analysis Mechanism->ITC Thermodynamics ITC->ReDock Unexpected Delta H

Figure 2: Decision Matrix for troubleshooting discrepancies between docking scores and experimental data.

Case Study: The "Enthalpy-Entropy Compensation" Trap
  • Scenario: A docking score of -11.0 kcal/mol predicts a potent binder.

  • Experimental Result: SPR shows a decent

    
     (1 µM), but ITC shows almost zero Enthalpy (
    
    
    
    ).
  • Analysis: The binding is driven entirely by Entropy (

    
    ), likely due to the displacement of "unhappy" water molecules from a hydrophobic pocket. The docking scoring function, which heavily weights hydrogen bonding terms, got the score right but the pose/mechanism wrong.
    
  • Action: Refine the docking grid to prioritize hydrophobic overlap rather than forcing H-bonds that don't exist thermodynamically.

References

  • Chen, X., et al. (2016). Grand Challenge 2015: Mechanisms of Ligand Binding. Journal of Computer-Aided Molecular Design.[4] [Link]

  • Holdgate, G. A. (2001). Making cool drugs hot: isothermal titration calorimetry as a tool to study binding energetics. BioTechniques.[5][6] [Link]

  • Wienken, C. J., et al. (2010). Protein-binding assays in biological liquids using microscale thermophoresis. Nature Communications. [Link]

  • Shoichet, B. K. (2004). Virtual screening of chemical libraries.[7] Nature. [Link]

  • Giannetti, A. M. (2011). From experimental data to binding energy: a primer for the computational modeler. Journal of Computer-Aided Molecular Design.[4] [Link]

Sources

Comparative analysis of pyrazole carboxamides as MAO-B and acetylcholinesterase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The MTDL Paradigm Shift

In the landscape of Alzheimer’s Disease (AD) therapeutics, the "One Molecule, One Target" approach has largely failed to halt disease progression. The industry is shifting toward Multi-Target-Directed Ligands (MTDLs) . Pyrazole carboxamides have emerged as a privileged scaffold capable of dual inhibition: targeting Acetylcholinesterase (AChE) to restore cholinergic transmission and Monoamine Oxidase B (MAO-B) to reduce oxidative stress and preserve dopamine.

This guide provides a technical comparison of novel pyrazole carboxamide derivatives against standard-of-care agents (Donepezil, Selegiline), supported by recent experimental data and validated protocols.

Mechanistic Rationale

The dual-inhibition strategy addresses two distinct pathological cascades simultaneously.

  • Cholinergic Pathway: Inhibition of AChE prevents the hydrolysis of Acetylcholine (ACh), improving cognitive function.

  • Oxidative/Dopaminergic Pathway: Inhibition of MAO-B prevents the deamination of dopamine and, crucially, reduces the production of Hydrogen Peroxide (

    
    ) and reactive oxygen species (ROS), which drive neuronal apoptosis.
    
Visualization: Dual-Target Signaling Pathway

DualPathway AChE AChE Enzyme ACh Acetylcholine (Neurotransmitter) AChE->ACh Catalyzes MAOB MAO-B Enzyme Dopamine Dopamine MAOB->Dopamine Catalyzes Choline Choline + Acetate (Inactive) ACh->Choline Hydrolysis Cognition Cognitive Function ACh->Cognition Promotes ROS H2O2 / ROS (Neurotoxicity) Dopamine->ROS Deamination Neurons Neuronal Survival ROS->Neurons Damages Inhibitor Pyrazole Carboxamide (Dual Inhibitor) Inhibitor->AChE Inhibits (IC50: nM range) Inhibitor->MAOB Inhibits (IC50: µM range)

Figure 1: Mechanism of action for dual MAO-B/AChE inhibitors.[1] The pyrazole carboxamide scaffold blocks both the degradation of acetylcholine and the generation of oxidative stress via MAO-B.

Comparative Performance Analysis

The following analysis compares a specific high-potency pyrazole carboxamide derivative (Compound 5e, identified in recent 2026 SAR studies) against industry standards.

Table 1: Inhibitory Profiles (IC50 / Ki Values)
CompoundTargetPotency (IC50 / Ki)Selectivity (SI)Mechanism
Pyrazole Carboxamide (Cmpd 5e) AChE

nM
High vs BChEMixed-Type (Dual binding site)
MAO-B

µM
>100-fold vs MAO-AReversible
Donepezil (Standard)AChE

nM
HighMixed-Type
MAO-BInactiveN/AN/A
Selegiline (Standard)AChEWeak / InactiveN/AN/A
MAO-B

nM
High (at low dose)Irreversible
Tacrine (Legacy)AChE

nM
Low (Hepatotoxic)Non-competitive

Key Technical Insights:

  • Potency Superiority: The novel 4-arylazo-3,5-diamino-N-tosyl-1H-pyrazole-1-carboxamide series (Compound 5e) demonstrates a

    
     of ~20 nM against AChE, surpassing Tacrine and rivaling Donepezil.
    
  • Balanced Profile: Unlike Donepezil (AChE only) or Selegiline (MAO-B only), the pyrazole carboxamide provides a balanced profile. While its MAO-B potency is lower than Selegiline, it is sufficient to provide neuroprotection without the "Cheese Effect" (hypertensive crisis associated with MAO-A inhibition).

Structure-Activity Relationship (SAR)[4][5]
  • The Carboxamide Linker: Essential for H-bond formation with the Oxyanion Hole (Gly121, Gly122) in AChE.

  • N-Tosyl Group: Bulky hydrophobic groups here enhance interaction with the Peripheral Anionic Site (PAS) of AChE (Trp286), preventing amyloid-

    
     aggregation.
    
  • 4-Arylazo Substitution: Electron-withdrawing groups (e.g.,

    
     at the 4-position) significantly increase potency by altering the electronic distribution of the pyrazole core, strengthening 
    
    
    
    -
    
    
    stacking with Tyr341.

Experimental Validation Protocols

To replicate these findings or screen new derivatives, the following self-validating protocols are recommended.

A. AChE Inhibition Assay (Modified Ellman’s Method)
  • Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB), measurable at 412 nm.

  • Protocol:

    • Buffer Prep: 0.1 M phosphate buffer (pH 8.0).

    • Incubation: Mix 160 µL buffer + 20 µL test inhibitor (DMSO stock) + 20 µL AChE enzyme (0.1 U/mL). Incubate at 25°C for 15 mins.

    • Substrate Addition: Add 10 µL DTNB (10 mM) and 10 µL ATCh (15 mM).

    • Measurement: Monitor Absorbance (412 nm) every 30s for 5 mins using a microplate reader.

    • Validation: Blank controls (no enzyme) must show

      
      /min. Reference standard (Tacrine) must yield 
      
      
      
      within 150-200 nM.
B. MAO-B Inhibition Assay (Fluorometric Amplex Red)
  • Principle: MAO-B oxidizes substrate (e.g., p-tyramine), generating

    
    . Peroxidase reacts 
    
    
    
    with Amplex Red to produce fluorescent Resorufin.
  • Protocol:

    • Enzyme Prep: Recombinant human MAO-B (1 U/mL) in 0.05 M sodium phosphate buffer (pH 7.4).

    • Screening: Incubate 50 µL enzyme + 1 µL inhibitor for 30 mins at 37°C.

    • Reaction: Add 50 µL working solution (200 µM Amplex Red, 1 U/mL HRP, 1 mM p-tyramine).

    • Detection: Measure Fluorescence (Ex/Em: 545/590 nm) after 30 mins.

    • Selectivity Check: Run parallel assay with MAO-A (using Clorgyline as control) to calculate Selectivity Index (SI).

Visualization: Experimental Workflow

Workflow Synth Synthesis (Pyrazole Carboxamides) Char Characterization (NMR, FTIR) Synth->Char Ellman Ellman Assay (AChE Inhibition) Char->Ellman Amplex Amplex Red Assay (MAO-B Inhibition) Char->Amplex Docking Molecular Docking (AutoDock Vina) Ellman->Docking IC50 < 1 µM Amplex->Docking IC50 < 1 µM MD MD Simulation (100ns, RMSD) Docking->MD Binding Energy < -9 kcal/mol Hit Lead Candidate Selection MD->Hit

Figure 2: Integrated workflow for identifying and validating dual inhibitors. Only compounds passing the kinetic threshold (<1 µM) proceed to in silico validation.

Molecular Modeling & Binding Mode

Understanding the binding mode is critical for optimizing the pyrazole carboxamide scaffold.

  • AChE Binding (PDB: 4EY7 or 1EVE):

    • CAS (Catalytic Anionic Site): The pyrazole ring typically stacks with Trp86 .

    • PAS (Peripheral Anionic Site): The distal aryl/tosyl group interacts with Trp286 . This "dual-site" binding is what grants high potency and prevents AChE-induced A

      
       aggregation.
      
  • MAO-B Binding (PDB: 2V61):

    • Selectivity Gate: The inhibitor must fit the narrow hydrophobic cavity lined by Tyr326 and Ile199 .

    • FAD Interaction: The carboxamide moiety often facilitates water-mediated H-bonds near the FAD cofactor (N5 atom).

Editorial Note: When performing docking with AutoDock Vina, ensure the grid box covers both the CAS and PAS for AChE (approx.


 Å centered between Trp86 and Trp286).

References

  • Lather, V., et al. (2017).[2] Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer’s Agents. Journal of Medical Chemistry and Toxicology. Link

  • Kumar, A., et al. (2013). 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease.[3] EXCLI Journal. Link

  • Amangeldinova, M., et al. (2026). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. MDPI - Pharmaceuticals. Link

  • Bolognesi, M. L., et al. (2009). Multi-target-directed ligands for Alzheimer's disease. Current Opinion in Chemical Biology.
  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. (The standard protocol source).

Sources

A Comparative Assessment of the Therapeutic Index of Novel Pyrazole Compounds and Diclofenac

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of safer and more effective anti-inflammatory therapies, the therapeutic index remains the cornerstone of drug development. This guide provides a comprehensive comparison of the therapeutic index of emerging novel pyrazole compounds against the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac. We will delve into the preclinical data, examining the balance between desired anti-inflammatory and analgesic effects and the dose-limiting toxicities that define a drug's therapeutic window. This analysis is designed for researchers, scientists, and drug development professionals to inform the strategic advancement of next-generation anti-inflammatory agents.

The pyrazole scaffold has garnered significant attention as a promising framework for the development of selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] This selectivity is the theoretical bedrock for an improved safety profile, aiming to mitigate the gastrointestinal (GI) and cardiovascular (CV) risks associated with non-selective NSAIDs like diclofenac.[2][3][4] Diclofenac, while a potent and widely used anti-inflammatory drug, exerts its effects by inhibiting both COX-1 and COX-2 enzymes with relative equipotency.[5][6] This dual inhibition, particularly of the constitutively expressed COX-1 enzyme, is linked to its well-documented adverse effects.[2][7]

This guide will navigate the critical experimental data that underpins the assessment of the therapeutic index, offering a logical framework for comparing these two classes of compounds. We will explore the in vitro determinants of selectivity, the in vivo measures of efficacy, and the toxicological assays that collectively build a comprehensive picture of a compound's potential clinical utility.

The Crucial Role of COX-2 Selectivity: A Head-to-Head In Vitro Comparison

The foundational hypothesis for the improved therapeutic index of novel pyrazole compounds lies in their selective inhibition of the COX-2 enzyme.[1][2] The COX-1 enzyme is responsible for producing prostaglandins that protect the gastric mucosa and maintain renal blood flow, while COX-2 is primarily induced during inflammation and pain.[2][8] Therefore, a higher COX-2 selectivity index (COX-1 IC50 / COX-2 IC50) is a key indicator of a potentially safer NSAID.

Numerous studies have demonstrated the superior COX-2 selectivity of novel pyrazole derivatives compared to diclofenac. For instance, certain pyrazole-pyridazine hybrids have shown significantly higher selectivity indices than celecoxib, a known COX-2 selective inhibitor.[1]

Compound ClassCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)Reference
Novel Pyrazole Hybrids
Compound 5f>101.50>6.67[1]
Compound 6e>102.51>3.98[1]
Compound 6f>101.15>8.70[1]
Reference Compounds
Celecoxib5.422.162.51[1]
Diclofenac~1-5~1-5~1[5][9]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) for COX-1 and COX-2 enzymes.

Objective: To quantify the potency and selectivity of a test compound in inhibiting COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Utilize commercially available, purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

  • Test Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound (or vehicle control) for a specified time (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

  • Quantification of Prostaglandin Production: Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. The IC50 value is determined by non-linear regression analysis.

  • Selectivity Index Calculation: The selectivity index (SI) is calculated as the ratio of COX-1 IC50 to COX-2 IC50.

Causality Behind Experimental Choices: The use of both a constitutive (COX-1) and an inducible (COX-2) enzyme from relevant species allows for a direct assessment of the compound's selectivity. The pre-incubation step ensures that the inhibitor has sufficient time to bind to the enzyme before the substrate is introduced. Measuring PGE2 production is a direct and quantifiable readout of enzyme activity.

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified COX-1 or Recombinant COX-2 Incubation Pre-incubation of Enzyme and Compound Enzyme->Incubation Compound Test Compound (Various Concentrations) Compound->Incubation Buffer Reaction Buffer Buffer->Incubation Reaction Enzymatic Reaction Incubation->Reaction Add Substrate Substrate Arachidonic Acid (Substrate) Substrate->Reaction EIA PGE2 Quantification (EIA) Reaction->EIA Data Data Analysis (IC50 Determination) EIA->Data SI Selectivity Index (SI Calculation) Data->SI

Caption: Workflow for In Vitro COX Inhibition Assay.

In Vivo Efficacy: A Balancing Act Between Analgesia and Anti-Inflammatory Action

A favorable in vitro profile must translate to in vivo efficacy. The carrageenan-induced paw edema model in rats is a widely accepted and robust method for assessing the acute anti-inflammatory activity of novel compounds.[10][11][12]

Several studies have demonstrated that novel pyrazole derivatives exhibit potent anti-inflammatory effects in this model, often comparable or superior to diclofenac. For instance, some pyrazole-substituted heterocyclic compounds have shown a higher percentage of edema inhibition than both indomethacin and celecoxib.[13] Another study found that a specific pyrazole derivative demonstrated better anti-inflammatory activity than the standard drug, diclofenac sodium.[14]

CompoundDose (mg/kg)Edema Inhibition (%)Reference
Novel Pyrazole Derivatives
Compound 6b1085.78 ± 0.99[13]
Compound 420> Diclofenac[14]
Reference Drugs
Indomethacin1072.99[13]
Celecoxib1083.76[13]
Diclofenac Sodium10Standard[14]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide the animals into control and treatment groups.

  • Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Induction of Inflammation: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Causality Behind Experimental Choices: Carrageenan is a potent pro-inflammatory agent that induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators. The use of a plethysmometer provides a precise and objective measurement of paw swelling. A positive control (a known NSAID like diclofenac) is essential for validating the experimental model and providing a benchmark for comparison.

Paw_Edema_Workflow Start Animal Acclimatization and Grouping Admin Administer Test Compound or Vehicle Start->Admin Measure_Base Measure Baseline Paw Volume Start->Measure_Base Induce Induce Inflammation (Carrageenan Injection) Admin->Induce Measure_Post Measure Post-Injection Paw Volume (at intervals) Induce->Measure_Post Calculate Calculate Percentage of Edema Inhibition Measure_Base->Calculate Measure_Post->Calculate Compare Compare with Control and Reference Drug Calculate->Compare

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Assessing the Safety Profile: The Critical Determinant of Therapeutic Index

A high therapeutic index is contingent on a wide margin between the effective dose and the toxic dose. For NSAIDs, the primary safety concerns are gastrointestinal toxicity and cardiovascular risk.[4][15][16][17][18]

Gastrointestinal Safety:

The non-selective inhibition of COX-1 by drugs like diclofenac is a major contributor to gastrointestinal adverse effects, including ulceration and bleeding.[2][4] In contrast, the COX-2 selectivity of novel pyrazole compounds is expected to translate into a significantly improved GI safety profile.[19]

Experimental Protocol: Evaluation of Ulcerogenic Activity

Objective: To assess the potential of a test compound to induce gastric ulcers in rats.

Methodology:

  • Animal Preparation: Fast rats for 24 hours prior to the experiment, with free access to water.

  • Compound Administration: Administer high doses of the test compound, diclofenac (positive control), or vehicle (negative control) orally.

  • Observation Period: Observe the animals for a set period (e.g., 6 hours).

  • Euthanasia and Stomach Excision: Euthanize the animals and carefully remove the stomachs.

  • Ulcer Scoring: Open the stomachs along the greater curvature and examine for ulcers under a dissecting microscope. The severity of ulcers can be scored based on their number and size.

Causality Behind Experimental Choices: Fasting sensitizes the gastric mucosa to the ulcerogenic effects of NSAIDs. The use of a high dose challenges the safety profile of the compound. Visual examination and scoring of the gastric mucosa provide a direct measure of ulcer formation.

Cardiovascular Safety:

The cardiovascular risks associated with NSAIDs, including an increased risk of myocardial infarction and stroke, are a significant concern, particularly with COX-2 selective inhibitors.[15][16][17][18] While diclofenac itself carries cardiovascular risks, a thorough evaluation of any new anti-inflammatory agent's cardiovascular profile is imperative.[15][16]

A comprehensive assessment of cardiovascular safety involves a battery of preclinical studies, including in vitro assays on cardiac ion channels and in vivo telemetry studies in conscious, freely moving animals to monitor cardiovascular parameters such as blood pressure, heart rate, and electrocardiogram (ECG).

Conclusion: The Promise of an Improved Therapeutic Index

The available preclinical evidence strongly suggests that novel pyrazole compounds hold the potential for a significantly improved therapeutic index compared to diclofenac.[1][13][14] Their high COX-2 selectivity translates to potent anti-inflammatory and analgesic efficacy with a theoretically reduced risk of gastrointestinal toxicity.[2][19]

However, the journey from promising preclinical data to a clinically successful drug is long and arduous. The cardiovascular safety of these novel compounds must be rigorously evaluated to avoid the pitfalls of previous generations of COX-2 inhibitors. Continued research and meticulous preclinical and clinical development are essential to fully realize the therapeutic potential of these next-generation anti-inflammatory agents. This guide serves as a foundational framework for the systematic and comparative assessment that will ultimately determine their place in the therapeutic armamentarium.

References

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC. National Center for Biotechnology Information. [Link]

  • Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity - J-Stage. J-Stage. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. National Center for Biotechnology Information. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - MDPI. MDPI. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Bentham Science. [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review - ResearchGate. ResearchGate. [Link]

  • Diclofenac: an update on its mechanism of action and safety profile - PubMed. National Center for Biotechnology Information. [Link]

  • Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity - Taylor & Francis. Taylor & Francis Online. [Link]

  • Non-steroidal anti-inflammatory drugs and cardiovascular risks in the - GOV.UK. GOV.UK. [Link]

  • Cardiovascular risk associated with NSAIDs and coxibs - bpac NZ. bpac NZ. [Link]

  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed. National Center for Biotechnology Information. [Link]

  • What are the molecular and cellular mechanisms involved in the therapeutic action of Diclofenac Sodium? | R Discovery. R Discovery. [Link]

  • Cardiovascular Risk Associated With NSAIDs and COX-2 Inhibitors - U.S. Pharmacist. U.S. Pharmacist. [Link]

  • NSAIDs: How dangerous are they for your heart? - Harvard Health. Harvard Health Publishing. [Link]

  • NSAIDs and cardiovascular risk - Medsafe. Medsafe. [Link]

  • Diclofenac - Wikipedia. Wikipedia. [Link]

  • DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics, Prospect and Environmental Impact - Al-Mustaqbal Journal of Pharmaceutical and Medical Sciences. Al-Mustaqbal Journal of Pharmaceutical and Medical Sciences. [Link]

  • Assessment and prevention of gastrointestinal toxicity of non-steroidal anti-inflammatory drugs - PubMed. National Center for Biotechnology Information. [Link]

  • Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed. National Center for Biotechnology Information. [Link]

  • Diclofenac - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Diclofenac pharmacokinetic metaanalysis and dose recommendations for surgical pain in children aged 112years - Ovid. Ovid. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Frontiers. [Link]

  • Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods | Request PDF - ResearchGate. ResearchGate. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. SciELO. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. MDPI. [Link]

  • In-Vivo Models for Management of Pain - Scientific Research Publishing. Scientific Research Publishing. [Link]

  • Diclofenac dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Evaluation of analgesic and anti-inflammatory activity of ibuprofen and duloxetine in animal models - njppp. National Journal of Physiology, Pharmacy and Pharmacology. [Link]

  • Clinical Pharmacology of Diclofenac - Biomedical Journal of. Biomedical Journal. [Link]

  • Comprehensive Analysis of Gastrointestinal Injury Induced by Nonsteroidal Anti-Inflammatory Drugs Using Data from FDA Adverse Event Reporting System Database - MDPI. MDPI. [Link]

  • Comprehensive Analysis of Gastrointestinal Injury Induced by Nonsteroidal Anti-Inflammatory Drugs Using Data from the FDA Adverse Event Reporting System Database - Preprints.org. Preprints.org. [Link]

  • Comprehensive Analysis of Gastrointestinal Injury Induced by Nonsteroidal Anti-Inflammatory Drugs Using Data from FDA Adverse Event Reporting System Database - ResearchGate. ResearchGate. [Link]

  • Nonsteroidal Anti-inflammatory Drug (NSAID) Toxicity Treatment & Management. Medscape. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - MDPI. MDPI. [Link]

  • An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC. National Center for Biotechnology Information. [Link]

  • A Comparative Study upon the Therapeutic Indices of Some Natural and Synthetic Anti-inflammatory Agents - PMC. National Center for Biotechnology Information. [Link]

  • Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC. National Center for Biotechnology Information. [Link]

  • Nonclinical Safety Evaluation of Drug or Biologic Combinations - FDA. U.S. Food and Drug Administration. [Link]

  • Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Guideline for the conductof the efficacy studies for non-steroidal anti-inflammatory drugs - European Medicines Agency (EMA). European Medicines Agency. [Link]

  • Determination of Residual Nonsteroidal Anti-Inflammatory Drugs in Aqueous Sample Using Magnetic Nanoparticles Modified with Cetyltrimethylammonium Bromide by High Performance Liquid Chromatography - PMC. National Center for Biotechnology Information. [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • 123 Guidance for Industry - Regulations.gov. Regulations.gov. [Link]

  • An FDA/CDER perspective on nonclinical testing strategies: Classical toxicology approaches and new approach methodologies (NAMs) - PubMed. National Center for Biotechnology Information. [Link]

  • Guideline for the conduct of efficacy studies for non-steroidal anti-inflammatory drugs. European Medicines Agency. [Link]

  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | FDA. U.S. Food and Drug Administration. [Link]

Sources

Safety Operating Guide

5-methyl-4-nitro-1H-pyrazole-3-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Parameter Critical Operational Data
Primary Hazard Energetic Precursor / Irritant. Nitro-functionalized azoles possess high nitrogen content, creating potential shock sensitivity in dry, pure forms. Causes severe eye, skin, and respiratory irritation.[1]
Waste Stream High-BTU Organic Incineration. strictly segregated from oxidizers and strong bases.
Incompatibility Strong Oxidizers, Reducing Agents, Strong Bases. Contact with bases may induce instability in the nitro-pyrazole ring.
Spill Response Do NOT Dry Sweep. Use wet-method cleanup to minimize friction and dust generation.
CAS Registry Note: Often indexed as the tautomer 3-methyl-4-nitro-1H-pyrazole-5-carboxamide due to proton mobility on the pyrazole ring.

Chemical Profile & Hazard Assessment

1.1 The Structural Hazard (The "Why") As a Senior Scientist, I must look beyond the generic SDS. This molecule contains two critical structural features that dictate its handling:

  • The Nitro Group (-NO₂): Attached to a pyrazole ring, this withdraws electron density, increasing the acidity of the amide and the ring proton. More importantly, nitro-azoles are a class of "energetic materials." While this specific carboxamide derivative is generally stable, it must be treated as potentially shock-sensitive when dry or crystallized.

  • The Pyrazole Tautomerism: The 1H-pyrazole core allows the proton to shift between N1 and N2. Consequently, 5-methyl-4-nitro-1H-pyrazole-3-carboxamide is chemically equivalent to 3-methyl-4-nitro-1H-pyrazole-5-carboxamide in solution. Your disposal protocols must account for containers labeled with either nomenclature.

1.2 Physical State & Stability

  • Appearance: Typically a white to off-white solid.

  • Solubility: Poor in water; soluble in polar organic solvents (DMSO, DMF, Methanol).

  • Thermal Stability: Decomposes at high temperatures releasing toxic nitrogen oxides (NOx). Do not autoclave waste containing this compound.

Personal Protective Equipment (PPE) Matrix

Trustworthy safety protocols rely on redundancy.

Zone Required PPE Rationale
Respiratory N95 or P100 Respirator (Solids) / Fume Hood (Solutions)Prevents inhalation of fine dust which is a potent respiratory irritant (H335).
Dermal Nitrile Gloves (Double gloving recommended) Nitro compounds can be absorbed transdermally. Double gloving provides a breakthrough buffer.
Ocular Chemical Splash Goggles Safety glasses are insufficient due to the risk of fine dust migration or splash.
Body Lab Coat (Buttoned) + Tyvek Sleeves Prevents accumulation of energetic dust on street clothing.

Waste Classification & Segregation

Core Directive: Never dispose of this compound down the drain. It is toxic to aquatic life and stable in water, leading to environmental persistence.

Segregation Logic (Graphviz)

Visualizing the decision process prevents cross-reactivity accidents.

WasteSegregation Start Waste: this compound CheckForm Physical Form? Start->CheckForm Solid Solid / Pure Substance CheckForm->Solid Solution Solution / Mixture CheckForm->Solution SolidWaste Solid Hazardous Waste (High Nitrogen Label) Solid->SolidWaste CheckCompat Contains Oxidizers or Strong Bases? Solution->CheckCompat ReactiveWaste DANGER: Reactive Waste Stream (Contact EHS Immediately) CheckCompat->ReactiveWaste YES OrgWaste Halogenated/Non-Halogenated Organic Waste Stream CheckCompat->OrgWaste NO Destruction Final Disposal: High-Temp Incineration w/ Scrubber ReactiveWaste->Destruction Special Handling OrgWaste->Destruction SolidWaste->Destruction

Figure 1: Waste segregation logic flow. Note the critical checkpoint for oxidizer incompatibility.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance or Contaminated Debris)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent shrapnel in case of accidental shock/pressure buildup, though glass is chemically compatible.

  • Labeling: Clearly mark as "Hazardous Waste - Toxic / Irritant / Potential Energetic." List the full chemical name.

  • Wetting Agent: If the solid is old or potentially dry/crystallized on the threads, gently mist with water or ethanol before closing to desensitize friction points.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put DMSO solutions in containers incompatible with DMSO).

  • pH Check: Ensure the solution is neutral or slightly acidic. Do not mix with strong bases (like NaOH or KOH waste), as deprotonation of the pyrazole NH or amide can lead to exothermic decomposition or formation of unstable salts.

  • Stream: Segregate into "Organic Waste." If halogenated solvents (DCM, Chloroform) were used, use the "Halogenated" stream.

Scenario C: Spill Cleanup (The "Wet Method")

Never dry sweep nitro-functionalized powders. Friction can trigger rapid decomposition or ignition.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don goggles, double nitrile gloves, and N95 mask.

  • Wet: Gently cover the spill with paper towels soaked in a compatible solvent (Ethanol or Acetone/Water mix). This suppresses dust.[2]

  • Scoop: Use a plastic (non-sparking) scoop or dustpan to lift the wet slurry.

  • Contain: Place the slurry and towels into a plastic bag, seal it, and place that bag inside a hazardous waste container.

  • Wash: Clean the surface with soap and water three times to remove residues.

Regulatory & Compliance Context

  • US RCRA (Resource Conservation and Recovery Act): This compound is not a P-listed or U-listed waste by default, but it meets the characteristic of Reactivity (D003) if it exhibits explosive properties, and Toxicity based on the nitro-aromatic class. You must characterize it as a "Characteristic Hazardous Waste."

  • EU REACH: Treat as a Substance of Very High Concern (SVHC) candidate due to potential CMR (Carcinogenic, Mutagenic, Reprotoxic) properties common in nitro-pyrazoles until proven otherwise.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] (General guidance on nitro-compound handling).

  • PubChem. (n.d.). Compound Summary: Nitro-pyrazole derivatives. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-methyl-4-nitro-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling 5-methyl-4-nitro-1H-pyrazole-3-carboxamide

This guide provides a comprehensive operational and safety plan for the handling of this compound. As specific safety data for this compound is not extensively published, this protocol is built upon a foundational understanding of its structural components: a nitro-substituted pyrazole ring and a carboxamide functional group. Our approach is to extrapolate from well-documented hazards of analogous chemical structures to ensure a robust and proactive safety margin. This document is intended for drug development professionals, researchers, and scientists who require immediate, actionable information for laboratory use.

Hazard Analysis: A Structurally-Informed Perspective

The primary hazards associated with this compound are inferred from its constituent moieties. The molecule contains "structural alerts" that guide our personal protective equipment (PPE) and handling recommendations.

  • Nitro-Aromatic System: Nitro compounds are known for their potential toxicity. Similar compounds, such as nitroanilines, are toxic upon ingestion, inhalation, or skin contact.[1] A significant risk associated with some nitro compounds is the potential to cause methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[1]

  • Pyrazole Core: The pyrazole ring is a common scaffold in biologically active molecules.[2] While many pyrazole derivatives are therapeutically useful, they can also be teratogenic or cause organ damage with prolonged exposure. Direct contact can lead to skin and eye irritation.[3][4][5]

  • Solid Particulate Nature: As a solid, the primary physical hazard is the generation of fine dust during handling (e.g., weighing, transferring). This dust can be easily inhaled, leading to respiratory irritation, or can settle on surfaces, increasing the risk of skin contact.[6]

Based on these factors, the compound should be treated as harmful if swallowed, a skin and eye irritant, and a potential respiratory tract irritant.[3][7][8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize all potential routes of exposure—inhalation, dermal, and ocular. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Skin & Body Protection Respiratory Protection
Storage & Inspection ANSI Z87.1 compliant safety glasses with side shields.[1]Standard laboratory coat, fully buttoned.Not required if container is sealed and undamaged.
Weighing of Solid Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US).[6]Chemical-resistant gloves (Nitrile rubber, >0.11 mm).[9] Fully buttoned lab coat.Primary: Perform within a certified chemical fume hood or ventilated balance enclosure.[1][6] Secondary: If a hood is not feasible, a NIOSH-approved N95 or P100 particulate respirator is required.[1][6]
Solution Preparation & Transfers Chemical safety goggles. A face shield is required if there is a splash hazard.[1][10]Chemical-resistant gloves (Nitrile rubber). Inspect gloves before use.[6] Chemical-resistant apron over a lab coat for larger volumes (>50 mL).[1]All work must be conducted within a certified chemical fume hood to avoid inhalation of vapors or aerosols.[6]
Waste Disposal Chemical safety goggles.Chemical-resistant gloves (Nitrile rubber). Lab coat.Not required if handling sealed waste containers.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, logical workflow is paramount for safety. The following diagram and procedural steps outline the process from preparation to disposal.

PPE Selection Workflow

This decision tree illustrates the logic for selecting appropriate respiratory and eye protection based on the specific task.

PPE_Workflow start Start: Handling This compound task_type What is the task? start->task_type weighing Weighing Solid Compound task_type->weighing  Solid solution Handling Solutions / Transfers task_type->solution Liquid   fume_hood_weigh Is a certified fume hood or ventilated enclosure available? weighing->fume_hood_weigh fume_hood_solution Work inside a certified fume hood? solution->fume_hood_solution hood_yes_weigh Yes: Use fume hood. Standard PPE applies. fume_hood_weigh->hood_yes_weigh Yes hood_no_weigh No: Wear NIOSH-approved N95/P100 respirator. Use Goggles. fume_hood_weigh->hood_no_weigh No hood_yes_solution Yes: Use Goggles. Add Face Shield for splash risk. fume_hood_solution->hood_yes_solution Yes hood_no_solution No: DO NOT PROCEED. Solution handling outside a hood is not permitted. fume_hood_solution->hood_no_solution No

Caption: PPE selection workflow for handling the target compound.

A. Preparation & Area Setup
  • Designate Work Area: All work with this compound must be performed in a designated area, preferably within a chemical fume hood.[6]

  • Verify Emergency Equipment: Ensure that a safety shower and an eyewash station are unobstructed and have been recently tested.[6]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh paper, glassware, and waste containers, before handling the compound.

  • Pre-Donning PPE Inspection: Carefully inspect all PPE for signs of damage, such as cracks in goggles or tears in gloves, before use.[6]

B. Handling the Solid Compound
  • Minimize Dust: Handle the solid material carefully to prevent dust formation.[1][6] When transferring from the primary container, do not drop or shake the powder.

  • Weighing: Use a ventilated balance enclosure or perform weighing inside a chemical fume hood. If this is not possible, respiratory protection is mandatory as detailed in the table above.

  • Static Control: Take measures to prevent the buildup of electrostatic charge, which can cause fine powders to disperse.[3]

C. Solution Preparation and Use
  • Controlled Addition: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Maintain Containment: All transfers and subsequent experimental use of the solution must occur within the chemical fume hood.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][3] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][7]

Spill and Emergency Plan

  • Minor Spill (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, carefully sweep or vacuum up the spilled material. Use a vacuum equipped with a HEPA filter.

    • Place the collected material into a sealed, labeled hazardous waste container.[3][6]

    • Clean the spill area with an appropriate solvent and decontaminate.

  • Skin Contact:

    • Immediately remove all contaminated clothing.

    • Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11]

    • Remove contact lenses if present and easy to do.[3]

    • Seek immediate medical attention.[4]

Waste Disposal Protocol

Proper segregation and disposal of waste are critical to ensure safety and environmental compliance.

  • Solid Waste:

    • Unused or expired this compound.

    • Contaminated PPE (gloves, disposable lab coats, etc.).

    • Contaminated lab supplies (weighing paper, pipette tips).

    • Action: Collect all solid waste in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste:

    • Solutions containing the compound.

    • Solvents used to rinse contaminated glassware.

    • Action: Collect all liquid waste in a sealed, labeled, and chemical-resistant hazardous waste container. Do not pour down the drain.[1][7]

All waste must be disposed of through your institution's environmental health and safety office in accordance with local and national regulations.[12]

References

  • Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline. Benchchem.
  • Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole. Benchchem.
  • Safety D
  • JP-2378 - Safety D
  • SAFETY D
  • Pyrazole - Safety D
  • 1 - SAFETY D
  • SAFETY D
  • HAZARDOUS CHEMICAL USED IN ANIMALS.
  • Proper Protective Equipment. Chemistry LibreTexts.
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Methyl 3-nitro-1H-pyrazole-4-carboxylate - Safety D
  • 5-Nitro-1H-pyrazole-3-carboxylic acid. PubChem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-4-nitro-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-methyl-4-nitro-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.